molecular formula C29H37F5N4O6 B608946 (R)-MDL-101146 CAS No. 163660-53-5

(R)-MDL-101146

Cat. No.: B608946
CAS No.: 163660-53-5
M. Wt: 632.6 g/mol
InChI Key: XQAMVCHQGHAELT-BDTNDASRSA-N
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Description

MDL-101146, (R)- is a potent orally active inhibitor of human neutrophil elastase.

Properties

CAS No.

163660-53-5

Molecular Formula

C29H37F5N4O6

Molecular Weight

632.6 g/mol

IUPAC Name

(2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21+,22-/m0/s1

InChI Key

XQAMVCHQGHAELT-BDTNDASRSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MDL-101146, (R)-;  MDL 101146, (R)-;  MDL101146, (R)-; 

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of (R)-MDL-100,907 (Volinanserin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-MDL-100,907 , also known as Volinanserin or M100907, is a highly selective and potent ligand for the serotonin 5-HT2A receptor.[1] Its unique pharmacological profile has made it an invaluable tool in neuroscience research and a candidate for various therapeutic applications, including as a potential antipsychotic.[1][2] This guide provides an in-depth examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Primary Mechanism: Selective 5-HT2A Receptor Antagonism

The core mechanism of (R)-MDL-100,907 is its action as a potent and selective antagonist at the serotonin 5-HT2A receptor.[2] It exhibits sub-nanomolar affinity for this receptor, binding with high specificity.[2][3] This selectivity is crucial, as it distinguishes (R)-MDL-100,907 from many other psychoactive compounds that interact with a broader range of receptors. Studies have demonstrated that its affinity for the 5-HT2A receptor is significantly higher—often by more than 100-fold—compared to other serotonin receptor subtypes (like 5-HT2B and 5-HT2C), as well as dopamine, adrenergic, and sigma receptors.[2][4][5]

While primarily classified as a potent antagonist, some evidence suggests that (R)-MDL-100,907 may also act as an inverse agonist. An antagonist blocks the action of an agonist, while an inverse agonist can reduce the basal, constitutive activity of a receptor in the absence of an agonist.[6][7] This distinction is significant, as inverse agonism can lead to a more profound suppression of receptor signaling than simple antagonism.

Quantitative Pharmacological Profile

The selectivity of (R)-MDL-100,907 is best illustrated through its binding affinities (Ki) and dissociation constants (KD) at various neurotransmitter receptors. These values, determined through radioligand binding assays, quantify the concentration of the drug required to occupy 50% of the receptors.

Receptor TargetBinding Affinity (KD or Ki)Species / TissueReference
5-HT2A 0.56 nM (KD) Rat Cortical Homogenates[3]
5-HT2A 0.14 - 0.19 nM (KD) Human Brain[8]
5-HT2A ~3 nM (Ki) Recombinant h5-HT2A-CHO cells[4]
5-HT2C>100-fold lower affinity than 5-HT2ARecombinant[2][4]
Dopamine D2>500-fold lower affinity than 5-HT2ARodent[5]
Alpha-1 Adrenergic>500-fold lower separation in vivoMouse[2]

Table 1: Binding affinity of (R)-MDL-100,907 for the primary 5-HT2A receptor and other off-target receptors. A lower value indicates higher affinity.

Modulation of Downstream Signaling Pathways

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[9] Agonist binding to the 5-HT2A receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

(R)-MDL-100,907, by acting as an antagonist, blocks the binding of endogenous serotonin or other agonists, thereby inhibiting this entire downstream signaling cascade.[2] This blockade prevents the generation of IP3 and DAG, leading to a stabilization of intracellular calcium levels and reduced PKC activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands Extracellular cluster_intracellular Intracellular Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin (Agonist) Serotonin->Receptor Activates MDL100907 (R)-MDL-100,907 (Antagonist) MDL100907->Receptor Blocks Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates

Figure 1. 5-HT2A receptor Gq signaling pathway and the antagonistic action of (R)-MDL-100,907.

Systemic and Network-Level Effects

Beyond the cellular level, the antagonism of 5-HT2A receptors by (R)-MDL-100,907 has broader implications for neural circuits. For instance, 5-HT2A receptors are known to exert an inhibitory influence on dopamine release in the medial prefrontal cortex.[11] By blocking these receptors, (R)-MDL-100,907 can lead to an increase in dopamine efflux in this brain region, a mechanism hypothesized to contribute to the therapeutic effects of atypical antipsychotics.[11]

Furthermore, 5-HT2A receptors are involved in regulating glutamatergic transmission.[12] Blockade of these receptors by (R)-MDL-100,907 has been shown to decrease extracellular glutamate levels in the striatum, suggesting a potential therapeutic role in disorders characterized by glutamate dysregulation, such as Parkinson's disease.[12]

Key Experimental Protocols

The characterization of (R)-MDL-100,907's mechanism of action relies on several key experimental techniques.

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled compound, (R)-MDL-100,907, to displace a radiolabeled ligand (e.g., [3H]ketanserin or [3H]MDL 100,907 itself) from the 5-HT2A receptor.[3][13]

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue homogenates (e.g., rat frontal cortex).[3][14]

  • Incubation: A fixed concentration of the radioligand (e.g., 0.5 nM [3H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((R)-MDL-100,907).[4]

  • Separation: The reaction is incubated to equilibrium (e.g., 15-20 minutes at 37°C).[3][15] Bound and free radioligand are then separated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).[13][15] The filters are pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[15]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[14]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis A Prepare Receptor Membranes (e.g., h5-HT2A-CHO cells) D Incubate Membranes, Radioligand, and (R)-MDL-100,907 A->D B Prepare Serial Dilutions of (R)-MDL-100,907 B->D C Prepare Radioligand Solution (e.g., [3H]ketanserin) C->D F Rapid Filtration (Separate Bound from Free) D->F E Define Non-Specific Binding (with excess competing ligand) E->D Control G Scintillation Counting (Quantify Radioactivity) F->G H Calculate IC50 and Ki (Cheng-Prusoff Equation) G->H

Figure 2. Workflow for a radioligand competition binding assay.

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2A receptor activation.[2][9]

Detailed Methodology:

  • Cell Culture and Labeling: Cells expressing the 5-HT2A receptor (e.g., PC12 or NIH 3T3 cells) are cultured and incubated overnight with [3H]myo-inositol, which is incorporated into the cell membrane as [3H]phosphatidylinositols.[9][16]

  • Pre-incubation: Cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Stimulation: To test for antagonist activity, cells are pre-treated with various concentrations of (R)-MDL-100,907, followed by stimulation with a fixed concentration of a 5-HT agonist (e.g., 10 µM 5-HT).[2][17]

  • Extraction: The reaction is stopped (e.g., with perchloric acid), and the aqueous soluble inositol phosphates are extracted.

  • Separation and Quantification: The extracted [3H]inositol phosphates are separated from the free [3H]myo-inositol using anion exchange chromatography and quantified by liquid scintillation counting.[18]

  • Data Analysis: The ability of (R)-MDL-100,907 to inhibit the agonist-induced accumulation of IPs is measured to determine its functional potency (IC50).

Conclusion

(R)-MDL-100,907 (Volinanserin) operates through a primary mechanism of high-affinity, selective antagonism of the serotonin 5-HT2A receptor. This action effectively blocks the Gq/11-mediated phosphoinositide signaling cascade. Its remarkable selectivity, with over 100-fold greater affinity for the 5-HT2A receptor compared to numerous other targets, minimizes off-target effects. The functional consequence of this antagonism extends to the modulation of critical neurotransmitter systems, including dopamine and glutamate, in key brain circuits. This well-characterized and highly specific mechanism of action solidifies the role of (R)-MDL-100,907 as a quintessential tool for dissecting 5-HT2A receptor function and as a foundational compound for developing novel therapeutics.

References

An In-Depth Technical Guide to (R)-MDL-100,907: A Selective 5-HT2A Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (R)-MDL-100,907 (also known as Volinanserin or M100907), a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its pharmacological properties, key experimental methodologies for its characterization, and insights into its mechanism of action.

Introduction

(R)-MDL-100,907 is a piperidine derivative that has been extensively studied for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders such as schizophrenia.[1] Its clinical development has been driven by its high affinity and remarkable selectivity for the 5-HT2A receptor, a key player in modulating various physiological and pathological processes in the central nervous system.[2][3] This guide delves into the quantitative data that underscores its pharmacological profile and provides detailed protocols for its preclinical evaluation.

Quantitative Pharmacological Data

The pharmacological profile of (R)-MDL-100,907 is defined by its high-affinity binding to the 5-HT2A receptor and its functional antagonism of serotonin-mediated signaling. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of (R)-MDL-100,907

This table presents the equilibrium dissociation constant (Ki) of (R)-MDL-100,907 for the 5-HT2A receptor and a panel of other neurotransmitter receptors, highlighting its selectivity.

ReceptorKi (nM)Reference
5-HT2A 0.36 [4]
5-HT1A>10,000[2]
5-HT2C>100-fold selectivity vs 5-HT2A[5]
Dopamine D2>10,000[2]
Adrenergic α1>10,000[2]
Sigma1>10,000[2]

Ki values represent the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of (R)-MDL-100,907

This table summarizes the in vitro and in vivo functional potency of (R)-MDL-100,907 as a 5-HT2A receptor antagonist.

AssayParameterValueReference
5-HT-stimulated Inositol Phosphate AccumulationIC503.3 - 5.1 nM[4]
5-HT-evoked ERK1/2 ActivationIC50Low nanomolar[5]
5-HTP-induced Head-Twitch Response (in vivo)ED500.100 mg/kg

IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a response by 50%. ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of (R)-MDL-100,907 and the methods used for its characterization, the following diagrams illustrate the key signaling pathway and experimental workflows.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates MDL100907 (R)-MDL-100,907 (Antagonist) MDL100907->Receptor Binds & Blocks G start Start: Prepare Receptor Source (e.g., Brain Homogenate, Transfected Cells) incubation Incubation Step: - Receptor Source - Radioligand (e.g., [³H]MDL-100,907) - (R)-MDL-100,907 (unlabeled, for competition) start->incubation separation Separation of Bound and Free Radioligand (e.g., Rapid Filtration) incubation->separation quantification Quantification of Radioactivity (e.g., Scintillation Counting) separation->quantification analysis Data Analysis: - Saturation Binding (Kd, Bmax) - Competition Binding (Ki) quantification->analysis end End: Determine Binding Affinity and Selectivity analysis->end G start Start: Culture Cells Expressing 5-HT2A Receptors labeling Label cells with [³H]-myo-inositol start->labeling preincubation Pre-incubate with LiCl (to inhibit inositol monophosphatase) labeling->preincubation treatment Treat with: - Vehicle - Serotonin (Agonist) - (R)-MDL-100,907 + Serotonin preincubation->treatment extraction Extract Inositol Phosphates (e.g., Perchloric Acid) treatment->extraction separation Separate Inositol Phosphates (e.g., Anion Exchange Chromatography) extraction->separation quantification Quantify Radioactivity in IP fractions separation->quantification analysis Data Analysis: Determine IC50 quantification->analysis

References

(R)-MDL-100,907: A Technical Guide to its 5-HT2A Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of (R)-MDL-100,907, a potent and selective 5-HT2A receptor antagonist. The information presented herein is intended to support research, discovery, and development activities related to this compound and its therapeutic potential.

Introduction

(R)-MDL-100,907, also known as Volinanserin, is a highly selective antagonist of the serotonin 5-HT2A receptor.[1][2] Its high affinity and selectivity have made it a valuable tool in neuroscience research and a candidate for various therapeutic applications, including the treatment of psychosis and sleep disorders.[1][3] This document summarizes key quantitative data on its binding properties, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Binding Affinity and Selectivity

(R)-MDL-100,907 exhibits sub-nanomolar affinity for the 5-HT2A receptor. Its selectivity is a key feature, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[1][2][3]

Table 1: Binding Affinity of (R)-MDL-100,907 for the 5-HT2A Receptor

ParameterValueSpeciesRadioligandReference
Ki0.36 nMRat[3H]Ketanserin[1][2][3]
Kd0.56 nMRat[3H]MDL 100,907[4]
IC503.3 - 5.1 nMNot SpecifiedNot Specified[1][3]

Table 2: Selectivity Profile of (R)-MDL-100,907

Receptor SubtypeSelectivity vs. 5-HT2AReference
Other Serotonergic Receptors> 80-fold[1][2][3]
D2, α1, and sigma receptors> 100-fold[4][5]

Binding Kinetics

The kinetic properties of (R)-MDL-100,907 at the 5-HT2A receptor have been characterized, providing insights into its association and dissociation rates.

Table 3: Kinetic Parameters of [3H]MDL 100,907 Binding

ParameterValueTemperatureReference
Association t1/22.7 min37°C
Dissociation t1/213.5 min37°C

Experimental Protocols

The data presented in this guide are primarily derived from radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay to determine the Ki of a test compound like (R)-MDL-100,907.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-MDL-100,907 for the 5-HT2A receptor by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Rat cortical homogenates or cell lines expressing the human 5-HT2A receptor.[4]

  • Radioligand: [3H]Ketanserin or [3H]MDL 100,907.[4]

  • Test Compound: (R)-MDL-100,907.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM ketanserin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat frontal cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound ((R)-MDL-100,907).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. For [3H]MDL 100,907, equilibrium is reached after approximately 15 minutes at 37°C.[4]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis

Schild analysis is a functional assay used to characterize the nature of antagonism. For a competitive antagonist like (R)-MDL-100,907, it should produce a parallel rightward shift in the concentration-response curve of a 5-HT2A agonist (e.g., serotonin) without reducing the maximum response. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's affinity.

Visualizations

Signaling Pathway

5-HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5-HT2A_R 5-HT2A Receptor Gq_protein Gq Protein 5-HT2A_R->Gq_protein Activates Serotonin Serotonin (5-HT) Serotonin->5-HT2A_R Activates MDL100907 (R)-MDL-100,907 MDL100907->5-HT2A_R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release IP3->Ca_release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., Rat Cortex) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate: Membranes + Radioligand + (R)-MDL-100,907 (varying conc.) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium (e.g., 15 min at 37°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash Filters (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantify bound radioactivity) Washing->Counting Data_Analysis Data Analysis: IC50 Determination & Ki Calculation (Cheng-Prusoff) Counting->Data_Analysis End End Data_Analysis->End

References

(R)-MDL-100,907: A Comprehensive Technical Guide for Studying Serotonin 5-HT2A Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective antagonist of the serotonin 5-HT2A receptor. Its remarkable affinity and selectivity have established it as an indispensable tool in neuroscience research for elucidating the multifaceted roles of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of (R)-MDL-100,907, including its biochemical properties, mechanism of action, and detailed experimental protocols for its application in studying serotonin receptor function. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system, implicated in a wide range of functions including mood, cognition, and perception. Dysregulation of 5-HT2A receptor signaling is associated with various neuropsychiatric disorders such as schizophrenia, depression, and anxiety.[1] (R)-MDL-100,907 has emerged as a gold-standard research tool due to its high affinity and greater than 100-fold selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors.[2][3] This selectivity allows for precise investigation of 5-HT2A receptor-mediated effects both in vitro and in vivo.

Physicochemical Properties and Synthesis

(R)-MDL-100,907, chemically named (R)-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, is a small molecule with a molecular weight of 373.46 g/mol .[3][4] Its synthesis has been well-documented, with practical routes developed for producing the active (R)-enantiomer in high enantiomeric excess.[5][6] These synthetic methods are crucial for obtaining the pure compound necessary for accurate and reproducible experimental results. The synthesis of radiolabeled versions, such as [3H]MDL 100,907, [11C]MDL 100,907, and [18F]MDL 100,907, has also been extensively described, enabling its use in radioligand binding assays and Positron Emission Tomography (PET) imaging studies.[7][8][9]

Mechanism of Action and Pharmacology

(R)-MDL-100,907 acts as a competitive antagonist at the 5-HT2A receptor.[2][10] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist serotonin (5-HT) and other agonists. The 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins.[11] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12] (R)-MDL-100,907 blocks this canonical signaling pathway by preventing the initial agonist-induced conformational change in the receptor.

Quantitative Data

The following tables summarize key quantitative data for (R)-MDL-100,907, providing a comparative overview of its binding affinity, selectivity, and functional potency.

Table 1: In Vitro Binding Affinity of (R)-MDL-100,907

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
5-HT2A[3H]KetanserinRat Cortical Homogenates3[1]
5-HT2A[3H]MDL 100,907Rat Cortical Homogenates0.56[8]
5-HT2A[3H]MDL 100,907Human Brain Sections0.14 - 0.19[13]
5-HT2A[3H]MDL 100,907Monkey Brain Sections0.16 - 0.19[13]
5-HT2B[3H]LSDRecombinant Cells>100[1]
5-HT2C[3H]MesulergineRecombinant Cells>100[1]

Table 2: In Vitro Functional Antagonist Potency of (R)-MDL-100,907

AssayCell LineAgonistIC50 (nM)Reference
5-HT-stimulated Inositol Phosphate AccumulationNIH 3T3 cells (rat 5-HT2A receptor)5-HT<1[2]
5-HT-evoked Ca2+ ReleaseCHO-K1 cells (human 5-HT2A receptor)5-HT4.8[5]

Table 3: In Vivo Receptor Occupancy of (R)-MDL-100,907

SpeciesMethodDoseReceptor Occupancy (%)Reference
HumanPET with [11C]N-methylspiperone6 mg (single dose)90% (5-HT2A)[14]
Rhesus MonkeyPET0.002 mg/kg (IM)~50% (5-HT2A)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing (R)-MDL-100,907.

Radioligand Binding Assay (Membrane Filtration)

This protocol is used to determine the binding affinity (Ki) of (R)-MDL-100,907 for the 5-HT2A receptor.

Materials:

  • Rat cortical tissue or cells expressing the 5-HT2A receptor.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [3H]MDL 100,907 (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Unlabeled (R)-MDL-100,907 or another high-affinity 5-HT2A antagonist (e.g., Ketanserin at 1 µM).

  • 96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove debris. Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[16]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (50-120 µg protein), varying concentrations of unlabeled (R)-MDL-100,907 (for competition assays), and a fixed concentration of [3H]MDL 100,907 (e.g., 0.5 nM).[8] The final assay volume is typically 250 µL.

  • Incubation: Incubate the plate at 37°C for 15-60 minutes to reach equilibrium.[8][17]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the ability of (R)-MDL-100,907 to antagonize agonist-induced calcium release in cells expressing the 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 5-HT (agonist).

  • (R)-MDL-100,907 (antagonist).

  • Fluorometric imaging plate reader.

Procedure:

  • Cell Culture and Dye Loading: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence. On the day of the assay, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of (R)-MDL-100,907 to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.[5]

  • Agonist Stimulation: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading. Add a fixed concentration of 5-HT (typically at its EC80 concentration) to all wells simultaneously.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of (R)-MDL-100,907 by calculating the percentage reduction in the 5-HT-induced calcium response at each concentration. Fit the data to a dose-response curve to determine the IC50 value.

In Vivo Behavioral Assay (Amphetamine-Induced Hyperlocomotion)

This protocol assesses the potential antipsychotic-like activity of (R)-MDL-100,907 by measuring its ability to reverse amphetamine-induced hyperlocomotion in rodents.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • (R)-MDL-100,907.

  • d-Amphetamine.

  • Vehicle (e.g., saline or 1% Tween 80 in saline).

  • Locomotor activity chambers equipped with infrared beams.

Procedure:

  • Habituation: Place the animals individually into the locomotor activity chambers and allow them to habituate for at least 30 minutes.

  • Drug Administration: Administer (R)-MDL-100,907 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[18] Doses can range from 0.01 to 1.0 mg/kg.[19]

  • Pre-treatment Time: Allow a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately after the amphetamine injection, record the locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins. Compare the total activity counts between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced locomotion by (R)-MDL-100,907 indicates potential antipsychotic-like effects.[10][18]

Visualizations

The following diagrams illustrate key concepts related to the use of (R)-MDL-100,907.

G Figure 1: 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->5HT2A_R Binds & Activates MDL_100907 (R)-MDL-100,907 MDL_100907->5HT2A_R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1: Canonical Gq/G11 signaling pathway of the 5-HT2A receptor and the antagonistic action of (R)-MDL-100,907.

G Figure 2: Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes (Tissue/Cells) Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes + [3H]MDL-100,907 + Competitor Membrane_Prep->Assay_Setup Incubation Incubate (e.g., 37°C, 30 min) Assay_Setup->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Figure 2: A generalized workflow for determining binding affinity using a radioligand binding assay.

G Figure 3: In Vivo Behavioral Experiment Workflow Start Start Habituation Habituate Animal to Locomotor Chamber Start->Habituation Drug_Admin Administer (R)-MDL-100,907 or Vehicle Habituation->Drug_Admin Pretreatment Pre-treatment Period Drug_Admin->Pretreatment Challenge Administer Amphetamine Pretreatment->Challenge Recording Record Locomotor Activity Challenge->Recording Analysis Data Analysis (Compare Groups) Recording->Analysis End End Analysis->End

Figure 3: A typical experimental workflow for an in vivo behavioral study investigating the effects of (R)-MDL-100,907.

Conclusion

(R)-MDL-100,907 is an invaluable pharmacological tool for the specific investigation of 5-HT2A receptor function. Its high affinity and selectivity, combined with a well-characterized pharmacological profile, make it suitable for a wide array of in vitro and in vivo applications. The detailed protocols and compiled data within this guide are intended to facilitate the design and execution of robust experiments, ultimately contributing to a deeper understanding of the role of the 5-HT2A receptor in health and disease. As research in this field continues, (R)-MDL-100,907 will undoubtedly remain a cornerstone for elucidating the complex signaling and behavioral effects mediated by this critical serotonin receptor subtype.

References

(R)-MDL-100,907: A Deep Dive into its Role in Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its remarkable selectivity has established it as a critical tool in neuroscience research for elucidating the multifaceted role of the 5-HT2A receptor in modulating neurotransmission and its implications for various neuropsychiatric disorders.[1] This technical guide provides a comprehensive overview of the core pharmacology of (R)-MDL-100,907, focusing on its mechanism of action, its influence on key neurotransmitter systems, and the experimental methodologies used to characterize its profile.

Core Mechanism of Action: Selective 5-HT2A Receptor Antagonism

(R)-MDL-100,907 exerts its primary effect by binding to and blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[2][3] This high-affinity interaction prevents the endogenous ligand, serotonin (5-hydroxytryptamine), from activating the receptor and initiating its downstream signaling cascade. The selectivity of (R)-MDL-100,907 for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.[3][4]

Quantitative Binding Affinity and Potency

The affinity and potency of (R)-MDL-100,907 at the 5-HT2A receptor have been extensively characterized through in vitro radioligand binding assays and functional assays. The following tables summarize the key quantitative data.

Parameter Receptor Value Species Reference
Ki (Inhibition Constant) 5-HT2A0.36 nMRat[2][5]
Kd (Dissociation Constant) 5-HT2A0.14-0.19 nMHuman[6]
0.16-0.19 nMMonkey[6]
IC50 (Half-maximal Inhibitory Concentration) 5-HT2A3.3-5.1 nMRat[2][5]

(R)-MDL-100,907 exhibits over 100-fold selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other receptors, including dopamine D2 receptors.[3][4]

Role in Neurotransmission

The strategic location of 5-HT2A receptors on various neuronal populations, including pyramidal neurons in the prefrontal cortex and neurons within the basal ganglia, positions them as critical modulators of diverse neurotransmitter systems. By antagonizing these receptors, (R)-MDL-100,907 indirectly influences the release and activity of other key neurotransmitters, most notably dopamine.

Modulation of Dopaminergic Pathways

A significant body of evidence indicates that 5-HT2A receptor antagonism by (R)-MDL-100,907 can lead to an increase in dopamine efflux, particularly in the prefrontal cortex.[7] This effect is thought to be mediated by the disinhibition of dopaminergic neurons. 5-HT2A receptors located on GABAergic interneurons and glutamatergic pyramidal neurons are believed to exert a tonic inhibitory influence on dopamine release. By blocking these receptors, (R)-MDL-100,907 reduces this inhibition, resulting in enhanced dopaminergic activity. This mechanism is of particular interest in the context of schizophrenia, where negative symptoms are associated with reduced prefrontal dopamine levels.[7]

dot

Figure 1: (R)-MDL-100,907 Signaling Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Pyramidal Neuron) Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation MDL_100907 (R)-MDL-100,907 MDL_100907->5HT2A_Receptor Blocks

Caption: (R)-MDL-100,907 blocks the 5-HT2A receptor, preventing serotonin-induced activation of the Gq signaling cascade.

dot

Figure 2: Modulation of Dopamine Release MDL_100907 (R)-MDL-100,907 5HT2A_Pyramidal 5-HT2A Receptor (on Pyramidal Neuron) MDL_100907->5HT2A_Pyramidal Antagonizes Pyramidal_Neuron Glutamatergic Pyramidal Neuron 5HT2A_Pyramidal->Pyramidal_Neuron Inhibits (disinhibition) GABA_Interneuron GABAergic Interneuron Pyramidal_Neuron->GABA_Interneuron Excites Dopaminergic_Neuron Dopaminergic Neuron GABA_Interneuron->Dopaminergic_Neuron Inhibits Dopamine_Release Dopamine Release (Prefrontal Cortex) Dopaminergic_Neuron->Dopamine_Release

Caption: (R)-MDL-100,907 enhances prefrontal dopamine release through disinhibition of dopaminergic neurons.

Experimental Protocols

The pharmacological profile of (R)-MDL-100,907 has been established through a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the affinity of (R)-MDL-100,907 for the 5-HT2A receptor.

  • Materials:

    • Membrane preparations from cells expressing the human or rat 5-HT2A receptor.

    • Radioligand: [3H]ketanserin or [3H]MDL 100,907.

    • Unlabeled (R)-MDL-100,907.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled (R)-MDL-100,907.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

dot

Figure 3: Radioligand Binding Assay Workflow Start Start Incubation Incubate Membranes, Radioligand & (R)-MDL-100,907 Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis End End Analysis->End

Caption: A streamlined workflow for determining receptor binding affinity using a radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Objective: To assess the effect of (R)-MDL-100,907 on dopamine efflux in the medial prefrontal cortex.

  • Materials:

    • Male Sprague-Dawley rats.

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • (R)-MDL-100,907.

    • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Procedure:

    • Surgically implant a guide cannula targeting the medial prefrontal cortex of anesthetized rats.

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of dopamine levels.

    • Administer (R)-MDL-100,907 (systemically or locally through the probe).

    • Continue collecting dialysate samples to measure changes in dopamine concentration.

    • Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.

Behavioral Pharmacological Assays

Behavioral assays in animal models are crucial for evaluating the functional consequences of 5-HT2A receptor antagonism.

  • Amphetamine-Induced Hyperlocomotion: This model is used to screen for potential antipsychotic activity.

    • Procedure: Administer (R)-MDL-100,907 to rats prior to an injection of amphetamine. Measure locomotor activity using automated activity chambers. Antipsychotic-like compounds are expected to attenuate the hyperlocomotion induced by amphetamine.[8]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in disorders like schizophrenia.

    • Procedure: A weaker auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse). The degree to which the prepulse inhibits the startle response is measured. (R)-MDL-100,907 has been shown to reverse deficits in PPI induced by psychotomimetic drugs.

Conclusion

(R)-MDL-100,907 is a highly selective and potent 5-HT2A receptor antagonist that has been instrumental in advancing our understanding of serotonergic modulation of neurotransmission. Its ability to specifically block 5-HT2A receptors has allowed for the detailed investigation of this receptor's role in regulating dopamine release and its involvement in the pathophysiology of neuropsychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued exploration of 5-HT2A receptor pharmacology and the development of novel therapeutics targeting this important system.

References

(R)-MDL-100,907: A Preclinical Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(R)-MDL-100,907 , also known as Volinanserin, is a potent and highly selective 5-HT2A receptor antagonist that has been extensively investigated in preclinical research for its potential therapeutic applications, primarily in the context of neuropsychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the core preclinical research applications of (R)-MDL-100,907, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

(R)-MDL-100,907 exerts its effects primarily through potent and selective antagonism of the serotonin 2A (5-HT2A) receptor.[1][3] This selectivity is a key feature, with over 100-fold greater affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.[1] Blockade of 5-HT2A receptors is hypothesized to be a key mechanism for the therapeutic effects of atypical antipsychotic drugs.[4] In preclinical studies, this antagonism has been shown to modulate dopaminergic pathways, particularly in the prefrontal cortex, which is implicated in the pathophysiology of schizophrenia.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies investigating the pharmacological profile of (R)-MDL-100,907.

Table 1: In Vitro Receptor Binding Affinities
ReceptorRadioligandTissue/Cell LineKi (nM)KD (nM)Bmax (fmol/mg protein)Reference
5-HT2A[3H]MDL 100,907Rat Cortical Homogenates-0.56512[6]
5-HT2A[3H]ketanserinRat Cortical Homogenates-~1.12Similar to [3H]MDL 100,907[6]
5-HT2A--0.36--[3]
Various (5-HT1A, D2, α1, σ, etc.)VariousRat Cortical Homogenates>100-fold higher than 5-HT2A--[1][6]
Table 2: In Vitro Functional Antagonist Potency
AssayCell LineAgonistIC50 (nM)Reference
5-HT-stimulated inositol phosphate accumulationNIH 3T3 cells (rat 5-HT2A receptor transfected)5-HTSubnanomolar[1]
5-HT-evoked ERK1/2 activationh5-HT2AR-CHO cells5-HT~5[7]
NMDA-induced responsesRat medial prefrontal cortical neuronsNMDAEC50 = 14 (for enhancement)[8]
Table 3: In Vivo Receptor Occupancy
SpeciesRadiotracerDoseRoute of AdministrationReceptor Occupancy (%)Brain RegionReference
Human[11C]NMSP6 mgOral~90Neocortex[4]
Schizophrenic Patients[11C]MDL 100,90720 mg/dayOral>90Frontal Cortex[9]
Non-human Primate[11C]MDL 100,907 & [18F]MDL 100,907-IntravenousHighCortex and subcortical regions[10]

Key Preclinical Research Applications and Experimental Protocols

(R)-MDL-100,907 has been evaluated in a variety of preclinical models to assess its potential efficacy in treating psychosis, schizophrenia, and substance use disorders.

Antipsychotic-like Activity

Rationale: The "serotonin-dopamine hypothesis" of schizophrenia suggests that 5-HT2A receptor antagonism can alleviate both positive and negative symptoms of the disorder.

Key Experiments:

  • Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.[11][12]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This model evaluates the ability of a drug to restore this deficit.[13][14]

  • Phencyclidine (PCP)-Induced Behaviors: PCP, an NMDA receptor antagonist, induces behaviors in rodents that resemble both positive and negative symptoms of schizophrenia.[13]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimation: Animals are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment.

  • Drug Administration:

    • (R)-MDL-100,907 or vehicle is administered (e.g., subcutaneously or intraperitoneally) at various doses.

    • After a predetermined pretreatment time, amphetamine (e.g., 1.5 mg/kg) or saline is administered.

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.

  • Data Analysis: The total locomotor activity is compared between different treatment groups using appropriate statistical methods (e.g., ANOVA). A significant reduction in amphetamine-induced hyperlocomotion by (R)-MDL-100,907 indicates potential antipsychotic-like efficacy.[11][12]

Modulation of Dopamine Neurotransmission

Rationale: 5-HT2A receptors are known to modulate the release of dopamine in brain regions implicated in schizophrenia, such as the prefrontal cortex and the striatum.

Key Experiment:

  • In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Experimental Protocol: In Vivo Microdialysis in the Rat Medial Prefrontal Cortex

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the medial prefrontal cortex of anesthetized rats.

  • Recovery: Animals are allowed to recover from surgery for a specified period.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted into the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: (R)-MDL-100,907 or vehicle is administered systemically or locally through the microdialysis probe.

  • Neurochemical Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5]

  • Data Analysis: Changes in dopamine efflux following drug administration are expressed as a percentage of the baseline levels. An increase in dopamine efflux in the prefrontal cortex following (R)-MDL-100,907 administration supports its potential to improve negative and cognitive symptoms of schizophrenia.[5]

Potential in Addiction and Withdrawal

Rationale: The serotonergic system, including 5-HT2A receptors, is implicated in the neurobiology of addiction and the negative affective states associated with withdrawal.

Key Experiment:

  • Naloxone-Precipitated Opioid Withdrawal Model: This model is used to induce and quantify the physical symptoms of opioid withdrawal.

Experimental Protocol: Naloxone-Precipitated Heroin Withdrawal in Mice

  • Induction of Dependence: Mice are repeatedly administered escalating doses of heroin over several days to induce physical dependence.[15]

  • Drug Administration: On the test day, mice are pretreated with (R)-MDL-100,907 or vehicle.[15]

  • Precipitation of Withdrawal: A dose of the opioid antagonist naloxone is administered to precipitate withdrawal symptoms.[15]

  • Behavioral Observation: The frequency and intensity of withdrawal symptoms (e.g., jumping, wet dog shakes, rearing) are observed and scored for a defined period.[15]

  • Data Analysis: The scores for withdrawal symptoms are compared between the (R)-MDL-100,907-treated and vehicle-treated groups. A reduction in withdrawal symptoms suggests a potential therapeutic role for (R)-MDL-100,907 in managing opioid withdrawal.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.

G cluster_upstream Upstream Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Effects Serotonin Serotonin 5HT2A_Receptor 5HT2A_Receptor Serotonin->5HT2A_Receptor Activates MDL_100907 MDL_100907 MDL_100907->5HT2A_Receptor Antagonizes Gq_alpha Gq_alpha 5HT2A_Receptor->Gq_alpha Activates Dopamine_Modulation Modulation of Dopamine Release (e.g., in PFC) 5HT2A_Receptor->Dopamine_Modulation Inhibitory Influence PLC PLC Gq_alpha->PLC IP3_DAG IP3/DAG Signaling PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release

Caption: Mechanism of Action of (R)-MDL-100,907 at the 5-HT2A Receptor.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Measurement Rat Rat Habituation Habituation Rat->Habituation Amphetamine Amphetamine Injection Injection Amphetamine->Injection MDL_100907 MDL_100907 Pretreatment Pretreatment MDL_100907->Pretreatment Open_Field Open-Field Arena Recording Recording Open_Field->Recording Habituation->Pretreatment Pretreatment->Injection Injection->Open_Field Locomotor_Activity Locomotor Activity (Distance, Rearing) Recording->Locomotor_Activity Data_Analysis Statistical Analysis (ANOVA) Locomotor_Activity->Data_Analysis

Caption: Workflow for Amphetamine-Induced Hyperlocomotion Study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Rat Rat Surgery Stereotaxic Surgery (Cannula Implantation) Rat->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Sample_Collection Dialysate Collection Perfusion->Sample_Collection Drug_Admin MDL-100,907 Administration Perfusion->Drug_Admin HPLC_ED HPLC-ED Analysis Sample_Collection->HPLC_ED Drug_Admin->Sample_Collection Dopamine_Quantification Dopamine & Metabolite Quantification HPLC_ED->Dopamine_Quantification Data_Analysis Data Analysis (% Baseline) Dopamine_Quantification->Data_Analysis

Caption: Workflow for In Vivo Microdialysis Experiment.

Conclusion

The preclinical data for (R)-MDL-100,907 strongly support its role as a highly potent and selective 5-HT2A receptor antagonist. Its profile in a range of in vitro and in vivo models suggests potential therapeutic utility in conditions where 5-HT2A receptor signaling is dysregulated, most notably schizophrenia. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of (R)-MDL-100,907 and similar compounds.

References

(R)-MDL-100,907 (Volinanserin): A Technical Guide for Investigating Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective 5-HT2A receptor antagonist.[1][2] Its remarkable specificity has established it as a critical pharmacological tool for elucidating the role of the serotonin 5-HT2A receptor in the pathophysiology of various psychiatric and neurological disorders.[2][3][4] This document provides a comprehensive technical overview of (R)-MDL-100,907, including its mechanism of action, key experimental data, detailed protocols for its use in research, and its application in preclinical and clinical investigations of conditions such as schizophrenia and depression.

Core Mechanism of Action

(R)-MDL-100,907 functions as a competitive antagonist at the serotonin 5-HT2A receptor.[1][5] It exhibits high affinity for this receptor subtype with over 100-fold selectivity against other serotonin receptors (e.g., 5-HT2B, 5-HT2C) and numerous other neurotransmitter receptors, including dopaminergic (D2), adrenergic (α1), and sigma receptors.[1][3][6] This high selectivity minimizes off-target effects, making it an ideal compound for isolating the functions of the 5-HT2A receptor system.

The antagonism of 5-HT2A receptors by (R)-MDL-100,907 has significant downstream effects on other neurotransmitter systems implicated in psychiatric disorders:

  • Dopaminergic Modulation : Blockade of 5-HT2A receptors is hypothesized to increase dopamine efflux, particularly in the prefrontal cortex.[7] This is a key characteristic of atypical antipsychotics and is thought to contribute to the amelioration of negative symptoms in schizophrenia.[5][7] Unlike typical antipsychotics, (R)-MDL-100,907 does not cause significant upregulation of dopamine metabolism in the striatum, suggesting a lower risk of extrapyramidal side effects.[5]

  • Glutamatergic Modulation : The compound has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission in the medial prefrontal cortex.[8] This action may contribute to its potential efficacy in treating cognitive deficits associated with schizophrenia. Furthermore, studies in mouse models of Parkinson's disease have shown that (R)-MDL-100,907 can decrease striatal glutamate levels.[9]

cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron (e.g., in Prefrontal Cortex) Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Gq_PLC Gq/PLC Signaling Cascade 5HT2A_Receptor->Gq_PLC Initiates DA_Release Increased Dopamine Release 5HT2A_Receptor->DA_Release Modulates NMDA_Facilitation NMDA Receptor Facilitation 5HT2A_Receptor->NMDA_Facilitation Modulates MDL100907 (R)-MDL-100,907 MDL100907->5HT2A_Receptor Selectively Blocks

Mechanism of (R)-MDL-100,907 at the 5-HT2A Receptor.

Pharmacological and Preclinical Data

The pharmacological profile of (R)-MDL-100,907 has been extensively characterized through a variety of in vitro and in vivo studies.

In Vitro Binding and Functional Activity

The compound demonstrates sub-nanomolar affinity for the 5-HT2A receptor and acts as a potent antagonist.

ParameterSpecies / SystemValueReference
Binding Affinity (KD) Rat Cortical Homogenates ([3H]MDL 100,907)0.56 nM[6]
Binding Affinity (Ki) Human 5-HT2A Receptor0.34 nM[1]
Functional Antagonism (IC50) 5-HT-stimulated Inositol Phosphate AccumulationSub-nanomolar[1]
Selectivity >100-fold vs. other 5-HT, DA, α-adrenergic receptorsHigh[1]
In Vivo Preclinical Efficacy

Preclinical models demonstrate its potential as an atypical antipsychotic with a favorable safety profile.

ModelSpeciesEffectEffective Dose RangeReference
5-HTP-induced Head Twitch RatPotent InhibitionED50 = 0.019 mg/kg, s.c.[1]
Amphetamine-stimulated Locomotion MouseBlocked0.02-0.16 mg/kg, s.c.[5]
Apomorphine-induced Stereotypy RatNo effectUp to 10 mg/kg, s.c.[1][5]
Catalepsy Induction RatNoneNot observed[5]
Antidepressant-like Effects (DRL 72-s) RatSynergistic with Fluoxetine6.25-12.5 µg/kg[10]
Human Pharmacokinetics and Receptor Occupancy

Studies in healthy volunteers and patients have established the dose-dependent receptor occupancy.

ParameterStudy PopulationDoseResultReference
Elimination Half-life Healthy VolunteersSingle doses (1-72 mg)6-9 hours[11]
5-HT2A Receptor Occupancy Healthy Volunteers6 mg (single dose)~90%[11]
5-HT2A Receptor Occupancy Schizophrenia Patients20 mg/day (steady state)>90%[12]

Key Experimental Protocols

The following protocols are representative of methods used to characterize (R)-MDL-100,907.

Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol is adapted from studies measuring dopamine efflux in the rat medial prefrontal cortex (mPFC).[7][13]

  • Animal Preparation : Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the mPFC. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion : On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula.

  • Perfusion : The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection : After a stabilization period, dialysate samples are collected every 20 minutes to establish a stable baseline of dopamine levels.

  • Drug Administration : (R)-MDL-100,907 is administered (e.g., subcutaneously or intraperitoneally). For studies of local effects, it can be infused directly through the probe.

  • Sample Collection : Dialysate collection continues for several hours post-administration.

  • Analysis : Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Expression : Results are typically expressed as a percentage change from the average baseline concentration.

Protocol: Positron Emission Tomography (PET) for Receptor Occupancy

This protocol is based on human imaging studies using a radiolabeled version of the compound, such as [11C]MDL 100,907.[11][12]

Workflow for a PET Receptor Occupancy Study Subject_Screening 1. Subject Recruitment & Screening Baseline_PET 2. Baseline PET Scan with [11C]MDL 100,907 Injection Subject_Screening->Baseline_PET Data_Acquisition_1 3. Dynamic Image Acquisition (e.g., 90 min) Baseline_PET->Data_Acquisition_1 Drug_Admin 4. Administration of (R)-MDL-100,907 (e.g., 20 mg/day) to reach steady state Data_Acquisition_1->Drug_Admin Followup_PET 5. Follow-up PET Scan with [11C]MDL 100,907 Injection Drug_Admin->Followup_PET Data_Acquisition_2 6. Dynamic Image Acquisition (e.g., 90 min) Followup_PET->Data_Acquisition_2 Analysis 7. Image Reconstruction & Kinetic Modeling Data_Acquisition_2->Analysis Occupancy_Calc 8. Receptor Occupancy Calculation (Baseline vs. Post-drug) Analysis->Occupancy_Calc

Workflow for a PET Receptor Occupancy Study.
  • Radioligand Synthesis : [11C]MDL 100,907 is synthesized and prepared for intravenous injection.[14]

  • Baseline Scan : A baseline PET scan is performed on the subject prior to administration of non-radioactive (R)-MDL-100,907. The radioligand is injected as a bolus, and dynamic scan data are acquired for approximately 90 minutes.

  • Drug Treatment : The subject is treated with a specific dose of (R)-MDL-100,907 (e.g., 20 mg once daily) until steady-state plasma concentrations are achieved.[12]

  • Follow-up Scan : The PET scan is repeated under the same conditions while the subject is at steady-state drug levels.

  • Image Analysis : Regions of interest (ROIs), such as the frontal cortex (high in 5-HT2A receptors) and cerebellum (low in 5-HT2A receptors, used as a reference region), are delineated on co-registered MRI scans.

  • Quantification : The binding potential (BPND) is calculated for ROIs in both the baseline and post-drug scans.

  • Occupancy Calculation : Receptor occupancy is calculated using the formula: Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] * 100

Protocol: Head-Twitch Response (HTR) in Rodents

The HTR is a classic behavioral assay for 5-HT2A receptor agonism, and its blockade is a reliable measure of antagonism.[1]

  • Animal Habituation : Mice or rats are habituated to the observation chambers.

  • Antagonist Pre-treatment : Animals are divided into groups and pre-treated with either vehicle or varying doses of (R)-MDL-100,907 (e.g., via subcutaneous injection).

  • Agonist Challenge : After a set pre-treatment time (e.g., 30 minutes), animals are challenged with a 5-HT2A agonist, such as 5-hydroxytryptophan (5-HTP) or 2,5-dimethoxy-4-iodoamphetamine (DOI).

  • Behavioral Observation : Immediately following the agonist injection, the number of head twitches is counted by a trained observer (blinded to the treatment condition) for a defined period (e.g., 20-30 minutes).

  • Data Analysis : The mean number of head twitches for each treatment group is calculated. The dose-response relationship is analyzed to determine the ED50 (the dose of antagonist that reduces the agonist-induced HTR by 50%).

Conclusion

(R)-MDL-100,907 (Volinanserin) is an invaluable research tool characterized by its high potency and selectivity as a 5-HT2A receptor antagonist. Its well-documented effects on dopaminergic and glutamatergic pathways provide a strong rationale for its investigation in psychiatric disorders. The comprehensive data from in vitro, preclinical, and human studies, combined with established experimental protocols, empower researchers to precisely probe the function of the 5-HT2A system and its role in mental illness. While it has not been marketed as a therapeutic, its clozapine-like preclinical profile continues to inform the development of novel antipsychotic and antidepressant agents.[5]

References

(R)-MDL-100,907: A Selective 5-HT2A Receptor Antagonist in Schizophrenia Research Models

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-MDL-100,907, also known as Volinanserin or M100907, is a potent and highly selective 5-HT2A receptor antagonist that has been extensively investigated as a potential therapeutic agent for schizophrenia. Its unique pharmacological profile, characterized by high affinity for the 5-HT2A receptor with minimal interaction at other neurotransmitter receptors, has positioned it as a valuable tool for dissecting the role of serotonergic systems in the pathophysiology of schizophrenia. This technical guide provides a comprehensive overview of (R)-MDL-100,907's application in preclinical schizophrenia research, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic and experimental frameworks. While clinical trials for acute schizophrenia were discontinued, its utility in research models continues to provide valuable insights into the complex neurobiology of the disorder.[1]

Mechanism of Action

(R)-MDL-100,907 exerts its effects primarily through competitive antagonism of the serotonin 2A (5-HT2A) receptor.[2][3] This selectivity is crucial to its proposed atypical antipsychotic profile, as it avoids the extrapyramidal side effects associated with dopamine D2 receptor blockade, a hallmark of typical antipsychotics.[4] The prevailing hypothesis for its antipsychotic potential is rooted in the modulation of dopaminergic and glutamatergic pathways.

Blockade of 5-HT2A receptors is believed to indirectly enhance dopamine release in the prefrontal cortex, a region where diminished dopaminergic function is hypothesized to contribute to the negative and cognitive symptoms of schizophrenia.[5] Furthermore, (R)-MDL-100,907 has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission in the medial prefrontal cortex, suggesting a potential mechanism for ameliorating cognitive deficits.[6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of (R)-MDL-100,907, highlighting its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinities and Potency

ParameterValueSpecies/TissueNotesReference(s)
Ki (5-HT2A) 0.36 nMRecombinant[3]
Kd ([3H]MDL 100,907) 0.56 nMRat Cortical Homogenates[7]
Kd ([3H]MDL 100,907) ~0.3 nMRat Frontal Cortex[8]
Kd ([3H]MDL 100,907) 0.14-0.19 nMHuman Brain[9]
Bmax 512 fmol/mg proteinRat Cortical Homogenates[7]
Bmax 527 fmol/mg proteinRat Frontal Cortex[8]
IC50 3.3-5.1 nMReversing 5-HT-stimulated inositol phosphate accumulation[3]
EC50 (NMDA enhancement) 14 nmol/LRat Medial Prefrontal Cortex SlicesPotentiation of NMDA-induced responses[6]
Selectivity >100-fold vs. other receptorsIncluding 5-HT1A, D2, alpha 1, and sigma receptors[4][7]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics

ParameterDoseSpeciesKey FindingReference(s)
5-HT2A Receptor Occupancy 6 mg (single dose)Human~90% occupancy in neocortex[10]
5-HT2A Receptor Occupancy 10-20 mg (single dose)Human70-90% occupancy in frontal cortex[11]
5-HT2A Receptor Occupancy 20 mg/day (steady state)Human (Schizophrenia Patients)>90% occupancy in frontal cortex[12]
Elimination Half-life 1-72 mg (single dose)Human6-9 hours[10]

Signaling Pathways and Mechanistic Overview

The following diagram illustrates the proposed signaling pathway through which (R)-MDL-100,907 modulates neuronal activity relevant to schizophrenia.

MDL_100907_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Pyramidal Neuron (PFC) 5HT_neuron 5-HT Neuron 5HT Serotonin (5-HT) 5HT_neuron->5HT releases Glu_neuron Glutamate Neuron Glutamate Glutamate Glu_neuron->Glutamate releases Pyramidal_Neuron Pyramidal Neuron 5HT2A_R 5-HT2A Receptor DA_release Increased Dopamine Efflux 5HT2A_R->DA_release disinhibits NMDA_R NMDA Receptor Glutamate_Signal Enhanced Glutamate Signaling NMDA_R->Glutamate_Signal mediates DA_release->Pyramidal_Neuron modulates Glutamate_Signal->Pyramidal_Neuron modulates MDL (R)-MDL-100,907 MDL->5HT2A_R blocks MDL->NMDA_R potentiates 5HT->5HT2A_R activates (inhibitory tone) Glutamate->NMDA_R activates

Caption: Proposed mechanism of (R)-MDL-100,907 in the prefrontal cortex.

Experimental Protocols in Schizophrenia Models

(R)-MDL-100,907 has been evaluated in a variety of animal models designed to mimic different aspects of schizophrenia. Below are detailed methodologies for key experiments.

Pharmacologically-Induced Hyperactivity Models

These models assess the ability of a compound to reverse the locomotor hyperactivity induced by psychostimulants, which is considered a proxy for the positive symptoms of schizophrenia.

  • Model: Amphetamine-Induced Hyperlocomotion

    • Animals: Male Sprague-Dawley rats or mice.[2][13]

    • Procedure:

      • Animals are habituated to the testing environment (e.g., open-field arena or activity chambers).

      • (R)-MDL-100,907 or vehicle is administered at various doses (e.g., 0.01-1.0 mg/kg, s.c. or i.p.).

      • After a pretreatment interval (e.g., 30 minutes), D-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.) is administered.[4]

      • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period (e.g., 60-120 minutes) using automated tracking systems.

    • Endpoint: A significant reduction in amphetamine-induced locomotion compared to the vehicle-treated group indicates potential antipsychotic efficacy.[13]

  • Model: NMDA Antagonist-Induced Hyperlocomotion (e.g., with MK-801 or Phencyclidine)

    • Animals: Male NMRI mice or rats.[14]

    • Procedure:

      • Similar habituation and pretreatment with (R)-MDL-100,907 as above.

      • An NMDA receptor antagonist such as Dizocilpine (MK-801) (e.g., 0.1-0.3 mg/kg) or Phencyclidine (PCP) is administered to induce hyperlocomotion.

      • Locomotor activity is quantified.

    • Endpoint: Reversal of NMDA antagonist-induced hyperactivity suggests efficacy against psychosis-like behaviors.

Sensorimotor Gating Models

Deficits in sensorimotor gating are a core feature of schizophrenia. Prepulse inhibition (PPI) of the acoustic startle reflex is a translational measure of this function.

  • Model: Disruption of Prepulse Inhibition (PPI)

    • Animals: Male rats (e.g., Sprague-Dawley).

    • Procedure:

      • Animals are placed in a startle chamber.

      • A PPI-disrupting agent (e.g., amphetamine or an NMDA antagonist) is administered following pretreatment with (R)-MDL-100,907 or vehicle.

      • The test session consists of various trial types: a startling stimulus alone (pulse), a non-startling stimulus preceding the pulse (prepulse + pulse), and no stimulus (background noise).

      • The startle response (whole-body flinch) is measured by a transducer.

    • Endpoint: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. Restoration of disrupted PPI by (R)-MDL-100,907 indicates potential therapeutic effects on sensorimotor gating deficits.[15]

Neurochemical Models

These experiments directly measure the effect of (R)-MDL-100,907 on neurotransmitter levels in specific brain regions.

  • Model: In Vivo Microdialysis

    • Animals: Male Sprague-Dawley rats.[5]

    • Procedure:

      • A microdialysis probe is stereotaxically implanted into the medial prefrontal cortex (mPFC).

      • After recovery, the probe is perfused with artificial cerebrospinal fluid (aCSF).

      • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular dopamine and its metabolites (DOPAC, HVA).

      • (R)-MDL-100,907 (e.g., 0.1-1.0 mg/kg, s.c.) is administered.

      • Dialysate collection continues, and samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

    • Endpoint: A significant increase in extracellular dopamine levels in the mPFC post-drug administration compared to baseline.[5]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating (R)-MDL-100,907 in a preclinical schizophrenia model.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation & Habituation Drug_Prep Drug & Vehicle Preparation Grouping Random Assignment to Groups Animal_Acclimation->Grouping Pretreatment (R)-MDL-100,907 or Vehicle Administration Drug_Prep->Pretreatment Grouping->Pretreatment Challenge Psychotomimetic Challenge (e.g., Amphetamine, MK-801) Pretreatment->Challenge Behavioral_Assay Behavioral Assay (e.g., Locomotion, PPI) Challenge->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for preclinical behavioral testing of (R)-MDL-100,907.

Conclusion

(R)-MDL-100,907 remains a cornerstone tool in schizophrenia research. Its high selectivity for the 5-HT2A receptor allows for precise investigation of this target's role in psychosis-related behaviors and cognitive deficits. The data consistently demonstrate its ability to antagonize 5-HT2A receptors at low nanomolar concentrations, leading to downstream modulation of dopamine and glutamate systems. Preclinical studies robustly show its efficacy in reversing behaviors in animal models relevant to the positive and cognitive symptoms of schizophrenia. While its clinical development for schizophrenia did not proceed, the wealth of preclinical data generated with (R)-MDL-100,907 has been instrumental in validating the 5-HT2A receptor as a key target for atypical antipsychotic drug development and continues to inform our understanding of the neurobiological underpinnings of schizophrenia.

References

Methodological & Application

Synthesis of (R)-MDL-100,907 for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed protocol for the synthesis of (R)-MDL-100,907 (also known as Volinanserin), a potent and selective 5-HT2A receptor antagonist widely used in neuroscience research. The protocol is intended for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process commencing with the formation of a key ketone intermediate, followed by reduction, chiral resolution, and final N-alkylation to yield the desired enantiomerically pure compound.

Overview of the Synthetic Pathway

The synthesis of (R)-MDL-100,907 is a well-established procedure that can be accomplished in four main stages. The overall workflow begins with the synthesis of a piperidinyl-based ketone, which is then reduced to the corresponding racemic alcohol. The crucial step for obtaining the desired stereochemistry is the chiral resolution of this alcohol. Finally, the enantiomerically pure alcohol undergoes N-alkylation to yield (R)-MDL-100,907.

Caption: Synthetic workflow for (R)-MDL-100,907.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone

This step involves the synthesis of the key ketone intermediate. A common method is the Weinreb ketone synthesis, which involves the reaction of a suitable piperidine derivative with an organometallic reagent derived from 1,2,3-trimethoxybenzene. An alternative described here involves the use of a Boc-protected piperidine precursor.

Protocol for tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate:

A detailed procedure for a precursor to the ketone has been reported.[1] This involves the reaction of a suitable Grignard reagent with a piperidine-based Weinreb amide.

Protocol for (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone (Deprotection):

To a solution of tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane, add trifluoroacetic acid. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is worked up to yield the deprotected ketone.

Step 2: Reduction of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone to (±)-(2,3-Dimethoxyphenyl)-piperidin-4-ylmethanol

The ketone is reduced to the corresponding racemic alcohol using a suitable reducing agent.

Protocol: To a stirred solution of (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred overnight. After completion, the solvent is removed under vacuum. The residue is dissolved in water and extracted with an organic solvent like diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude racemic alcohol, which can be purified by column chromatography.[2]

Step 3: Chiral Resolution of (±)-(2,3-Dimethoxyphenyl)-piperidin-4-ylmethanol

This is a critical step to separate the desired (R)-enantiomer from the racemic mixture. Classical resolution using a chiral acid is a common method.

Protocol: The racemic alcohol is dissolved in a suitable solvent mixture, such as acetonitrile and methanol. To this solution, a sub-stoichiometric amount of (R)-(-)-mandelic acid is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of the (R)-alcohol with (R)-mandelic acid preferentially crystallizes. The crystals are collected by filtration, washed with a cold solvent, and dried. The enantiomeric excess of the resolved alcohol can be determined by chiral HPLC. To obtain the free (R)-alcohol, the diastereomeric salt is treated with a base, such as aqueous sodium bicarbonate, and extracted with an organic solvent.

Step 4: N-Alkylation of (R)-(2,3-Dimethoxyphenyl)-piperidin-4-ylmethanol to (R)-MDL-100,907

The final step is the alkylation of the secondary amine of the resolved piperidine intermediate.

Protocol: To a solution of (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol in a suitable solvent like acetonitrile or DMF, a base such as potassium carbonate is added. Then, 2-(4-fluorophenyl)ethyl bromide or a similar alkylating agent is added. The reaction mixture is stirred at an elevated temperature (e.g., 70-80 °C) until the reaction is complete. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to afford (R)-MDL-100,907.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of (R)-MDL-100,907.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
1(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanoneC₁₄H₁₉NO₃249.31-
2(±)-(2,3-Dimethoxyphenyl)-piperidin-4-ylmethanolC₁₄H₂₁NO₃251.3282[2]
3(R)-(2,3-Dimethoxyphenyl)-piperidin-4-ylmethanolC₁₄H₂₁NO₃251.32>98 ee
4(R)-MDL-100,907C₂₂H₂₈FNO₃373.4689 (for a similar reaction)
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate7.13–6.86 (m, 3H), 4.14–3.95 (m, 2H), 3.86 (s, 3H), 3.83 (s, 3H), 3.20 (tt, J = 11.0, 3.7 Hz, 1H), 2.79 (t, J = 11.5 Hz, 2H), 1.81 (dd, J = 13.2, 2.6 Hz, 2H), 1.63–1.44 (m, 3H), 1.41 (s, 9H)[1]206.0, 154.7, 154.2, 152.7, 151.5, 146.9, 134.0, 128.2–127.1, 125.0–124.1, 120.5–120.0, 116.2–114.7, 79.5, 61.4, 57.0–55.4, 48.0, 44.0–42.5, 28.4, 28.3, 27.8[1]
(±)-MDL-100,907--

Note: Detailed spectroscopic data for all intermediates may require access to the primary literature.

Signaling Pathway and Mechanism of Action

(R)-MDL-100,907 is a highly selective antagonist of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, modulating a variety of downstream cellular responses. As an antagonist, (R)-MDL-100,907 binds to the 5-HT2A receptor but does not elicit this signaling cascade, thereby blocking the effects of endogenous serotonin.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MDL_100907 (R)-MDL-100,907 Receptor 5-HT2A Receptor MDL_100907->Receptor Antagonist Serotonin Serotonin (5-HT) Serotonin->Receptor Agonist G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

In Vitro Assays for (R)-MDL-100,907 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-MDL-100,907 (also known as Volinanserin) is a potent and highly selective antagonist of the 5-HT2A serotonin receptor.[1][2][3][4] Its high affinity and selectivity have made it a valuable tool in neuroscience research and a candidate for various therapeutic applications. This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of (R)-MDL-100,907.

Quantitative Data Summary

The following table summarizes the quantitative data for (R)-MDL-100,907 activity from various in vitro assays.

ParameterValueAssay TypeTissue/Cell LineRadioligand/AgonistReference
Binding Affinity
Ki0.36 nMRadioligand BindingNot SpecifiedNot Specified[2][3][4][5]
Ki~3 nMRadioligand BindingNot Specified[3H]-Ketanserin[6]
Kd0.56 nMSaturation BindingRat Cortical Homogenates[3H]MDL 100,907[7]
Kd~0.3 nMSaturation BindingRat Brain[3H]MDL 100,907[7]
Kd0.14-0.19 nMSaturation BindingHuman Brain Sections[3H]MDL 100,907[8]
Kd0.16-0.19 nMSaturation BindingMonkey Brain Sections[3H]MDL 100,907[8]
Bmax512 fmol/mg proteinSaturation BindingRat Cortical Homogenates[3H]MDL 100,907[7]
Bmax527 fmol/mg proteinSaturation BindingRat Frontal Cortex[3H]MDL 100,907[7]
Functional Activity
IC503.3-5.1 nMNot SpecifiedNot SpecifiedNot Specified[5]
pA28.5Schild Analysis (in vivo)Rhesus MonkeysDOM or DPT[9]
EC5014 nMNMDA Receptor PotentiationRat Medial Prefrontal Cortical NeuronsNMDA[10]
PotencySubnanomolarInositol Phosphate AccumulationNIH 3T3 cells with rat 5-HT2A receptor5-HT[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows for characterizing (R)-MDL-100,907 activity.

G cluster_0 5-HT2A Receptor Signaling Pathways Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Activates Antagonist (R)-MDL-100,907 (Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK

Caption: 5-HT2A Receptor Signaling Cascade.

cluster_1 Radioligand Binding Assay Workflow prep Prepare Membranes (e.g., rat cortical homogenates) incubate Incubate Membranes with: - Radioligand ([3H]MDL-100,907) - (R)-MDL-100,907 (unlabeled) or other competitors prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Kd, Bmax, Ki) quantify->analyze cluster_2 Functional Assay Workflow (e.g., IP Accumulation) cells Culture Cells Expressing 5-HT2A Receptors preincubate Pre-incubate cells with (R)-MDL-100,907 cells->preincubate stimulate Stimulate with 5-HT (Agonist) preincubate->stimulate lyse Lyse Cells and Measure Second Messenger (e.g., IP1) stimulate->lyse analyze Data Analysis (IC50, pA2) lyse->analyze

References

Application Notes and Protocols for (R)-MDL-100,907 (Volinanserin) In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

(R)-MDL-100,907 , also known as Volinanserin, is a highly potent and selective 5-HT2A receptor antagonist.[1][2][3] Its primary mechanism of action is the competitive blockade of serotonin 2A receptors, which has been shown to modulate dopaminergic and glutamatergic neurotransmission.[4][5] These characteristics make it a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes, particularly in the fields of neuroscience and psychopharmacology.[6][7]

These application notes provide an overview of the in vivo applications of (R)-MDL-100,907, including detailed experimental protocols and quantitative data from preclinical studies.

Data Presentation

In Vivo Receptor Occupancy and Pharmacokinetics

(R)-MDL-100,907 exhibits favorable pharmacokinetic properties for in vivo studies, including the ability to cross the blood-brain barrier.[8][9] It undergoes extensive first-pass metabolism, and its major metabolites do not significantly penetrate the brain.[9][10]

ParameterSpeciesDoseRouteValueReference
Receptor Occupancy (5-HT2A) Human6 mg (single dose)Oral~90%[8]
Rat0.2 mg/kgi.v.~93%[11]
Elimination Half-life Human1-72 mg (single dose)Oral6-9 hours[8]
Blood-Brain Barrier Permeability Rat5 mg/kg i.v. & 50 mg/kg oral-Parent compound has >4x permeability than its active metabolite[9]
Behavioral Effects in Rodent Models

(R)-MDL-100,907 has been demonstrated to modulate various behaviors in rodent models, consistent with its 5-HT2A receptor antagonism.

Experimental ModelSpeciesDose RangeRouteEffectReference
5-HTP-induced Head Twitches Rat--Potent inhibition[1]
5-MeO-DMT-induced Head Twitches Mouse--Potent inhibition[1]
Amphetamine-stimulated Locomotion Mouse--Inhibition[1][7]
MDMA-stimulated Locomotion Rat--Significant reduction[12]
Prepulse Inhibition (PPI) Disruption (induced by DOI) Rat0.01 - 1.0 mg/kgs.c.Prevention of disruption[13]
Sleep Regulation Mouse2-5 mg/kgi.p.Dose-dependent increase in NREM sleep[14]
Motor Function in MPTP-treated mice Mouse-i.p.Improved performance on beam-walking apparatus[15]

Experimental Protocols

Protocol 1: Assessment of 5-HT2A Receptor Antagonism in Rats (Head-Twitch Response)

This protocol is designed to evaluate the in vivo potency of (R)-MDL-100,907 in blocking a 5-HT2A receptor-mediated behavior.

Materials:

  • (R)-MDL-100,907

  • 5-Hydroxytryptophan (5-HTP)

  • Vehicle (e.g., saline, 0.1 M tartaric acid solution adjusted to pH 6.5-7.0)

  • Male Sprague-Dawley rats (200-250 g)

  • Observation chambers

Procedure:

  • Drug Preparation: Dissolve (R)-MDL-100,907 in the chosen vehicle to the desired concentrations.

  • Acclimation: Allow rats to acclimate to the observation chambers for at least 30 minutes before drug administration.

  • Administration of (R)-MDL-100,907: Administer (R)-MDL-100,907 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.

  • Induction of Head-Twitch Response: Administer 5-HTP to induce the head-twitch response.

  • Observation: Immediately after 5-HTP administration, observe and count the number of head twitches for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of head twitches in the (R)-MDL-100,907-treated groups to the vehicle-treated group.

Protocol 2: Evaluation of Antipsychotic-like Activity in Mice (Amphetamine-Induced Hyperlocomotion)

This protocol assesses the potential of (R)-MDL-100,907 to attenuate dopamine-mediated hyperlocomotion, a common preclinical screen for antipsychotic drugs.

Materials:

  • (R)-MDL-100,907

  • d-Amphetamine sulfate

  • Vehicle

  • Male C57BL/6 mice (20-25 g)

  • Open-field activity chambers equipped with photobeams

Procedure:

  • Drug Preparation: Prepare solutions of (R)-MDL-100,907 and d-amphetamine in vehicle.

  • Acclimation: Habituate mice to the activity chambers for 60 minutes.

  • Administration of (R)-MDL-100,907: Administer (R)-MDL-100,907 or vehicle (i.p. or s.c.).

  • Pre-treatment Time: Allow a 30-minute pre-treatment period.

  • Administration of d-Amphetamine: Administer d-amphetamine or vehicle.

  • Locomotor Activity Recording: Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the different treatment groups.

Protocol 3: In Vivo Microdialysis for Dopamine and Glutamate Measurement

This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions following administration of (R)-MDL-100,907.

Materials:

  • (R)-MDL-100,907

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical or fluorescence detection

  • Male Wistar rats (250-300 g)

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, striatum). Allow for a recovery period of several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Probe Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection: Collect baseline dialysate samples every 20-30 minutes until neurotransmitter levels are stable.

  • Administration of (R)-MDL-100,907: Administer (R)-MDL-100,907 or vehicle.

  • Post-treatment Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, glutamate, and their metabolites using HPLC.

  • Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline levels.

Visualizations

Signaling Pathway of 5-HT2A Receptor Antagonism

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) 5HT2A_Receptor 5-HT2A Receptor Serotonin_vesicle->5HT2A_Receptor 5-HT Release & Binding Gq_protein Gq/11 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_effects Cellular Response (e.g., Neuronal Excitability) Ca_release->Downstream_effects Leads to PKC->Downstream_effects Leads to MDL_100907 (R)-MDL-100,907 MDL_100907->5HT2A_Receptor Blocks

Caption: Canonical 5-HT2A receptor signaling pathway and the antagonistic action of (R)-MDL-100,907.

Experimental Workflow for Behavioral Assessment

G Start Start: Animal Acclimation Drug_Prep Prepare (R)-MDL-100,907 and Test Agent Solutions Start->Drug_Prep Vehicle_Admin Administer Vehicle Drug_Prep->Vehicle_Admin MDL_Admin Administer (R)-MDL-100,907 Drug_Prep->MDL_Admin Pretreatment Pre-treatment Period (30-60 min) Vehicle_Admin->Pretreatment MDL_Admin->Pretreatment Test_Agent_Admin Administer Behavioral Test Agent (e.g., Amphetamine) Pretreatment->Test_Agent_Admin Behavioral_Recording Record Behavioral Response (e.g., Locomotion) Test_Agent_Admin->Behavioral_Recording Data_Analysis Data Analysis and Comparison Behavioral_Recording->Data_Analysis End End Data_Analysis->End G MDL (R)-MDL-100,907 Receptor Selective 5-HT2A Receptor Antagonism MDL->Receptor Neurotransmission Modulation of Dopamine & Glutamate Neurotransmission Receptor->Neurotransmission Behavior Alteration of In Vivo Behavior (e.g., Locomotion, PPI) Neurotransmission->Behavior Therapeutic Potential Therapeutic Effects (e.g., Antipsychotic) Behavior->Therapeutic

References

Application Notes and Protocols for Radiolabeling of (R)-MDL-100,907 for PET Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of (R)-MDL-100,907 with Carbon-11 ([¹¹C]MDL-100,907) and Fluorine-18 ([¹⁸F]MDL-100,907) for use as a selective radioligand for the serotonin 5-HT2A receptor in Positron Emission Tomography (PET) studies.

(R)-MDL-100,907 is a potent and highly selective 5-HT2A receptor antagonist.[1][2][3] Its use in PET imaging allows for the in vivo quantification and investigation of 5-HT2A receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and major depressive disorder.[2][4]

Radiolabeling Strategies

Two primary isotopes are used for the radiolabeling of (R)-MDL-100,907: Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min). The choice of isotope depends on the specific research question, with the longer half-life of ¹⁸F offering advantages for longer imaging protocols and centralized production and distribution.

[¹¹C]MDL-100,907

The synthesis of [¹¹C]MDL-100,907 is well-established and typically involves the O-methylation of the phenolic precursor, (R)-(+)-4-(1-hydroxy-1-(2,3-dimethoxyphenyl)methyl)-N-2-(4-fluorophenylethyl)piperidine, using [¹¹C]methyl iodide ([¹¹C]CH₃I).[1][3][5]

[¹⁸F]MDL-100,907

The radiosynthesis of [¹⁸F]MDL-100,907 is more complex due to the challenge of introducing ¹⁸F onto an electron-rich aromatic ring.[4][6] However, recent advancements in radiochemistry have led to the development of robust methods, including nickel-mediated and copper-mediated radiofluorination, which have significantly improved radiochemical yields.[4][6][7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for different radiolabeling methods of (R)-MDL-100,907.

RadiotracerMethodPrecursorRadiochemical Yield (RCY, decay-corrected)Molar Activity (Am)Synthesis TimeReference
[¹¹C]MDL-100,907 O-methylation with [¹¹C]CH₃IPhenolic precursorNot explicitly stated in snippets>1 Ci/µmol~60-80 min[3]
[¹⁸F]MDL-100,907 Ni-mediated oxidative fluorinationAryl-Ni(II) complex3% (non-decay-corrected)1.57 mCi/nmolNot explicitly stated in snippets[4][9]
[¹⁸F]MDL-100,907 Cu-mediated radiofluorinationBoron pinacol ester32 ± 10%2.1 Ci/µmol~60 min[7][10]
[¹⁸F]MDL-100,907 Multi-step synthesis via secondary precursor1-(2-bromoethyl)-4-[¹⁸F]fluorobenzene1-2%>30 GBq/µmol140 min[11]

Experimental Protocols

Protocol 1: Synthesis of [¹¹C]MDL-100,907 via O-methylation

This protocol is based on the methylation of the phenolic precursor with [¹¹C]methyl iodide.

1. Precursor:

  • (R)-(+)-4-(1-hydroxy-1-(2,3-dimethoxyphenyl)methyl)-N-2-(4-fluorophenylethyl)piperidine (phenolic precursor). A practical synthesis of this precursor has been described.[5][12]

2. Radiolabeling Reaction:

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) is produced from cyclotron-produced [¹¹C]CO₂.

  • The phenolic precursor is dissolved in an appropriate solvent (e.g., acetone, DMF).

  • A base (e.g., NaOH, K₂CO₃) is added to deprotonate the phenolic hydroxyl group.

  • [¹¹C]CH₃I is trapped in the reaction mixture and allowed to react at an elevated temperature.

3. Purification:

  • The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [¹¹C]MDL-100,907 from unreacted precursor and other byproducts.

4. Formulation:

  • The collected HPLC fraction containing the product is evaporated to remove the solvent.

  • The residue is redissolved in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for intravenous injection.

5. Quality Control:

  • Radiochemical purity and identity are confirmed by analytical HPLC.

  • Molar activity is determined by measuring the amount of radioactivity and the mass of the product.

  • Residual solvents are quantified to ensure they are within acceptable limits.

Protocol 2: Synthesis of [¹⁸F]MDL-100,907 via Cu-mediated Radiofluorination

This protocol describes a modern and efficient method for the synthesis of [¹⁸F]MDL-100,907.[7][10]

1. Precursor:

  • (R)-(2,3-dimethoxyphenyl)(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl) piperidin-4-yl)methyl 2-phenylacetate (boron pinacol ester precursor).[9]

2. Radiofluorination Reaction:

  • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2.

  • The solvent is evaporated to dryness to form the reactive anhydrous [¹⁸F]fluoride complex.

  • The boron pinacol ester precursor is dissolved in a suitable solvent (e.g., DMA).

  • A copper catalyst, such as Cu(OTf)₂(py)₄, is added to the reaction mixture.

  • The reaction is heated at an elevated temperature (e.g., 120°C) for a short period (e.g., 20 minutes).[9]

3. Deprotection:

  • A hydrolysis step with a base (e.g., 1 N NaOH) is performed to remove the acetate protecting group.[9]

4. Purification:

  • The final product is purified by semi-preparative HPLC.

5. Formulation and Quality Control:

  • Similar to the [¹¹C]MDL-100,907 protocol, the purified product is formulated for injection and subjected to rigorous quality control checks.

Visualizations

Experimental Workflow for [¹¹C]MDL-100,907 Synthesis

G cluster_0 Radiolabeling cluster_1 Purification & Formulation cluster_2 Quality Control Precursor Phenolic Precursor Reaction O-methylation Precursor->Reaction Reagent [11C]CH3I Reagent->Reaction Crude Crude Product Reaction->Crude HPLC Semi-Prep HPLC Crude->HPLC Formulation Formulation HPLC->Formulation Final [11C]MDL-100,907 Formulation->Final QC Analytical HPLC Residual Solvents Molar Activity Final->QC

Caption: Workflow for the synthesis of [¹¹C]MDL-100,907.

Experimental Workflow for [¹⁸F]MDL-100,907 Synthesis (Cu-mediated)

G cluster_0 Radiolabeling cluster_1 Deprotection & Purification cluster_2 Formulation & QC Precursor Boron Pinacol Ester Precursor Reaction Cu-mediated Fluorination Precursor->Reaction Reagent [18F]Fluoride Reagent->Reaction Catalyst Cu Catalyst Catalyst->Reaction Intermediate Protected [18F]MDL-100,907 Reaction->Intermediate Deprotection Hydrolysis Intermediate->Deprotection Crude Crude Product Deprotection->Crude HPLC Semi-Prep HPLC Crude->HPLC Formulation Formulation HPLC->Formulation Final [18F]MDL-100,907 Formulation->Final QC Analytical QC Final->QC

Caption: Workflow for the synthesis of [¹⁸F]MDL-100,907.

Ligand-Receptor Interaction

G 5HT2A 5-HT2A Receptor Signal Signal Blocked 5HT2A->Signal Blocks Signaling MDL [11C] or [18F] MDL-100,907 MDL->5HT2A Antagonist Binding Serotonin Endogenous Serotonin Serotonin->5HT2A Competitive Binding

Caption: (R)-MDL-100,907 as a 5-HT2A receptor antagonist.

References

Application Notes and Protocols for (R)-MDL-100,907 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (R)-MDL-100,907, a potent and highly selective 5-HT2A receptor antagonist, in various cell culture-based assays. (R)-MDL-100,907, also known as Volinanserin, is an invaluable tool for investigating the physiological and pathological roles of the 5-HT2A receptor.[1]

Introduction

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gq/G11 signaling pathway.[2] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), which can, in turn, lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These signaling cascades are implicated in a wide range of physiological processes and are a focus of drug discovery for various neuropsychiatric disorders.

(R)-MDL-100,907 is a widely used antagonist to probe the function of the 5-HT2A receptor due to its high selectivity and potency.[1][3] The following protocols detail common in vitro assays to characterize the antagonist activity of (R)-MDL-100,907 and other potential 5-HT2A receptor ligands.

Data Presentation

The following tables summarize the in vitro potency of (R)-MDL-100,907 and its derivatives in various functional assays.

Table 1: Antagonist Potency (IC50) of (R)-MDL-100,907 in Functional Assays

CompoundCell LineAssay TypeAgonistIC50 (nM)Reference
(+)-M100907CHO-K1 (h5-HT2A)Intracellular Calcium Release5-HT (1 µM)4.8[4]
M100907Rat medial prefrontal cortical neuronsNMDA-induced responsesNMDA14 (EC50)[5]
MDL 100,907NIH 3T3 (rat 5-HT2A)Inositol Phosphate Accumulation5-HTSubnanomolar[3]

Table 2: Binding Affinity (Ki) of M100907 Derivatives for Serotonin Receptors

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)Reference
(+)-M1009073>100-fold selectivity>100-fold selectivity[6]

Signaling Pathway Diagram

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway that is inhibited by (R)-MDL-100,907.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum R 5-HT2A Receptor G Gq/11 R->G Activates PLC Phospholipase C (PLC) G->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca2+ Store IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates ERK pERK1/2 PKC->ERK Phosphorylates Ca_ion Ca2+ ER->Ca_ion Releases MDL (R)-MDL-100,907 MDL->R Inhibits SHT Serotonin (5-HT) SHT->R Activates

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

Intracellular Calcium Flux Assay

This protocol is designed to measure the ability of (R)-MDL-100,907 to inhibit 5-HT-induced intracellular calcium mobilization in a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

Experimental Workflow Diagram

Calcium_Flux_Workflow A 1. Seed cells in a 96-well plate (e.g., 16,000-20,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Optional: Serum-starve cells for 3 hours B->C D 4. Load cells with a calcium-sensitive dye (e.g., Calcium 4 dye with probenecid) C->D E 5. Incubate for 50-60 minutes at 37°C D->E F 6. Pre-incubate with (R)-MDL-100,907 or vehicle for 15 minutes E->F G 7. Stimulate with 5-HT (e.g., 1 µM) F->G H 8. Measure fluorescence using a plate reader (e.g., FlexStation 3) G->H

Caption: Workflow for Calcium Flux Assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., Ham's F-12 or DMEM) with 10% FBS

  • Serum-free medium

  • Black-sided, clear-bottom 96-well plates

  • (R)-MDL-100,907

  • Serotonin (5-HT)

  • Calcium-sensitive dye kit (e.g., FLIPR Calcium 4 Assay Kit)

  • Probenecid (water-soluble)

  • Fluorescence plate reader with automated liquid handling (e.g., FlexStation 3)

Procedure:

  • Cell Plating: Seed the 5-HT2A receptor-expressing cells into black-sided, clear-bottom 96-well plates at a density of 16,000–20,000 cells per well in 150 µL of serum-replete medium.[4]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation (Optional but Recommended): To reduce basal receptor activity, replace the medium with serum-free medium and incubate for an additional 3 hours.[4]

  • Dye Loading: a. Prepare the calcium dye solution according to the manufacturer's instructions, supplementing it with 2.5 mM water-soluble probenecid to prevent dye extrusion.[4] b. Remove the medium from the wells and add 80 µL of the dye solution to each well.[4]

  • Incubation with Dye: Incubate the plate for 50 minutes at 37°C, followed by 60 minutes at room temperature in the dark.[4]

  • Antagonist Pre-incubation: a. Prepare serial dilutions of (R)-MDL-100,907 in an appropriate buffer. b. Add the (R)-MDL-100,907 dilutions or vehicle control to the wells and incubate for 15 minutes at 37°C.[6]

  • Agonist Stimulation: Add 5-HT at a concentration that elicits a maximal response (e.g., 1 µM) to all wells except the negative control.[4]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (λex = 485 nm, λem = 525 nm) over time using a fluorescence plate reader.[4]

  • Data Analysis: Determine the IC50 value of (R)-MDL-100,907 by plotting the inhibition of the 5-HT-induced calcium response against the log concentration of the antagonist.

ERK1/2 Phosphorylation Assay

This protocol measures the inhibition of 5-HT-induced ERK1/2 phosphorylation by (R)-MDL-100,907.

Materials:

  • h5-HT2A-CHO cells

  • Cell culture medium

  • 96-well tissue culture plates

  • (R)-MDL-100,907

  • Serotonin (5-HT)

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • ERK1/2 phosphorylation assay kit (e.g., cell-based ELISA or TR-FRET assay)

Procedure:

  • Cell Plating and Serum Starvation: Plate h5-HT2A-CHO cells in 96-well plates and grow to confluence. Serum-starve the cells overnight before the experiment.

  • Antagonist Pre-incubation: Pre-treat the cells with various concentrations of (R)-MDL-100,907 or vehicle for 15 minutes at 37°C.[6]

  • Agonist Stimulation: Stimulate the cells with 1 µM 5-HT for 5 minutes at 37°C.[6]

  • Cell Fixation: Stop the reaction by adding 2% PFA in PBS and incubate for 45 minutes at room temperature.[6]

  • Detection of Phospho-ERK1/2: a. Wash the cells with PBS. b. Follow the manufacturer's protocol for the chosen ERK1/2 phosphorylation assay kit to permeabilize the cells, add primary and secondary antibodies, and develop the signal.

  • Data Analysis: Quantify the signal using a plate reader. Calculate the IC50 value for (R)-MDL-100,907 by normalizing the data to the positive (5-HT alone) and negative (vehicle) controls.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Materials:

  • Cells expressing the 5-HT2A receptor (e.g., NIH 3T3 or CHO-K1)

  • Cell culture medium

  • 24-well or 96-well plates

  • (R)-MDL-100,907

  • Serotonin (5-HT)

  • Lithium chloride (LiCl)

  • IP1 detection kit (e.g., IP-One HTRF assay kit)

Procedure:

  • Cell Plating: Seed cells in a suitable plate format and allow them to adhere overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of (R)-MDL-100,907 or vehicle.

  • LiCl Treatment: Add buffer containing LiCl (typically 10 mM) and incubate for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates.[2]

  • Agonist Stimulation: Add 5-HT at various concentrations and incubate for 30-60 minutes.[2]

  • Cell Lysis and IP1 Detection: Lyse the cells and measure IP1 accumulation according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Determine the inhibitory effect of (R)-MDL-100,907 on 5-HT-stimulated IP1 accumulation and calculate the IC50 value.

References

Dissolving (R)-MDL-100,907 for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(R)-MDL-100,907 , also known as Volinanserin, is a potent and highly selective 5-HT2A receptor antagonist widely used in neuroscience research to investigate the role of the serotonin system in various physiological and pathological processes. Proper dissolution and formulation of this compound are critical for accurate and reproducible results in in vivo studies. This document provides detailed application notes and protocols for the dissolution of (R)-MDL-100,907 for administration in animal models.

Physicochemical Properties and Solubility

(R)-MDL-100,907 is a crystalline solid with a molecular weight of 373.46 g/mol . Its solubility is a key consideration for preparing dosing solutions. The compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents and acidified solutions. A hydrochloride salt form of (R)-MDL-100,907 is also available, which offers enhanced water solubility.

For successful in vivo administration, it is crucial to select a solvent system that is both effective at dissolving the compound and biocompatible with the chosen route of administration. The following table summarizes the solubility of (R)-MDL-100,907 in various common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO37.35100
Ethanol~20~53.5
Dimethyl formamide (DMF)~25~66.9
1 eq. HCl18.6750
Water (Hydrochloride Salt)Not specified100

Experimental Protocols for In Vivo Administration

The choice of vehicle for in vivo administration of (R)-MDL-100,907 depends on the desired concentration, route of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral), and the specific experimental design. Below are detailed protocols for preparing (R)-MDL-100,907 solutions for injection.

Protocol 1: Vehicle Formulation using a Co-Solvent System (for Intraperitoneal Injection)

This protocol is suitable for achieving a clear solution of (R)-MDL-100,907 for intraperitoneal (i.p.) administration, particularly when a higher concentration is required.

Materials:

  • (R)-MDL-100,907 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of (R)-MDL-100,907 and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Vehicle Preparation:

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the (R)-MDL-100,907 DMSO stock solution and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

    • Finally, add 450 µL of sterile 0.9% saline to bring the total volume to 1 mL. Vortex the final solution to ensure it is clear and well-mixed.

  • Final Concentration: This procedure results in a 2.5 mg/mL solution of (R)-MDL-100,907 in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration can be adjusted by altering the concentration of the initial DMSO stock solution.

Protocol 2: Vehicle Formulation with Ethanol and Tween 80 (for Intraperitoneal Injection)

This protocol utilizes a combination of ethanol and a surfactant in saline, which is another common vehicle for lipophilic compounds.

Materials:

  • (R)-MDL-100,907 powder

  • Ethanol (200 proof, absolute)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

Procedure:

  • Initial Dissolution: Dissolve the desired amount of (R)-MDL-100,907 in a small volume of ethanol.

  • Vehicle Preparation:

    • In a sterile tube, prepare a vehicle solution consisting of 1% Tween-80 and 2% ethanol in sterile 0.9% saline. For example, to make 10 mL of the vehicle, add 100 µL of Tween-80 and 200 µL of ethanol to 9.7 mL of sterile saline.

  • Final Formulation: Add the ethanolic solution of (R)-MDL-100,907 to the vehicle and vortex thoroughly to ensure complete dissolution and a homogeneous mixture. The final concentration of ethanol should be kept low to minimize potential behavioral effects in the animals.

Protocol 3: Simple Saline/Ethanol Vehicle (for Intravenous or Intraperitoneal Injection)

For lower concentrations or when using the hydrochloride salt, a simpler vehicle may be sufficient.

Materials:

  • (R)-MDL-100,907 or (R)-MDL-100,907 Hydrochloride

  • Ethanol (200 proof, absolute)

  • Sterile 0.9% Saline

Procedure:

  • Prepare Stock Solution: Dissolve the compound in a vehicle of sterile saline containing 10% ethanol.

  • Sonication (Optional): If the compound does not readily dissolve, brief sonication in a water bath may be helpful.

  • Dilution: The stock solution can then be further diluted with sterile 0.9% saline to achieve the desired final concentration for injection. Ensure the final ethanol concentration is as low as possible.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing (R)-MDL-100,907 for in vivo administration and its primary mechanism of action.

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_outcome Experimental Outcome weigh Weigh (R)-MDL-100,907 dissolve Dissolve in Vehicle (e.g., DMSO/PEG300/ Tween-80/Saline) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex animal Animal Model (e.g., Rat, Mouse) vortex->animal inject Administer via desired route (i.p., i.v., s.c., p.o.) animal->inject observe Behavioral/Physiological Observation inject->observe

Caption: Experimental workflow for preparing and administering (R)-MDL-100,907.

signaling_pathway MDL (R)-MDL-100,907 HT2AR 5-HT2A Receptor MDL->HT2AR Antagonizes Gq_11 Gq/11 HT2AR->Gq_11 Activates Serotonin Serotonin (5-HT) Serotonin->HT2AR Activates PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

Caption: Antagonistic action of (R)-MDL-100,907 on the 5-HT2A receptor signaling pathway.

Important Considerations

  • Vehicle Controls: It is imperative to include a vehicle-only control group in all experiments to account for any effects of the solvent mixture itself.

  • Fresh Preparations: It is recommended to prepare fresh solutions of (R)-MDL-100,907 on the day of the experiment to ensure stability and prevent precipitation.

  • Route of Administration: The chosen route of administration will influence the pharmacokinetics of the compound. Intravenous administration typically results in rapid and high bioavailability, while intraperitoneal, subcutaneous, and oral routes have different absorption profiles.

  • Dose Range: The effective dose of (R)-MDL-100,907 can vary significantly depending on the animal model, the specific behavioral or physiological endpoint being measured, and the route of administration. A thorough literature review and pilot studies are recommended to determine the optimal dose for a particular experiment. Doses ranging from 0.01 to 50 mg/kg have been reported in the literature for various routes and animal models.

  • Animal Welfare: All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The volume of injection should be appropriate for the size of the animal.

Application Notes and Protocols for (R)-MDL-100,907 Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

(R)-MDL-100,907 , also known as Volinanserin or M100907, is a potent and highly selective 5-HT2A receptor antagonist.[1][2][3] Its high selectivity, with over a 100-fold greater affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes, makes it a valuable tool in neuroscience research.[4][5] Preclinical studies have extensively characterized its profile, suggesting potential therapeutic applications as an atypical antipsychotic, an adjunctive treatment for depression, and a therapy for insomnia.[1][3][5] These notes provide a summary of quantitative data from preclinical administration and detailed protocols for key experiments.

Data Presentation

The following tables summarize quantitative data from various preclinical studies involving the administration of (R)-MDL-100,907.

Table 1: Pharmacokinetic Profile of (R)-MDL-100,907 in Rats

Parameter Administration Route Dose Animal Model Key Findings Reference
CNS Penetration Intravenous (i.v.) 5 mg/kg Sprague-Dawley Rats Parent drug (MDL-100,907) has >4x the blood-brain barrier permeability of its active metabolite (MDL-105,725).[6] [6]
CNS Penetration Oral (p.o.) 50 mg/kg Sprague-Dawley Rats MDL-100,907 is the predominant active species in the brain at high doses, with minimal metabolism to MDL-105,725 within the brain.[6] [6]

| Receptor Occupancy | Intraperitoneal (i.p.) | 0.2 mg/kg | Rats | Resulted in almost complete occupancy of 5-HT2A receptors as measured by PET with [11C]MDL 100,907. |[7] |

Table 2: In Vivo Behavioral Effects of (R)-MDL-100,907 Administration

Behavioral Model Animal Model Dose Range Administration Route Effect Reference
Amphetamine-Stimulated Locomotion Mice Not specified Not specified Blocked amphetamine-induced hyperlocomotion.[1] [1]
Amphetamine-Induced Behaviors Rats Not specified Not specified Reversed locomotor stimulant effects of amphetamine and antagonized its disruptive effects on latent inhibition.[2] [2]
Apomorphine-Induced Stereotypy Rats Not specified Not specified Did not antagonize apomorphine-induced stereotypies, suggesting a low liability for extrapyramidal side effects.[1][4] [1][4]
Prepulse Inhibition (Dizocilpine-induced deficit) Sprague-Dawley & Wistar Rats Not specified Not specified Fully blocked the dizocilpine-induced disruption of prepulse inhibition.[8] [8]
Antidepressant-like Effects (DRL 72-s) Rodents 6.25-12.5 µg/kg Not specified Exerted antidepressant-like effects and showed a positive synergistic interaction with fluoxetine.[5] [5]

| Cocaine Reinstatement | Rats | 0.25-2.0 mg/kg | Not specified | Attenuated the ability of cocaine to reinstate lever pressing.[9] |[9] |

Table 3: Neurochemical and Electrophysiological Effects of (R)-MDL-100,907 in Rats

Area of Study Key Findings Reference
Dopamine Metabolism Unlike typical antipsychotics, did not increase dopamine metabolism in the striatum or nucleus accumbens.[1] [1]
Dopaminergic Neuron Activity Chronic administration selectively reduced the number of spontaneously active A10 (VTA) dopamine neurons, a profile similar to clozapine.[1] [1]

| Dopamine Efflux (PFC) | Increased dopamine efflux in the medial prefrontal cortex, an effect thought to be mediated by the tonic inhibitory influence of local 5-HT2A receptors on dopamine release.[10] |[10] |

Experimental Protocols

Protocol 1: Assessment of Antipsychotic-like Activity - Amphetamine-Induced Hyperlocomotion

This protocol is adapted from studies evaluating the potential of (R)-MDL-100,907 to counteract the locomotor-stimulating effects of d-amphetamine, a common screening method for antipsychotic drug candidates.[1][2]

1. Animals:

  • Male Sprague-Dawley rats (200-250g) or male Swiss-Webster mice (20-25g).

  • House animals in a temperature-controlled facility with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Allow at least one week of acclimatization before testing.

2. Apparatus:

  • Open-field activity chambers equipped with infrared photobeam detectors to automatically record locomotor activity (e.g., total distance traveled, horizontal movements).

3. Procedure:

  • Habituation: Place individual animals into the activity chambers and allow them to habituate for 30-60 minutes.

  • Pre-treatment: Administer (R)-MDL-100,907 or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be determined based on dose-response studies.

  • Stimulant Challenge: 30 minutes after pre-treatment, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity for the next 60-90 minutes.

4. Data Analysis:

  • Analyze locomotor activity data in time bins (e.g., 5-minute intervals).

  • Compare the total activity counts or distance traveled between treatment groups using ANOVA, followed by post-hoc tests to identify significant differences. A significant reduction in amphetamine-induced activity by (R)-MDL-100,907 indicates antipsychotic-like potential.

Protocol 2: In Vivo Microdialysis for Measuring Dopamine Efflux

This protocol is based on studies investigating the effect of (R)-MDL-100,907 on dopamine release in the medial prefrontal cortex (mPFC).[10]

1. Animals and Surgery:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the mPFC. Stereotaxic coordinates should be determined from a reliable rat brain atlas.

  • Secure the cannula assembly to the skull with dental acrylic and jeweler's screws.

  • Allow the animal to recover for at least 48-72 hours post-surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, gently insert a microdialysis probe into the guide cannula.

  • Connect the probe to a syringe pump and a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Allow a stabilization period of at least 2 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable dopamine levels.

  • Administer (R)-MDL-100,907 or vehicle.

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

3. Sample Analysis:

  • Analyze the dialysate samples for dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Quantify dopamine concentrations by comparing peak heights or areas to those of known standards.

4. Data Analysis:

  • Express post-injection dopamine levels as a percentage change from the average baseline concentration.

  • Use a repeated-measures ANOVA to analyze the effects of the drug over time.

Visualizations

References

Application Notes and Protocols for Measuring Receptor Occupancy of (R)-MDL-100,907

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the receptor occupancy of (R)-MDL-100,907, a potent and selective 5-HT2A receptor antagonist.[1][2] The protocols detailed below are intended for researchers in pharmacology, neuroscience, and drug development who are investigating the pharmacodynamics of this compound.

(R)-MDL-100,907, also known as Volinanserin, exhibits high affinity and more than 100-fold selectivity for the serotonin 5-HT2A receptor over other receptor types.[2] Accurate measurement of its binding to the 5-HT2A receptor is crucial for understanding its therapeutic potential and for guiding dose selection in clinical trials.[3][4]

This document outlines the primary methodologies for determining the in vitro and in vivo receptor occupancy of (R)-MDL-100,907, including radioligand binding assays and Positron Emission Tomography (PET) imaging.

Introduction to (R)-MDL-100,907 and the 5-HT2A Receptor

(R)-MDL-100,907 is a selective antagonist of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/G11 signaling pathway.[5][6] Activation of the 5-HT2A receptor initiates a signaling cascade involving the stimulation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5][6]

5-HT2A Receptor Signaling Pathway

The binding of an agonist to the 5-HT2A receptor triggers a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates PKC, which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->PKC Activates Agonist Agonist Agonist->Receptor Binds

Caption: 5-HT2A Receptor Gq Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the binding of (R)-MDL-100,907 to the 5-HT2A receptor, as determined by various experimental methods.

Table 1: In Vitro Binding Affinity of (R)-MDL-100,907 for the 5-HT2A Receptor

ParameterRadioligandSpeciesTissue/Cell LineValueReference
Ki 0.36 nM[1]
Kd [³H]MDL-100,907RatCortical Homogenates0.56 nM[7]
Kd [³H]MDL-100,907HumanBrain Sections0.14-0.19 nM[8]
Kd [³H]MDL-100,907MonkeyBrain Sections0.16-0.19 nM[8]
Kd [³H]MDL-100,907RatFrontal Cortex~0.3 nM[9]
IC50 3.3-5.1 nM[1]

Table 2: In Vitro Receptor Density (Bmax) for the 5-HT2A Receptor

ParameterRadioligandSpeciesTissueValueReference
Bmax [³H]MDL-100,907RatCortical Homogenates512 fmol/mg protein[7]
Bmax [³H]MDL-100,907RatFrontal Cortex527 fmol/mg protein[9]

Table 3: In Vivo 5-HT2A Receptor Occupancy of (R)-MDL-100,907

ParameterSpeciesMethodED50Reference
ED50 Rat[³H]M100907 in vivo binding0.100 mg/kg[10]

Table 4: Human 5-HT2A Receptor Occupancy of (R)-MDL-100,907 Measured by PET

DoseRadiotracerOccupancyTime Post-DoseReference
6 mg (single oral)[¹¹C]N-methylspiperone~90%[3]
10 mg (single oral)[¹¹C]NMSP70-90%8 hours[4]
20 mg (single oral)[¹¹C]NMSP70-90%8 and 24 hours[4]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of (R)-MDL-100,907 for the 5-HT2A receptor using [³H]MDL-100,907 as the radioligand.

  • Receptor Source: Rat cortical membrane homogenates or cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]MDL-100,907.

  • Test Compound: (R)-MDL-100,907.

  • Non-specific Binding Control: High concentration of a non-labeled 5-HT2A antagonist (e.g., ketanserin or unlabeled MDL-100,907).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

In_Vitro_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection and Analysis A Prepare Receptor Membranes D Incubate Membranes, Radioligand, and Test Compound in 96-well plate A->D B Prepare Radioligand Solution ([³H]MDL-100,907) B->D C Prepare Serial Dilutions of (R)-MDL-100,907 C->D E Set up Total Binding (TB), Non-Specific Binding (NSB), and Competition Wells F Filter and Wash to Separate Bound and Free Radioligand E->F G Add Scintillation Cocktail and Count Radioactivity F->G H Calculate Specific Binding G->H I Generate Competition Curve and Determine IC₅₀ and Kᵢ H->I

Caption: In Vitro Competition Binding Assay Workflow
  • Preparation of Reagents:

    • Prepare serial dilutions of (R)-MDL-100,907 in assay buffer.

    • Prepare a solution of [³H]MDL-100,907 at a concentration close to its Kd (e.g., 0.5 nM).[7]

    • Prepare the receptor membrane suspension in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add receptor membranes, [³H]MDL-100,907, and assay buffer.

    • Non-Specific Binding (NSB) wells: Add receptor membranes, [³H]MDL-100,907, and a high concentration of a non-labeled competitor (e.g., 1 µM ketanserin).

    • Competition wells: Add receptor membranes, [³H]MDL-100,907, and varying concentrations of (R)-MDL-100,907.

  • Incubation:

    • Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[7]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of (R)-MDL-100,907.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Receptor Occupancy using PET Imaging

This protocol provides a general framework for a human PET study to measure 5-HT2A receptor occupancy by (R)-MDL-100,907 using the radiotracer [¹¹C]MDL-100,907.

  • Radiotracer: [¹¹C]MDL-100,907.

  • Test Compound: (R)-MDL-100,907.

  • PET scanner.

  • MRI scanner (for anatomical reference).

  • Arterial line for blood sampling (for full kinetic modeling).

  • Equipment for radiotracer synthesis and quality control.

PET_Occupancy_Workflow cluster_subject_prep Subject Preparation cluster_baseline_scan Baseline PET Scan cluster_drug_admin Drug Administration cluster_post_drug_scan Post-Drug PET Scan cluster_analysis Data Analysis A Subject Screening and Informed Consent B Structural MRI Scan for Anatomical Reference A->B C Administer [¹¹C]MDL-100,907 Radiotracer B->C D Acquire Dynamic PET Data (e.g., 90-120 min) C->D E (Optional) Arterial Blood Sampling D->E J Reconstruct PET Images D->J F Administer (R)-MDL-100,907 at a Specific Dose G Administer [¹¹C]MDL-100,907 Radiotracer F->G H Acquire Dynamic PET Data G->H I (Optional) Arterial Blood Sampling H->I H->J K Co-register PET to MRI J->K L Define Regions of Interest (ROIs) K->L M Kinetic Modeling to Estimate Binding Potential (BP) L->M N Calculate Receptor Occupancy M->N

Caption: PET Receptor Occupancy Study Workflow
  • Subject Recruitment and Preparation:

    • Recruit healthy volunteers or patients according to the study protocol and obtain informed consent.

    • Perform a structural MRI scan for each subject to provide anatomical information for PET image analysis.

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of [¹¹C]MDL-100,907.

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

    • If required for the kinetic model, perform arterial blood sampling throughout the scan to measure the arterial input function.

  • Drug Administration:

    • Administer a single oral dose of (R)-MDL-100,907. The timing of the subsequent PET scan will depend on the pharmacokinetics of the drug.

  • Post-dose PET Scan:

    • At a predetermined time after drug administration, perform a second PET scan following the same procedure as the baseline scan.

  • Image Processing and Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images to the individual's MRI scan.

    • Define regions of interest (ROIs) on the MRI, including target regions rich in 5-HT2A receptors (e.g., neocortex) and a reference region with negligible receptor density (e.g., cerebellum).

    • Apply a suitable kinetic model (e.g., two-tissue compartment model or simplified reference tissue model) to the time-activity curves from the ROIs to estimate the binding potential (BPND) at baseline and post-dose.

  • Receptor Occupancy Calculation:

    • Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BPND, baseline - BPND, post-dose) / BPND, baseline] x 100

By following these detailed protocols, researchers can accurately and reliably measure the receptor occupancy of (R)-MDL-100,907, providing valuable insights into its pharmacodynamic properties.

References

Application Notes and Protocols for the Quantification of (R)-MDL-100,907

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MDL-100,907, also known as Volinanserin, is a potent and selective 5-HT2A receptor antagonist. Its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the analytical quantification of (R)-MDL-100,907, focusing on chromatographic and electrophoretic techniques. The methodologies are presented with the necessary detail to guide researchers in establishing and validating these analytical methods in their laboratories.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification and chiral purity assessment of (R)-MDL-100,907. The choice of method depends on the specific requirements of the study, such as the required sensitivity, the nature of the biological matrix, and the need for enantiomeric separation. This document details the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the quantification of (R)-MDL-100,907 in plasma.

  • Chiral Capillary Electrophoresis (CE): An effective technique for determining the enantiomeric purity of MDL-100,907.

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: A common approach for the enantioselective analysis of chiral compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantifying drugs and their metabolites in biological fluids.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: GC-MS Method Parameters for (R)-MDL-100,907 Quantification in Plasma [1]

ParameterValue
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Column Capillary GC column
Carrier Gas Helium
Injection Mode Splitless
Derivatization Silylation to form TMS ethers
Detection Mode Single-Ion Monitoring (SIM)
Internal Standard A suitable structural analog
Sample Preparation Solid-Phase Extraction (C1 SPE)
Validation Range 0.1 to 10 ng/mL in rat and dog plasma
Inter-day Precision (CV%) 1.6% to 15.1%
Intra-day Precision (CV%) 1.8% to 14.2%

Table 2: Chiral Capillary Electrophoresis for MDL-100,907 Enantiomeric Separation [2]

ParameterValue
Instrumentation Capillary Electrophoresis System
Capillary Uncoated fused-silica
Background Electrolyte pH 3 buffer
Chiral Selector 15 mM Carboxymethyl-γ-cyclodextrin
Voltage Optimized for separation
Detection UV Detector
Key Application Resolution of rac-MDL-100,907 enantiomers

Experimental Protocols

Protocol 1: Quantification of (R)-MDL-100,907 in Plasma by GC-MS[1]

This protocol is based on a validated method for the determination of (R)-MDL-100,907 in rat and dog plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C1 solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load 1 mL of plasma sample (containing (R)-MDL-100,907 and the internal standard) onto the SPE cartridge.

  • Wash the cartridge with a water/methanol mixture to remove interferences.

  • Elute the analyte and internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a suitable solvent.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl group of (R)-MDL-100,907 and the internal standard to their trimethylsilyl (TMS) ethers.

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Use a capillary column suitable for the analysis of silylated compounds.

    • Employ a temperature program that provides optimal separation of the analytes from matrix components.

  • MS Conditions:

    • Operate the mass spectrometer in the single-ion monitoring (SIM) mode.

    • Monitor characteristic ions for the TMS derivatives of (R)-MDL-100,907 and the internal standard.

4. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of (R)-MDL-100,907 to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of (R)-MDL-100,907 in the unknown samples by interpolation from the calibration curve.

Protocol 2: Chiral Separation of MDL-100,907 Enantiomers by Capillary Electrophoresis[2]

This protocol is designed for the determination of the enantiomeric purity of MDL-100,907.

1. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a buffer solution at pH 3.

  • Chiral Selector Solution: Dissolve carboxymethyl-γ-cyclodextrin in the BGE to a final concentration of 15 mM.

  • Sample Solution: Dissolve the MDL-100,907 sample in the BGE.

2. CE Analysis

  • Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, followed by water, and then the BGE containing the chiral selector.

  • Sample Injection: Inject the sample solution into the capillary using either hydrodynamic or electrokinetic injection.

  • Electrophoresis: Apply a high voltage across the capillary to effect the separation of the enantiomers.

  • Detection: Monitor the separation at a wavelength where MDL-100,907 exhibits strong absorbance.

3. Data Analysis

  • Identify the peaks corresponding to the (R) and (S) enantiomers of MDL-100,907.

  • Calculate the enantiomeric purity by determining the peak area of each enantiomer.

Protocol 3: Template for Chiral HPLC Method Development

This is a representative protocol for developing a chiral HPLC method for the separation of MDL-100,907 enantiomers. This method will require optimization and validation.

1. Column and Mobile Phase Screening

  • Column Selection: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptides.

  • Mobile Phase Selection:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). For a basic compound like MDL-100,907, the addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

    • Reversed Phase: Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

2. Method Optimization

  • Fine-tune the mobile phase composition to achieve baseline separation of the enantiomers with a reasonable analysis time.

  • Optimize the flow rate and column temperature to improve resolution and peak shape.

3. Sample Preparation

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • For biological samples, perform a sample clean-up procedure such as protein precipitation or solid-phase extraction prior to injection.

4. Detection

  • Use a UV detector set at the wavelength of maximum absorbance for MDL-100,907.

Protocol 4: Template for LC-MS/MS Quantification

This protocol provides a starting point for the development of a sensitive and selective LC-MS/MS method for (R)-MDL-100,907 in a biological matrix like plasma. This method will require optimization and validation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1-2 minutes to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient elution program to separate (R)-MDL-100,907 from matrix components.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor and Product Ions: Determine the optimal precursor ion (typically [M+H]+) and product ions for (R)-MDL-100,907 and the internal standard by infusion into the mass spectrometer.

    • Collision Energy and Other Parameters: Optimize the collision energy and other mass spectrometer parameters to maximize the signal intensity of the product ions.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification.

3. Bioanalytical Method Validation

All quantitative methods for drug analysis in biological matrices must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should include the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualization of Key Pathways and Workflows

(R)-MDL-100,907 Mechanism of Action: 5-HT2A Receptor Signaling

(R)-MDL-100,907 acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for the 5-HT2A receptor involves coupling to Gq/11 proteins. However, like many GPCRs, it can also signal through β-arrestin pathways.

Gq_signaling cluster_receptor Cell Membrane cluster_g_protein Gq/11 Pathway 5HT2A_R 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activates MDL100907 (R)-MDL-100,907 (Antagonist) MDL100907->5HT2A_R Blocks Serotonin Serotonin (Agonist) Serotonin->5HT2A_R Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response beta_arrestin_pathway cluster_receptor Cell Membrane cluster_arrestin β-Arrestin Pathway 5HT2A_R 5-HT2A Receptor GRK GRK 5HT2A_R->GRK Activates Serotonin Serotonin (Agonist) Serotonin->5HT2A_R Activates Receptor_Phos Phosphorylated Receptor GRK->Receptor_Phos Phosphorylates Beta_Arrestin β-Arrestin 2 Receptor_Phos->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling_Complex Signaling Complex (e.g., with MAPK) Beta_Arrestin->Signaling_Complex gcms_workflow Start Plasma Sample SPE Solid-Phase Extraction (SPE) Start->SPE Derivatization Derivatization (Silylation) SPE->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification End Concentration Data Quantification->End lcmsms_workflow Start Plasma Sample Protein_Precipitation Protein Precipitation Start->Protein_Precipitation LCMSMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMSMS_Analysis Quantification Quantification (MRM) LCMSMS_Analysis->Quantification End Concentration Data Quantification->End

References

Troubleshooting & Optimization

(R)-MDL-100,907 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (R)-MDL-100,907. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of (R)-MDL-100,907 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is (R)-MDL-100,907?

(R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective antagonist of the serotonin 5-HT2A receptor, with a Ki value of 0.36 nM.[1][2][3][4] It exhibits over 80-fold selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes.[1][3] Due to its pharmacological profile, it is widely used in research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes and has been studied for its potential antipsychotic properties.[1][4]

Q2: What are the primary challenges when working with (R)-MDL-100,907?

The main challenges are related to its limited aqueous solubility and potential for precipitation when transitioning from organic stock solutions to aqueous experimental media. Ensuring long-term stability in solution also requires careful consideration of storage conditions.

Q3: What are the recommended storage conditions for (R)-MDL-100,907?

  • Solid Form: Store the compound as a crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[5] For shorter periods, storage at +4°C is also acceptable.[1][2]

  • Stock Solutions: Prepare and use solutions on the same day if possible.[1] For storage, aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to one year.[1][6] Avoid repeated freeze-thaw cycles.

Q4: In which solvents is (R)-MDL-100,907 soluble?

(R)-MDL-100,907 is soluble in several organic solvents but has limited solubility in aqueous buffers. The following table summarizes its solubility in common laboratory solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100 mM37.35 mg/mL
0.05M HCl50 mM18.67 mg/mL
Ethanol~53.5 mM~20 mg/mL
Dimethylformamide (DMF)~66.9 mM~25 mg/mL

Data compiled from multiple sources.[1][2][5]

Q5: How do I prepare an aqueous working solution from a DMSO stock?

Due to the low aqueous solubility of (R)-MDL-100,907, it is crucial to follow a careful dilution procedure to avoid precipitation. It is sparingly soluble in aqueous buffers, and for maximum solubility, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5] For example, a 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml.[5] When preparing aqueous solutions from a DMSO stock, it is advisable to keep the final DMSO concentration low (typically below 0.5%) to minimize solvent effects on the experiment.

Troubleshooting Guides

Issue 1: Precipitation upon dilution in aqueous buffer

Symptoms: The solution becomes cloudy, or a visible precipitate forms immediately or over time after diluting a concentrated organic stock solution of (R)-MDL-100,907 into an aqueous medium (e.g., PBS, cell culture media).

Root Causes:

  • Exceeding Aqueous Solubility: The final concentration of (R)-MDL-100,907 in the aqueous buffer is above its solubility limit.

  • Solvent Shock: The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous buffer can cause the compound to crash out of solution.

  • Temperature Effects: A decrease in temperature upon moving from room temperature to a colder environment can reduce solubility.

  • pH of the Medium: The solubility of (R)-MDL-100,907 may be pH-dependent.

Solutions:

SolutionDetailed Steps
Reduce Final Concentration Determine the lowest effective concentration for your experiment and prepare the working solution at or below this level.
Use a Co-solvent For in vivo studies, formulations with co-solvents like 10% DMSO and 90% corn oil have been used.[6]
Serial Dilution Instead of a single large dilution, perform a series of smaller dilutions to gradually decrease the solvent polarity.
Pre-warm Aqueous Medium Ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound stock.
Slow Addition with Agitation Slowly add the stock solution to the aqueous medium while gently vortexing or stirring to ensure rapid dispersion.
pH Adjustment For in vivo preparations, dissolving in 0.1 M tartaric acid and adjusting the pH to 6.5-7.0 with NaOH has been reported.
Use of a Water-Soluble Salt Consider using (R)-MDL-100,907 hydrochloride, which is soluble in water up to 100 mM, for easier preparation of aqueous solutions.[7]
Issue 2: Suspected Degradation of the Compound

Symptoms:

  • Loss of biological activity in your assay over time.

  • Appearance of new peaks in HPLC analysis of the stock or working solution.

  • Visible changes in the color of the solution (though this is not always indicative).

Root Causes:

  • Improper Storage: Storing solutions at room temperature for extended periods or subjecting them to multiple freeze-thaw cycles.

  • Exposure to Light: Although specific photostability data is limited, prolonged exposure to light can degrade many organic compounds.

  • Chemical Incompatibility: Interaction with reactive components in the experimental medium.

Solutions:

SolutionDetailed Steps
Adhere to Recommended Storage Store solid compound at -20°C and stock solutions at -20°C or -80°C in aliquots.[5][6]
Protect from Light Store solutions in amber vials or tubes wrapped in foil to minimize light exposure.
Prepare Fresh Solutions Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.[1]
Perform Quality Control Periodically check the purity of your stock solution using HPLC to ensure it has not degraded.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out the desired amount of (R)-MDL-100,907 powder (Molecular Weight: 373.46 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.73 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to one month or -80°C for longer-term storage.[1][6]

Protocol 2: General Procedure for Assessing Aqueous Solubility (Kinetic Method)

This protocol provides a general guideline for determining the kinetic solubility of (R)-MDL-100,907 in an aqueous buffer.

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of (R)-MDL-100,907 in DMSO (e.g., 10 mM).

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Transfer to Aqueous Buffer: Transfer a small, equal volume of each DMSO dilution into a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours).

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.

Protocol 3: Stability Assessment using HPLC (General Guideline)
  • Method Development (Starting Point):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate buffer).

    • Mobile Phase B: Acetonitrile or methanol.

    • Detection: UV detection at a wavelength where (R)-MDL-100,907 has significant absorbance.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to ensure the elution of the parent compound and any potential degradation products.

  • Sample Preparation: Prepare a solution of (R)-MDL-100,907 in a suitable solvent at a known concentration.

  • Forced Degradation (to validate the stability-indicating nature of the method):

    • Expose the solution to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), heat, and light.

    • Analyze the stressed samples by HPLC to ensure that any degradation products are well-separated from the parent peak.

  • Stability Study:

    • Store aliquots of the (R)-MDL-100,907 solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), inject a sample onto the HPLC system.

    • Calculate the percentage of the remaining (R)-MDL-100,907 by comparing the peak area to the initial time point. The appearance of new peaks indicates degradation.

Visualizations

Signaling Pathway of 5-HT2A Receptor Antagonism

(R)-MDL-100,907 is an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1] By blocking the binding of serotonin (5-HT) to this receptor, (R)-MDL-100,907 inhibits the downstream signaling cascade.

Gq_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R 5-HT2A Receptor Gq Gq/11 Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response Ca->Response PKC->Response Serotonin Serotonin (5-HT) Serotonin->R Activates MDL (R)-MDL-100,907 MDL->R Blocks troubleshooting_workflow Start Precipitation Observed Check_Conc Is final concentration too high? Start->Check_Conc Reduce_Conc Lower final concentration Check_Conc->Reduce_Conc Yes Check_Dilution Was a single-step dilution used? Check_Conc->Check_Dilution No Success Solution is clear Reduce_Conc->Success Serial_Dilute Use serial dilution Check_Dilution->Serial_Dilute Yes Check_Temp Was the aqueous medium pre-warmed? Check_Dilution->Check_Temp No Serial_Dilute->Success Pre_Warm Pre-warm medium to 37°C Check_Temp->Pre_Warm No Check_Mixing Was the stock added slowly with agitation? Check_Temp->Check_Mixing Yes Pre_Warm->Success Slow_Mix Add stock slowly while stirring Check_Mixing->Slow_Mix No Consider_Salt Consider using a water-soluble salt form Check_Mixing->Consider_Salt Yes Slow_Mix->Success Consider_Salt->Success

References

Technical Support Center: Optimizing (R)-MDL-100,907 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-MDL-100,907 (Volinanserin) in animal studies. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-MDL-100,907?

(R)-MDL-100,907 is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5] It exhibits significantly lower affinity for other serotonin receptor subtypes, as well as for dopamine, adrenergic, and muscarinic receptors.[1][4] This selectivity makes it a valuable tool for investigating the specific roles of the 5-HT2A receptor in various physiological and pathological processes.[2]

Q2: What are the main research applications for (R)-MDL-100,907 in animal models?

(R)-MDL-100,907 is frequently used in preclinical research to investigate conditions where 5-HT2A receptor signaling is implicated. Its potential as an atypical antipsychotic has been a primary focus, with studies demonstrating its ability to counteract certain behavioral effects induced by psychostimulants like amphetamine.[4] Additionally, it is utilized in studies of depression, anxiety, and sleep regulation.[6]

Q3: How does (R)-MDL-100,907 affect dopamine and serotonin systems?

By blocking 5-HT2A receptors, (R)-MDL-100,907 can modulate the release of other neurotransmitters. Notably, it has been shown to increase dopamine efflux in the medial prefrontal cortex of rats.[7] This effect is thought to contribute to its potential antipsychotic properties. Some studies suggest that 5-HT2A receptors exert a tonic inhibitory influence on dopamine release in this brain region.[7]

Troubleshooting Guide

Q1: I am having trouble dissolving (R)-MDL-100,907 for my in vivo study. What are the recommended solvents and procedures?

(R)-MDL-100,907 is known to have poor water solubility. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections in rodents, it is common to first dissolve the compound in a small amount of an organic solvent before diluting it with a vehicle.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used to initially dissolve (R)-MDL-100,907.

  • Vehicle Formulations:

    • DMSO/Saline: A common approach is to dissolve the compound in a minimal volume of DMSO and then dilute it with sterile saline to the final concentration. The final concentration of DMSO should be kept low (typically under 5-10%) to avoid solvent-induced toxicity.

    • Tween 80/Ethanol/Saline: For some applications, a vehicle containing a surfactant like Tween 80 can improve solubility and stability. A representative formulation could be 1% Tween 80 and 2% ethanol in 0.9% NaCl.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to encapsulate poorly soluble compounds and increase their aqueous solubility.

Troubleshooting Tip: Always prepare fresh solutions on the day of the experiment. If precipitation occurs upon dilution, gentle warming or sonication may help. It is crucial to visually inspect the final solution for any precipitates before administration. Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.

Q2: I am not observing the expected behavioral effects after administering (R)-MDL-100,907. What could be the issue?

Several factors could contribute to a lack of efficacy:

  • Dosage: The effective dose of (R)-MDL-100,907 can vary significantly depending on the animal species, strain, and the specific behavioral paradigm being used. Refer to the dose-response tables below and published literature for guidance. It may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Route of Administration: The route of administration (e.g., i.p., s.c., oral) will influence the pharmacokinetics of the compound, including its absorption and bioavailability. Ensure the chosen route is appropriate for the desired onset and duration of action.

  • Metabolism: (R)-MDL-100,907 can undergo first-pass metabolism, which may affect the concentration of the active compound reaching the brain.

  • Acclimation and Habituation: Ensure that animals are properly acclimated to the testing environment to minimize stress-induced behavioral changes that could mask the drug's effects.

Q3: My animals are showing unexpected side effects. What should I do?

While (R)-MDL-100,907 is generally considered to have a favorable safety profile, unexpected effects can occur.

  • Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Ensure the concentration of organic solvents like DMSO is minimized. Always run a vehicle-only control group to differentiate between vehicle and compound effects.

  • Off-Target Effects: Although highly selective, at very high doses, the possibility of off-target effects cannot be entirely ruled out. Consider reducing the dose.

  • Serotonin Syndrome: While unlikely with a 5-HT2A antagonist alone, if administered with other serotonergic agents, monitor for signs of serotonin syndrome, which can include tremors, agitation, and autonomic instability. If suspected, discontinue administration and consult with a veterinarian.

Data Presentation

Table 1: Recommended Dosage Ranges of (R)-MDL-100,907 in Rodent Behavioral Studies

Animal ModelBehavioral AssayRoute of AdministrationEffective Dose Range (mg/kg)Reference
RatAmphetamine-Induced Hyperactivityi.p.0.1 - 1.0[3]
RatPrepulse Inhibition (PPI)s.c.0.01 - 1.0
MouseAmphetamine-Stimulated Locomotioni.p.0.1 - 1.0[3]
MouseHead-Twitch Responsei.p.0.01 - 0.1[4]
RatMaternal Behaviori.p.1.0 - 2.0
RatAntidepressant-like Effects (with Fluoxetine)i.p.0.00625 - 0.0125[6]

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperactivity in Rats

This protocol is designed to assess the potential antipsychotic-like properties of (R)-MDL-100,907 by measuring its ability to attenuate locomotor hyperactivity induced by d-amphetamine.

Materials:

  • (R)-MDL-100,907

  • d-Amphetamine sulfate

  • Vehicle (e.g., 0.9% sterile saline, or a vehicle suitable for (R)-MDL-100,907)

  • Male Sprague-Dawley rats (250-300g)

  • Open-field activity chambers equipped with photobeam detectors

  • Syringes and needles for injection

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. On the day of testing, place each rat in an open-field chamber for a 30-60 minute habituation period to allow exploration and for locomotor activity to return to a stable baseline.

  • Drug Administration:

    • Administer (R)-MDL-100,907 (e.g., 0.1, 0.3, or 1.0 mg/kg, i.p.) or vehicle.

    • Return the animals to their home cages or the activity chambers, depending on the experimental design.

    • After a pretreatment interval (typically 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.

  • Data Collection: Immediately after the d-amphetamine injection, place the rats back into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to observe the time course of the drug effects. Compare the total activity counts between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle in Mice

This protocol measures sensorimotor gating, a process that is often deficient in schizophrenia. The ability of (R)-MDL-100,907 to reverse a deficit in PPI induced by a 5-HT2A agonist can be assessed.

Materials:

  • (R)-MDL-100,907

  • A 5-HT2A agonist (e.g., DOI) or a psychotomimetic (e.g., MK-801)

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Startle response measurement system with acoustic stimuli generators

  • Syringes and needles for injection

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour.

  • Drug Administration:

    • Administer (R)-MDL-100,907 (e.g., 0.1, 0.5, or 1.0 mg/kg, s.c.) or vehicle.

    • After a pretreatment interval (e.g., 20-30 minutes), administer the PPI-disrupting agent (e.g., DOI, 0.5 mg/kg, i.p.) or vehicle.

  • PPI Testing:

    • Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

      • Prepulse + Pulse trials: The strong pulse is preceded by a weaker, non-startling prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) with a short inter-stimulus interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise to measure baseline movement.

  • Data Analysis:

    • Calculate the startle amplitude for each trial type.

    • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100.

    • Compare the %PPI between the different treatment groups using appropriate statistical analyses.

Visualizations

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates Serotonin Serotonin Serotonin->5HT2A_Receptor Activates MDL100907 (R)-MDL-100,907 MDL100907->5HT2A_Receptor Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway and the Action of (R)-MDL-100,907.

G cluster_workflow Experimental Workflow: Amphetamine-Induced Hyperactivity Start Start Habituation Habituate Rats to Open-Field (30-60 min) Start->Habituation Pretreatment Administer (R)-MDL-100,907 or Vehicle (i.p.) Habituation->Pretreatment Wait Wait 30 min Pretreatment->Wait Amphetamine_Injection Administer d-Amphetamine or Saline (i.p.) Wait->Amphetamine_Injection Data_Collection Record Locomotor Activity (60-90 min) Amphetamine_Injection->Data_Collection Data_Analysis Analyze Data (ANOVA) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Assessing (R)-MDL-100,907 in an Amphetamine-Induced Hyperactivity Model.

References

Off-target effects of (R)-MDL-100,907 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (R)-MDL-100,907 (also known as Volinanserin or M-100,907). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of (R)-MDL-100,907?

(R)-MDL-100,907 is a potent and highly selective antagonist of the serotonin 2A receptor (5-HT2A).[1][2] It exhibits sub-nanomolar binding affinity for this receptor, making it a valuable tool for studying 5-HT2A receptor pharmacology.

Q2: How selective is (R)-MDL-100,907 for the 5-HT2A receptor?

(R)-MDL-100,907 displays a high degree of selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors.[3][4][5] Preclinical studies have demonstrated a greater than 100-fold separation in binding affinity for the 5-HT2A receptor compared to other receptors measured.[3] In vivo functional tests in mice revealed a greater than 500-fold separation between doses that produced 5-HT2A antagonism and those that produced alpha 1-adrenergic or striatal D2 antagonism.[3]

Q3: What are the known off-target binding sites for (R)-MDL-100,907?

While highly selective, (R)-MDL-100,907 has shown some measurable affinity for other receptors at higher concentrations. The primary off-target binding sites to consider are the sigma-1 (σ1) and sigma-2 (σ2) receptors, the 5-HT2C receptor, and to a lesser extent, α1-adrenergic receptors.

Q4: Should I be concerned about cardiovascular effects with (R)-MDL-100,907?

Troubleshooting Guide

This guide addresses potential issues and unexpected results that researchers may encounter when using (R)-MDL-100,907 in their experiments.

Issue 1: I am observing an unexpected physiological or cellular response that does not seem to be mediated by 5-HT2A receptor antagonism.

  • Possible Cause 1: Off-target effects. At higher concentrations, (R)-MDL-100,907 may engage its known off-target receptors.

    • Troubleshooting Step:

      • Review Concentration: Ensure that the concentration of (R)-MDL-100,907 being used is appropriate for selective 5-HT2A antagonism and is not in the range where off-target binding becomes significant. Refer to the binding affinity data in Table 1.

      • Use Co-treatment with Selective Antagonists: To investigate the involvement of potential off-target receptors, co-administer selective antagonists for the sigma, 5-HT2C, or α1-adrenergic receptors along with (R)-MDL-100,907. If the unexpected effect is attenuated, it suggests the involvement of that specific off-target receptor.

  • Possible Cause 2: Experimental System Specificity. The expression levels and functional coupling of 5-HT2A and potential off-target receptors can vary significantly between different cell lines, tissues, and animal models.

    • Troubleshooting Step:

      • Characterize Your System: If possible, perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of the 5-HT2A receptor and the primary off-target receptors in your experimental model.

      • Consult Literature for Your Model: Review scientific literature to understand the known pharmacology of your specific cell line or animal model concerning the receptors of interest.

Issue 2: My in vitro binding assay results with (R)-MDL-100,907 are inconsistent or show high non-specific binding.

  • Possible Cause: Suboptimal assay conditions. Radioligand binding assays are sensitive to various experimental parameters.

    • Troubleshooting Step:

      • Optimize Protein Concentration: Ensure that the amount of membrane protein used is within the linear range of the assay.

      • Equilibration Time: Confirm that the incubation time is sufficient to reach binding equilibrium.

      • Washing Steps: Implement adequate and consistent washing steps to effectively remove unbound radioligand.

      • Non-Specific Binding Control: Use a high concentration of a structurally distinct 5-HT2A ligand to accurately determine non-specific binding.

Data Presentation

Table 1: Off-Target Binding Profile of (R)-MDL-100,907
Receptor SubtypeKi (nM)Selectivity vs. 5-HT2A (fold)Potential Functional Implication
5-HT2A (Primary Target) 0.36 - Antipsychotic, antidepressant, modulation of cognition
Sigma-1 (σ1)>100>277Modulation of neurotransmitter release, neuronal excitability
Sigma-2 (σ2)>100>277Regulation of cell proliferation and viability
5-HT2C>100>277Regulation of mood, appetite, and dopamine release
α1A-Adrenergic>100>277Vasoconstriction, smooth muscle contraction
Dopamine D2>1000>2777Regulation of motor control, motivation, and reward

Note: Ki values are compiled from various preclinical studies. The selectivity fold is calculated relative to the Ki at the 5-HT2A receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized method for determining the binding affinity of (R)-MDL-100,907 for the 5-HT2A receptor.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cells expressing the 5-HT2A receptor in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • To each well, add assay buffer, the radioligand (e.g., [3H]ketanserin or [3H]MDL-100,907) at a concentration near its Kd, and varying concentrations of (R)-MDL-100,907.

    • For determining non-specific binding, add a high concentration of an unlabeled 5-HT2A ligand.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol outlines a general procedure for assessing the inhibitory effect of (R)-MDL-100,907 on the hERG potassium channel.

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG or U2OS-hERG).

    • Culture the cells under standard conditions until they reach the appropriate confluency for the assay.

  • Automated Patch Clamp Procedure:

    • Harvest and prepare a single-cell suspension.

    • Load the cell suspension and the test compound solutions, including (R)-MDL-100,907 at various concentrations, onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • The system will automatically establish whole-cell patch-clamp recordings.

  • Voltage Protocol and Data Acquisition:

    • Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarization step to open and inactivate the channels, followed by a repolarization step to record the tail current.

    • Record the hERG current in the absence (baseline) and presence of increasing concentrations of (R)-MDL-100,907.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration of the test compound.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Visualizations

Signaling_Pathway MDL_100_907 (R)-MDL-100,907 HTR2A 5-HT2A Receptor MDL_100_907->HTR2A Antagonism Gq_11 Gq/11 HTR2A->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A receptor signaling pathway and the antagonistic action of (R)-MDL-100,907.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue or Cells) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]Ketanserin) Radioligand_Prep->Incubation Compound_Prep Compound Dilution ((R)-MDL-100,907) Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation Logical_Relationship MDL (R)-MDL-100,907 HTR2A 5-HT2A Receptor (High Affinity) MDL->HTR2A Binds to Off_Target Off-Target Receptors (e.g., Sigma, 5-HT2C, α1) (Low Affinity) MDL->Off_Target Binds to Therapeutic_Effect Desired Therapeutic Effect (e.g., Antipsychotic) HTR2A->Therapeutic_Effect Leads to Potential_Side_Effect Potential Side Effects (at high concentrations) Off_Target->Potential_Side_Effect May lead to

References

Technical Support Center: Improving the Bioavailability of (R)-MDL-100,907

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the bioavailability challenges of (R)-MDL-100,907. The following troubleshooting guides and FAQs are designed to assist in the development of strategies to enhance its oral delivery.

Frequently Asked Questions (FAQs)

Q1: What is (R)-MDL-100,907 and what is its primary challenge for oral administration?

A1: (R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective 5-HT2A receptor antagonist.[1] While it is well-absorbed after oral administration, it undergoes extensive first-pass metabolism in the liver and gut wall.[2] This metabolic process significantly reduces the concentration of the active drug that reaches systemic circulation, thereby limiting its oral bioavailability.

Q2: What is first-pass metabolism and how does it affect (R)-MDL-100,907?

A2: First-pass metabolism is a phenomenon where a drug gets metabolized at a specific location in the body, which results in a reduced concentration of the active drug before it reaches its site of action or systemic circulation. For orally administered drugs, this primarily occurs in the liver and gut wall. In the case of (R)-MDL-100,907, it is converted to an active metabolite, MDL 105,725, which reduces the systemic exposure of the parent compound.[2]

Q3: What are the promising formulation strategies to improve the bioavailability of (R)-MDL-100,907?

A3: For lipophilic drugs with high first-pass metabolism like (R)-MDL-100,907, several advanced formulation strategies can be employed:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance lymphatic absorption, which partially bypasses the liver, thus reducing first-pass metabolism.[3]

  • Nanoparticle Formulations: Encapsulating (R)-MDL-100,907 into nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and may also promote lymphatic uptake.[4]

Q4: How does lymphatic transport help in bypassing first-pass metabolism?

A4: The lymphatic system is a network of tissues and organs that help rid the body of toxins, waste, and other unwanted materials. For highly lipophilic drugs, formulation with lipids can promote their absorption into the intestinal lymphatic vessels. This route drains into the thoracic duct and then into the subclavian vein, directly entering the systemic circulation while bypassing the portal circulation to the liver. This avoidance of the liver reduces the extent of first-pass metabolism.

Troubleshooting Guides

Formulation Development

Q: My initial lipid-based formulation for (R)-MDL-100,907 is showing poor self-emulsification. What could be the issue?

A: Poor self-emulsification can be due to several factors. First, review your selection of oil, surfactant, and cosurfactant. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is critical; for oil-in-water emulsions, a higher HLB value (typically >12) is preferred. Also, the ratio of surfactant to cosurfactant can significantly impact the stability and size of the emulsion droplets. A 1:1 ratio is often a good starting point. Finally, ensure the components are miscible and that (R)-MDL-100,907 has adequate solubility in the chosen excipients.

Q: I am observing drug precipitation upon dilution of my SEDDS formulation in aqueous media. How can I resolve this?

A: Drug precipitation upon dilution is a common challenge, indicating that the drug is not maintained in a solubilized state. This could be due to an insufficient amount of surfactant or the formation of a supersaturated solution that is not stable. Consider increasing the surfactant concentration or adding a polymeric precipitation inhibitor to your formulation. Performing in-vitro lipolysis studies can also help in understanding how the formulation behaves in a simulated intestinal environment.

In-Vitro Testing

Q: The in-vitro dissolution of my (R)-MDL-100,907 nanoparticle formulation is slow and incomplete. What steps can I take to improve it?

A: A slow and incomplete dissolution profile for a nanoparticle formulation could indicate issues with particle size, aggregation, or the nature of the nanoparticle matrix. Ensure that your nanoparticle size is within the desired range (typically below 200 nm for improved dissolution) and that the particles are not aggregating. The choice of stabilizer is crucial in preventing aggregation. Also, consider the polymer or lipid used to form the nanoparticle; a more hydrophilic matrix may facilitate faster drug release.

Q: My Caco-2 permeability assay results for a new (R)-MDL-100,907 formulation are inconsistent. What are the potential sources of variability?

A: Inconsistent Caco-2 permeability results can arise from several experimental factors. Firstly, verify the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low or inconsistent TEER values suggest a compromised cell barrier. Secondly, ensure that the formulation itself is not cytotoxic to the Caco-2 cells, which can be checked with an MTT assay. Lastly, be meticulous with the preparation of dosing solutions and sampling to minimize variability.

Data Presentation

Table 1: Physicochemical Properties of (R)-MDL-100,907

PropertyValueReference
Molecular Weight373.46 g/mol [5]
Molecular FormulaC22H28FNO3[5]
SolubilitySoluble in DMSO (100 mM) and 0.05M HCl (50 mM)[5]
Water Solubility of HCl saltSoluble in water (100 mM)[6]
Ki for 5-HT2A receptor0.36 nM[1]

Table 2: Illustrative Pharmacokinetic Parameters of a Lipophilic Drug with High First-Pass Metabolism in Conventional vs. SEDDS Formulation (Example Data)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Conventional Suspension150 ± 252.0 ± 0.5600 ± 110100
SEDDS Formulation450 ± 501.0 ± 0.31800 ± 250300

Note: This table presents example data for a representative lipophilic drug to illustrate the potential improvements with a SEDDS formulation, as specific data for (R)-MDL-100,907 formulations are not publicly available.

Experimental Protocols

In-Vitro Dissolution Testing for Poorly Soluble Drugs

This protocol is adapted for evaluating formulations of (R)-MDL-100,907.

Objective: To assess the in-vitro release profile of (R)-MDL-100,907 from a novel formulation compared to the unformulated drug.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

Media:

  • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

  • Phosphate buffer (pH 6.8) to simulate intestinal fluid.

  • Phosphate buffer (pH 6.8) with 0.5% Tween 80 to create sink conditions for a lipophilic drug.

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5 °C.

  • Fill each dissolution vessel with 900 mL of the selected dissolution medium.

  • Set the paddle speed to 50 or 75 RPM.

  • Encapsulate the formulation (e.g., SEDDS or nanoparticles) equivalent to a specific dose of (R)-MDL-100,907 in a hard gelatin capsule.

  • Drop one capsule into each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for (R)-MDL-100,907 concentration using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability of (R)-MDL-100,907 formulations across a Caco-2 cell monolayer, an in-vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells (passage 20-40).

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin).

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, until a confluent and differentiated monolayer is formed.

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Values should be >250 Ω·cm² to indicate a tight monolayer.

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add the test formulation of (R)-MDL-100,907 dissolved in HBSS to the apical (donor) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of (R)-MDL-100,907 in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of drug appearance in the receiver chamber.

      • A: The surface area of the insert.

      • C0: The initial concentration of the drug in the donor chamber.

In-Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profile of an oral formulation of (R)-MDL-100,907 with an intravenous (IV) administration to calculate absolute bioavailability.

Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas.

Procedure:

  • Fast the rats overnight before dosing but allow free access to water.

  • IV Group: Administer a single bolus dose of (R)-MDL-100,907 (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

  • Oral Group: Administer a single oral dose of the (R)-MDL-100,907 formulation (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Analyze the plasma samples for (R)-MDL-100,907 concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

  • Calculate absolute oral bioavailability (F%) as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mandatory Visualization

Metabolic_Pathway_of_R_MDL_100907 cluster_oral Oral Administration cluster_gut_liver First-Pass Metabolism (Gut Wall & Liver) cluster_circulation Systemic Circulation R_MDL_100907_Oral (R)-MDL-100,907 Metabolism CYP450 Enzymes R_MDL_100907_Oral->Metabolism Extensive Metabolism R_MDL_100907_Systemic Unchanged (R)-MDL-100,907 R_MDL_100907_Oral->R_MDL_100907_Systemic Reduced Amount MDL_105725 MDL 105725 (Active Metabolite) Metabolism->MDL_105725 Metabolite_Systemic MDL 105725 MDL_105725->Metabolite_Systemic

Caption: First-pass metabolism of (R)-MDL-100,907 after oral administration.

SEDDS_Development_Workflow Start Start: Improve Bioavailability Screening 1. Excipient Screening (Solubility Studies) Start->Screening Formulation 2. Formulation Optimization (Phase Diagrams) Screening->Formulation Characterization 3. In-Vitro Characterization (Droplet Size, Dissolution) Formulation->Characterization Evaluation Data Analysis & Evaluation Characterization->Evaluation Proceed? Permeability 4. Caco-2 Permeability Assay InVivo 5. In-Vivo Pharmacokinetic Study (Rat Model) Permeability->InVivo End End: Optimized Formulation InVivo->End Evaluation->Formulation No, Re-optimize Evaluation->Permeability Yes

Caption: Workflow for developing and evaluating a SEDDS formulation.

Bioavailability_Assessment_Logic cluster_invitro In-Vitro Tests cluster_invivo In-Vivo Test Formulation Test Formulation Dissolution Dissolution Rate Formulation->Dissolution Permeability Caco-2 Permeability Formulation->Permeability PK_Study Pharmacokinetic Study (Animal Model) Formulation->PK_Study Bioavailability Bioavailability Assessment Dissolution->Bioavailability Permeability->Bioavailability PK_Study->Bioavailability

Caption: Logical relationship of key bioavailability assessment experiments.

References

Technical Support Center: (R)-MDL-100,907 in Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-MDL-100,907 (also known as Volinanserin) in behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is (R)-MDL-100,907 and what is its primary mechanism of action?

(R)-MDL-100,907 is a potent and highly selective 5-HT2A receptor antagonist. Its primary mechanism of action is to block the activation of serotonin 2A receptors, thereby inhibiting the downstream signaling pathways associated with this receptor. This selectivity makes it a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.

Q2: What are the common behavioral assays in which (R)-MDL-100,907 is used?

(R)-MDL-100,907 is frequently used in preclinical models to assess its potential as an atypical antipsychotic and to study the function of the 5-HT2A receptor. Common behavioral assays include:

  • Amphetamine-induced hyperlocomotion: To evaluate potential antipsychotic activity.

  • DOI- or 5-HTP-induced head-twitch response: A classic assay to confirm 5-HT2A receptor antagonism.

  • Prepulse inhibition (PPI) of the startle reflex: To assess sensorimotor gating, which is often impaired in schizophrenia.

  • Drug discrimination studies: To understand the subjective effects of the compound.

Q3: What is the recommended vehicle for in vivo administration of (R)-MDL-100,907?

(R)-MDL-100,907 is soluble in DMSO and 0.05M HCl. For in vivo studies, it is often dissolved in a small amount of DMSO and then diluted with saline or water. A water-soluble hydrochloride salt version is also available, which can be directly dissolved in saline. It is crucial to ensure the solution is free of precipitates before administration.

Q4: What is the expected relationship between the dose of (R)-MDL-100,907 and 5-HT2A receptor occupancy?

There is a direct and dose-dependent relationship between the administration of (R)-MDL-100,907 and the occupancy of 5-HT2A receptors in the brain. Studies in humans have shown that oral doses of 10-20 mg can lead to over 90% receptor occupancy in the frontal cortex. In animal models, a high degree of receptor occupancy can be achieved at much lower doses.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of (R)-MDL-100,907 in Behavioral Assays

Possible Causes and Solutions:

  • Inadequate Dose: The selected dose may be too low to achieve sufficient receptor occupancy for the desired behavioral effect.

    • Solution: Consult dose-response data from similar studies (see Table 1). Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Poor Solubility/Compound Precipitation: If the compound is not fully dissolved, the actual administered dose will be lower than intended.

    • Solution: Ensure the compound is completely dissolved in the vehicle. For the free base, use a minimal amount of DMSO before diluting with saline. Visually inspect the solution for any precipitates before injection. Consider using the more soluble hydrochloride salt form.

  • Route of Administration: The pharmacokinetic and pharmacodynamic profile of (R)-MDL-100,907 can vary with the route of administration (e.g., intraperitoneal vs. subcutaneous).

    • Solution: Ensure the chosen route of administration is appropriate for the desired onset and duration of action. Be consistent with the route of administration across all experimental groups.

  • Timing of Administration: The time between compound administration and the behavioral test is critical.

    • Solution: The pre-treatment time should be based on the pharmacokinetic profile of (R)-MDL-100,907 in the species being studied. A typical pre-treatment time for intraperitoneal injection in rodents is 30-60 minutes.

  • Paradoxical Effects: In some contexts, 5-HT2A receptor antagonists can produce unexpected or paradoxical behavioral outcomes.

    • Solution: Carefully review the literature for similar paradoxical effects. Consider the baseline level of 5-HT2A receptor activation in your animal model, as the effects of an antagonist can be more pronounced in a state of heightened receptor tone.

Issue 2: Unexpected Sedative or Off-Target Effects

Possible Causes and Solutions:

  • High Dose: While highly selective, at very high doses, the risk of off-target effects increases.

    • Solution: Use the lowest effective dose determined from a dose-response study. If sedation is observed, lower the dose.

  • Interaction with Other Receptors: Although (R)-MDL-100,907 has high selectivity for the 5-HT2A receptor, interactions with other neurotransmitter systems at a network level cannot be entirely ruled out.

    • Solution: To confirm that the observed effect is mediated by the 5-HT2A receptor, consider including a control group with a structurally different 5-HT2A antagonist.

Quantitative Data

Table 1: Dose-Response of (R)-MDL-100,907 in Common Behavioral Assays

Behavioral AssaySpeciesRoute of AdministrationAgonist (Dose)(R)-MDL-100,907 Dose RangeObserved Effect
Amphetamine-Induced HyperlocomotionMouseNot SpecifiedAmphetamine0.01 - 1.0 mg/kgBlockade of hyperlocomotion
5-HTP-Induced Head TwitchesRatNot Specified5-HTP0.001 - 0.1 mg/kgPotent inhibition of head twitches
DOI-Induced Head TwitchesMouseNot SpecifiedDOI0.01 - 0.1 mg/kgBlockade of head twitches

Table 2: Receptor Occupancy of (R)-MDL-100,907

SpeciesRoute of AdministrationDoseBrain RegionReceptor Occupancy (%)
HumanOral6 mgNeocortex~90%
HumanOral10 mgFrontal Cortex70-90%
HumanOral20 mgFrontal Cortex>90%
Rhesus MonkeyIntramuscular0.002 mg/kgNot Specified~50%

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual mice in open-field arenas and allow them to habituate for 30-60 minutes.

  • Drug Administration:

    • Administer (R)-MDL-100,907 (or vehicle) via intraperitoneal (i.p.) injection at the desired dose.

    • After 30 minutes, administer amphetamine (e.g., 2-5 mg/kg, i.p.) or saline.

  • Data Collection: Immediately after amphetamine injection, record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: Analyze the total distance traveled and other locomotor parameters. Compare the effects of (R)-MDL-100,907 + amphetamine to the vehicle + amphetamine group.

Protocol 2: DOI-Induced Head-Twitch Response (HTR) in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

  • Habituation: Place individual mice in observation chambers (e.g., clear cylindrical containers) for a 10-20 minute habituation period.

  • Drug Administration:

    • Administer (R)-MDL-100,907 (or vehicle) via subcutaneous (s.c.) or i.p. injection.

    • After 30 minutes, administer the 5-HT2A receptor agonist, DOI (e.g., 2.5 mg/kg, s.c.).

  • Data Collection: Immediately after DOI injection, a trained observer, blind to the experimental conditions, should count the number of head twitches for a period of 20-30 minutes. A head twitch is a rapid, rotational movement of the head.

  • Data Analysis: Compare the total number of head twitches in the (R)-MDL-100,907-pretreated group to the vehicle-pretreated group.

Visualizations

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5-HT_storage 5-HT Vesicles 5-HT_release 5-HT Release 5-HT_storage->5-HT_release 5-HT Serotonin (5-HT) 5-HT_release->5-HT Increases Synaptic 5-HT 5-HT2A_R 5-HT2A Receptor Gq_protein Gq Protein Activation 5-HT2A_R->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Cellular_Response Behavioral Effect IP3_DAG->Cellular_Response 5-HT->5-HT2A_R Binds and Activates MDL100907 (R)-MDL-100,907 MDL100907->5-HT2A_R Blocks Binding

Caption: Mechanism of action of (R)-MDL-100,907 at the 5-HT2A receptor.

experimental_workflow Start Start Acclimation Animal Acclimation (≥ 1 hour) Start->Acclimation Habituation Habituation to Arena (30-60 min) Acclimation->Habituation Pretreatment Administer (R)-MDL-100,907 or Vehicle Habituation->Pretreatment Wait Pre-treatment Interval (30 min) Pretreatment->Wait Challenge Administer Agonist (e.g., Amphetamine) Wait->Challenge Behavioral_Test Record Behavioral Data (60-90 min) Challenge->Behavioral_Test Analysis Data Analysis Behavioral_Test->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo behavioral assays.

troubleshooting_logic No_Effect No or Inconsistent Effect Observed Check_Dose Is the dose adequate? No_Effect->Check_Dose Check_Solubility Is the compound fully dissolved? Check_Dose->Check_Solubility Yes Increase_Dose Increase Dose / Perform Dose-Response Check_Dose->Increase_Dose No Check_Timing Is the pre-treatment time correct? Check_Solubility->Check_Timing Yes Improve_Solubility Improve Solubility Protocol (e.g., use salt form) Check_Solubility->Improve_Solubility No Adjust_Timing Adjust Pre-treatment Time Check_Timing->Adjust_Timing No Consider_Paradoxical Consider Paradoxical Effects Check_Timing->Consider_Paradoxical Yes

Caption: Troubleshooting logic for lack of efficacy of (R)-MDL-100,907.

Technical Support Center: (R)-MDL-100,907 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving the selective 5-HT2A receptor antagonist, (R)-MDL-100,907 (also known as Volinanserin).

Frequently Asked Questions (FAQs)

Q1: What is (R)-MDL-100,907 and what is its primary mechanism of action?

(R)-MDL-100,907, or Volinanserin, is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of serotonin to the 5-HT2A receptor, thereby inhibiting its downstream signaling pathways. This selectivity is crucial for targeted experimental outcomes, as it shows over 80 to 100-fold greater affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.[2][3]

Q2: What are the common sources of variability in preclinical studies using (R)-MDL-100,907?

Variability in rodent behavioral studies, a common application for (R)-MDL-100,907, can stem from numerous factors. These include environmental conditions (e.g., lighting, noise), procedural differences (e.g., handling, habituation), and intrinsic animal factors (e.g., genetics, age, sex, social hierarchy, and estrous cycle in females).[5][6][7][8][9] For (R)-MDL-100,907 specifically, variability can also be introduced through inconsistent compound handling, preparation, and administration.

Q3: How should (R)-MDL-100,907 be stored to ensure its stability and potency?

To maintain its integrity, (R)-MDL-100,907 should be stored as a crystalline solid at -20°C for long-term stability (≥4 years).[10] Some suppliers recommend storage at +4°C for the solid form.[1][3] Stock solutions, typically prepared in DMSO or ethanol, should be stored at -20°C for up to one month, or at -80°C for up to a year.[1][11] It is highly recommended to prepare fresh aqueous solutions for in vivo experiments on the day of use and avoid storing them for more than a day.[10][11]

Q4: What are the key binding parameters of (R)-MDL-100,907 to the 5-HT2A receptor?

(R)-MDL-100,907 exhibits high affinity for the 5-HT2A receptor, with reported Ki values in the sub-nanomolar range, typically around 0.36 nM.[1] Dissociation constant (Kd) values are also in the sub-nanomolar range, approximately 0.14-0.19 nM in the human brain and 0.56 nM in rat cortical homogenates.[12][13]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with (R)-MDL-100,907.

Issue 1: High Variability in Behavioral Readouts
  • Symptom: Inconsistent results in behavioral tests (e.g., locomotor activity, novel object recognition) across animals and experimental sessions.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Environmental Factors Standardize lighting, temperature, and background noise in the testing room. Avoid strong scents from perfumes or cleaning agents.[7]
Experimenter Variability Have a single, well-trained experimenter conduct all behavioral testing to minimize differences in handling and procedure.[6][7]
Animal-Specific Factors Account for the sex and estrous cycle of female rodents.[6][7] House animals consistently and consider the effects of social hierarchy.[6][8]
Habituation Procedures Implement consistent habituation protocols for both the testing environment and the experimenter to reduce stress-induced variability.[5]
Dosing Inaccuracy Ensure precise and consistent dosing by using calibrated equipment and a standardized administration procedure.
Issue 2: Poor Solubility or Precipitation of (R)-MDL-100,907
  • Symptom: The compound does not fully dissolve or precipitates out of solution during preparation or administration.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Improper Solvent (R)-MDL-100,907 is soluble in organic solvents like DMSO and ethanol.[10] For aqueous solutions, first dissolve the compound in a small amount of DMSO or 0.05M HCl before diluting with the aqueous buffer.[1][10]
Low Temperature Ensure the solution is at room temperature before use, as solubility can decrease at lower temperatures. Gentle warming or sonication may aid dissolution.[11]
Aqueous Solution Instability Prepare aqueous solutions fresh on the day of the experiment. Do not store aqueous solutions for more than 24 hours.[10]
Issue 3: Lack of Expected Pharmacological Effect
  • Symptom: (R)-MDL-100,907 fails to produce the anticipated biological response (e.g., no antagonism of a 5-HT2A agonist-induced behavior).

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Compound Degradation Verify the storage conditions and age of the compound. If in doubt, use a fresh batch of (R)-MDL-100,907.
Incorrect Dosage Review the literature to ensure the dose being used is appropriate for the specific animal model and experimental paradigm.
Pharmacokinetic Issues Consider the route of administration and the timing of the behavioral test relative to the injection time to ensure the compound has reached its target and is at an effective concentration.
Purity of the Compound Ensure the purity of the (R)-MDL-100,907 being used is high (typically ≥98%). Impurities can affect the compound's efficacy.

Data Presentation

Table 1: Binding Affinity of (R)-MDL-100,907 for the 5-HT2A Receptor
Parameter Value Species/Tissue Reference
Ki0.36 nMNot Specified[1]
IC503.3-5.1 nMNot Specified[3]
Kd0.14-0.19 nMHuman Brain[12]
Kd0.16-0.19 nMMonkey Brain[12]
Kd0.56 nMRat Cortical Homogenates[13]
Kd~0.3 nMRat Brain[14]
Bmax512 fmol/mg proteinRat Cortical Homogenates[13]
Bmax527 fmol/mg proteinRat Frontal Cortex[14]
Table 2: Recommended Storage Conditions for (R)-MDL-100,907
Form Temperature Duration Reference
Crystalline Solid+4°CNot Specified[1][3]
Crystalline Solid-20°C≥ 4 years[10]
Stock Solution (in DMSO/Ethanol)-20°CUp to 1 month[1][11]
Stock Solution (in DMSO/Ethanol)-80°CUp to 1 year[11]
Aqueous SolutionRoom TemperatureUse on the same day[10][11]

Experimental Protocols

Protocol 1: Preparation of (R)-MDL-100,907 for In Vivo Administration
  • Calculate the required mass: Based on the desired dose (mg/kg) and the weight of the animal, calculate the total mass of (R)-MDL-100,907 needed.

  • Prepare a stock solution:

    • For solubility in an organic solvent, dissolve the calculated mass of (R)-MDL-100,907 in a minimal volume of DMSO to achieve a high concentration (e.g., 100 mM).[3]

    • For solubility in an acidic solution, dissolve in 0.05M HCl (up to 50 mM).[1]

  • Prepare the final dosing solution:

    • On the day of the experiment, dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration for injection.

    • For example, to achieve a 0.5 mg/ml solution from a DMSO stock, you can dilute it in a 1:1 solution of DMF:PBS (pH 7.2).[10]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <5-10%) and consistent across all treatment groups, including the vehicle control.

  • Administration: Administer the solution via the desired route (e.g., intraperitoneal, subcutaneous) at a consistent volume-to-weight ratio (e.g., 1 ml/kg).

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds to Gq_Protein Gq Protein Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to MDL_100907 (R)-MDL-100,907 MDL_100907->Receptor Blocks

Caption: 5-HT2A Receptor Signaling and (R)-MDL-100,907 Inhibition.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Compound Weighing & Stock Solution Prep A2 Animal Acclimation & Habituation B1 Dosing Solution Prep (Fresh Daily) A1->B1 B2 Animal Dosing (i.p., s.c., etc.) A2->B2 B1->B2 B3 Behavioral Testing B2->B3 C1 Data Collection B3->C1 C2 Statistical Analysis C1->C2 C3 Interpretation C2->C3

Caption: Workflow for In Vivo Behavioral Experiments.

Troubleshooting_Logic Start High Data Variability? CheckEnv Standardize Environment? (Light, Sound, Odor) Start->CheckEnv Yes NotResolved Issue Persists Start->NotResolved No CheckProc Consistent Procedures? (Handling, Dosing) CheckEnv->CheckProc CheckAnimal Account for Animal Factors? (Sex, Housing) CheckProc->CheckAnimal Resolved Variability Minimized CheckAnimal->Resolved

Caption: Troubleshooting Logic for High Data Variability.

References

Technical Support Center: Purity Analysis of Synthesized (R)-MDL-100,907

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized (R)-MDL-100,907.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity aspects to consider for synthesized (R)-MDL-100,907?

A1: The two primary purity considerations for synthesized (R)-MDL-100,907 are its chemical purity and its enantiomeric purity. Chemical purity refers to the absence of impurities from the synthesis, such as starting materials, reagents, by-products, and degradation products. Enantiomeric purity is crucial as the pharmacological activity of MDL-100,907 resides in the (R)-enantiomer, and the (S)-enantiomer may have different pharmacological properties or be inactive.

Q2: Which analytical techniques are most suitable for the purity analysis of (R)-MDL-100,907?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a powerful tool for assessing both chemical and enantiomeric purity. Chiral Capillary Electrophoresis (CE) is another excellent method for determining enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR). Mass Spectrometry (MS) is typically used in conjunction with HPLC (LC-MS) to identify impurities.

Q3: What are some common impurities that might be present in synthesized (R)-MDL-100,907?

A3: Common impurities can include unreacted starting materials, reagents used in the synthesis, and side-products from incomplete reactions. Specific potential impurities could be the corresponding ketone precursor to the final alcohol product of MDL-100,907, or by-products from the N-alkylation step. The presence of the unwanted (S)-enantiomer is also a key impurity to monitor.

Q4: What is the acceptable purity level for (R)-MDL-100,907 for research purposes?

A4: For in vitro and in vivo research, a chemical purity of ≥98% as determined by HPLC is generally recommended. The enantiomeric excess (e.e.) should ideally be greater than 99% to ensure that the observed biological effects are attributable to the (R)-enantiomer.

Troubleshooting Guides

Chiral HPLC Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition. 3. Column temperature not optimized. 4. Column degradation.1. Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based). 2. Systematically vary the mobile phase composition, including the type and concentration of organic modifiers and additives. 3. Optimize the column temperature; sometimes sub-ambient temperatures improve resolution. 4. Check the column performance with a standard and if necessary, regenerate or replace the column.
Peak tailing or broadening 1. Sample overload. 2. Secondary interactions with the stationary phase. 3. Column contamination or void formation.1. Reduce the sample concentration or injection volume. 2. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the silica support. 3. Flush the column with a strong solvent. If the problem persists, a guard column may be needed, or the column may need replacement.
Irreproducible retention times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient.1. Ensure precise and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Chiral Capillary Electrophoresis (CE) Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor enantiomeric resolution 1. Suboptimal chiral selector concentration. 2. Incorrect pH of the background electrolyte (BGE). 3. Inappropriate type of chiral selector.1. Optimize the concentration of the chiral selector (e.g., cyclodextrin). 2. Adjust the pH of the BGE to optimize the charge of the analyte and the interaction with the chiral selector.[1] 3. Screen different types of cyclodextrins (e.g., sulfobutylether-β-cyclodextrin, carboxymethyl-γ-cyclodextrin).[1]
Long migration times 1. Low applied voltage. 2. High viscosity of the BGE. 3. Long capillary.1. Increase the applied voltage (be mindful of Joule heating). 2. If possible, reduce the concentration of viscosity-increasing additives in the BGE. 3. Use a shorter capillary.
Poor peak shape 1. Sample matrix mismatch with BGE. 2. Sample overload. 3. Adsorption of the analyte to the capillary wall.1. Dissolve the sample in a buffer that is similar to or weaker than the BGE. 2. Decrease the sample concentration. 3. Incorporate additives to the BGE to reduce wall interactions or use a coated capillary.

Data Presentation

Table 1: Chiral Capillary Electrophoresis Parameters for (R)-MDL-100,907 Enantiomeric Purity
Parameter Method 1: For rac-MDL-100,907 Method 2: For Intermediate Compound Reference
Chiral Selector 15mM carboxymethyl-γ-cyclodextrin15mM sulfobutylether-β-cyclodextrin[1]
Background Electrolyte (BGE) Not specified, pH 3Not specified, pH 5[1]
pKa of MDL-100,907 9.0 ± 0.1-[1]
pKa of Intermediate -10.5 ± 0.1[1]
Observation Successful resolution of enantiomers.The impurity peak migrates before the main component.[1]

Experimental Protocols

Protocol 1: Chiral Capillary Electrophoresis for Enantiomeric Purity of (R)-MDL-100,907

Objective: To determine the enantiomeric purity of synthesized (R)-MDL-100,907 by separating it from its (S)-enantiomer.

Instrumentation:

  • A standard capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

Reagents:

  • Carboxymethyl-γ-cyclodextrin

  • Buffer components to prepare a pH 3 background electrolyte (BGE)

  • (R)-MDL-100,907 sample

  • Racemic MDL-100,907 standard

Procedure:

  • BGE Preparation: Prepare a background electrolyte at pH 3 containing 15 mM carboxymethyl-γ-cyclodextrin.[1]

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.

  • Sample Preparation: Dissolve the synthesized (R)-MDL-100,907 and the racemic standard in the BGE or a compatible solvent at a suitable concentration.

  • Electrophoresis:

    • Set the capillary temperature.

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Apply a constant voltage.

    • Monitor the separation at a suitable wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers by running the racemic standard.

    • Calculate the enantiomeric excess (% ee) of the synthesized sample using the peak areas of the two enantiomers.

Protocol 2: General Chiral HPLC Method Development for (R)-MDL-100,907

Objective: To develop a chiral HPLC method for the separation of (R)- and (S)-MDL-100,907.

Instrumentation:

  • An HPLC system with a UV detector and a column oven.

  • A chiral HPLC column (e.g., Chiralpak® series).

Reagents:

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Additives (e.g., trifluoroacetic acid, diethylamine).

  • (R)-MDL-100,907 sample.

  • Racemic MDL-100,907 standard.

Procedure:

  • Column Selection: Start with a commonly used chiral stationary phase, such as a polysaccharide-based column.

  • Mobile Phase Screening:

    • Begin with a simple mobile phase, such as a mixture of hexane and isopropanol.

    • Systematically vary the ratio of the solvents.

    • If separation is not achieved, introduce other organic modifiers or additives.

  • Optimization:

    • Once a partial separation is observed, fine-tune the mobile phase composition to improve resolution.

    • Optimize the column temperature.

    • Adjust the flow rate to balance resolution and analysis time.

  • Method Validation: Once a suitable method is developed, validate it for parameters such as specificity, linearity, accuracy, and precision.

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_Product Synthesized Crude (R)-MDL-100,907 Initial_Screen Initial Purity Screen (TLC, ¹H NMR) Synthesized_Product->Initial_Screen Chiral_Analysis Enantiomeric Purity (Chiral HPLC or CE) Initial_Screen->Chiral_Analysis Chemical_Purity Chemical Purity (RP-HPLC, LC-MS) Initial_Screen->Chemical_Purity Purity_Check Purity ≥ 98%? ee > 99%? Chiral_Analysis->Purity_Check Chemical_Purity->Purity_Check Purification Further Purification (Column Chromatography, Preparative HPLC) Purity_Check->Purification No Final_Product Pure (R)-MDL-100,907 Purity_Check->Final_Product Yes Purification->Initial_Screen

Caption: Workflow for the purity analysis of synthesized (R)-MDL-100,907.

Troubleshooting_Chiral_HPLC Start Poor Enantiomeric Resolution in Chiral HPLC Check_Mobile_Phase Is the mobile phase composition optimal? Start->Check_Mobile_Phase Adjust_Mobile_Phase Adjust solvent ratios and/or additives. Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Column Is the chiral column appropriate and in good condition? Check_Mobile_Phase->Check_Column Yes Adjust_Mobile_Phase->Check_Mobile_Phase Screen_Columns Screen different chiral stationary phases. Check_Column->Screen_Columns No Check_Temperature Is the column temperature optimized? Check_Column->Check_Temperature Yes Screen_Columns->Check_Mobile_Phase Optimize_Temperature Vary the temperature (e.g., 10-40°C). Check_Temperature->Optimize_Temperature No Successful_Separation Successful Separation Check_Temperature->Successful_Separation Yes Optimize_Temperature->Check_Temperature

Caption: Troubleshooting logic for poor enantiomeric resolution in chiral HPLC.

References

Storage and handling of (R)-MDL-100,907 in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-MDL-100,907 (also known as Volinanserin). This resource is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and use of this potent and selective 5-HT2A receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (R)-MDL-100,907?

A1: Proper storage is crucial to maintain the stability and integrity of (R)-MDL-100,907. For the solid powder, long-term storage at -20°C is recommended.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Solutions of (R)-MDL-100,907 should be prepared fresh for immediate use if possible.[3] If storage of solutions is necessary, they should be stored at -20°C for up to one month.[3][4]

Q2: How should I handle (R)-MDL-100,907 in the lab?

A2: (R)-MDL-100,907 should be handled with care, following standard laboratory safety procedures. It is recommended to avoid inhalation, and contact with eyes and skin.[1] Personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Q3: What is the best solvent to dissolve (R)-MDL-100,907?

A3: The choice of solvent depends on the experimental requirements. (R)-MDL-100,907 is soluble in DMSO and ethanol.[5] It is also soluble in 0.05M HCl.[3] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[6] A water-soluble hydrochloride salt of MDL-100,907 is also available.[7]

Q4: What is the mechanism of action of (R)-MDL-100,907?

A4: (R)-MDL-100,907 is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[3][8][9][10] It exhibits high affinity for this receptor with a Ki value of 0.36 nM.[3][8] Its selectivity for the 5-HT2A receptor is over 80-fold higher than for other serotonin receptor subtypes.[3][8] By blocking the 5-HT2A receptor, it can modulate downstream signaling pathways. For instance, it has been shown to increase dopamine efflux in the prefrontal cortex and facilitate NMDA receptor-mediated neurotransmission.[11][12]

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure that the compound has been stored correctly according to the recommended conditions (-20°C for long-term storage of the solid).[1][2] If using a stock solution, verify its age and storage conditions. It is best to use freshly prepared solutions or solutions stored at -20°C for no longer than one month.[3]

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Step: Double-check all calculations for preparing the stock and working solutions. The molecular weight of (R)-MDL-100,907 is 373.46 g/mol .[5][8] Ensure the compound was fully dissolved in the solvent before further dilution.

  • Possible Cause 3: pH of the solution.

    • Troubleshooting Step: The solubility and activity of the compound can be pH-dependent. Check the pH of your experimental buffer and consider if it is appropriate for your assay. The pKa of (R)-MDL-100,907 has been determined to be 9.0±0.1.[13]

Issue: Difficulty in dissolving the compound.

  • Possible Cause 1: Inappropriate solvent.

    • Troubleshooting Step: Refer to the solubility data. (R)-MDL-100,907 is readily soluble in DMSO and 0.05M HCl.[3] For aqueous solutions, first, dissolve the compound in a small amount of DMSO and then dilute with the aqueous buffer.[6] Alternatively, consider using the water-soluble hydrochloride salt.[7]

  • Possible Cause 2: Low temperature of the solvent.

    • Troubleshooting Step: Ensure the solvent is at room temperature before attempting to dissolve the compound. Sonication may also help to facilitate dissolution.

Data Presentation

PropertyValueReference(s)
Molecular Weight 373.46 g/mol [5][8]
Chemical Formula C₂₂H₂₈FNO₃[8]
CAS Number 139290-65-6[3][8]
Purity ≥98% (HPLC)[8]
Storage (Solid) -20°C (long-term), 0-4°C (short-term)[1][2]
Storage (Solution) -20°C (up to 1 month)[3][4]
SolventMaximum ConcentrationReference(s)
DMSO 100 mM[3][8]
1eq. HCl 50 mM[8]
Ethanol Soluble[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: (R)-MDL-100,907 powder, Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (gloves, safety glasses, lab coat), precision balance, and sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of (R)-MDL-100,907 to equilibrate to room temperature before opening.

    • Weigh out the desired amount of the compound using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.73 mg of (R)-MDL-100,907 (Molecular Weight = 373.46 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the compound. For 3.73 mg, add 1 mL of DMSO.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month.[3]

Protocol 2: In Vitro 5-HT2A Receptor Binding Assay

This protocol is a generalized procedure based on the principles of radioligand binding assays.

  • Materials: Cell membranes expressing the human 5-HT2A receptor, [³H]ketanserin (radioligand), (R)-MDL-100,907 (test compound), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4), unlabeled ketanserin (for non-specific binding), multi-well plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of (R)-MDL-100,907 in the assay buffer.

    • In a multi-well plate, add the cell membranes, [³H]ketanserin at a concentration close to its Kd, and varying concentrations of (R)-MDL-100,907.

    • For determining non-specific binding, add a high concentration of unlabeled ketanserin to a set of wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the concentration of (R)-MDL-100,907 to determine the IC₅₀ and subsequently the Ki value.

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic & Receptor Level cluster_post Postsynaptic Signaling Cascade Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds & Activates Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein R_MDL_100907 (R)-MDL-100,907 R_MDL_100907->5-HT2A_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling and Antagonism by (R)-MDL-100,907.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: Obtain (R)-MDL-100,907 Powder weigh Weigh Compound Accurately start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Prepare Working Solution (e.g., in assay buffer) thaw->dilute experiment Perform Experiment dilute->experiment end End: Data Analysis experiment->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results degradation Compound Degradation Check storage conditions and solution age start->degradation concentration Incorrect Concentration Verify calculations and dissolution start->concentration solubility Poor Solubility Use appropriate solvent/method start->solubility fresh_prep Prepare Fresh Solution degradation->fresh_prep recalculate Recalculate & Re-prepare concentration->recalculate optimize_sol Optimize Solubilization (e.g., use DMSO first) solubility->optimize_sol

References

Validation & Comparative

A Comparative Guide to (R)-MDL-100,907 and Ketanserin for 5-HT2A Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (R)-MDL-100,907 and ketanserin, two prominent antagonists of the serotonin 2A (5-HT2A) receptor. The following sections present a comprehensive overview of their binding affinities, the experimental protocols used to determine these properties, and the primary signaling pathway associated with the 5-HT2A receptor.

Quantitative Data Summary

The binding affinities of (R)-MDL-100,907 and ketanserin for the 5-HT2A receptor have been extensively characterized. The data presented below, including the inhibition constant (Ki), dissociation constant (Kd), half-maximal inhibitory concentration (IC50), and maximum binding capacity (Bmax), have been compiled from various radioligand binding studies. (R)-MDL-100,907 consistently demonstrates a higher affinity for the 5-HT2A receptor compared to ketanserin.

Parameter(R)-MDL-100,907KetanserinReceptor SourceRadioligandReference
Ki 0.36 nM1.1 nM - 2.5 nMHuman recombinant 5-HT2A[3H]ketanserin[1]
Kd 0.56 nM~1.12 nMRat cortical homogenates[3H]MDL 100,907 vs [3H]ketanserin[2]
IC50 3.3 - 5.1 nM240 nM (platelet aggregation)Not specifiedNot applicable[1][3]
Bmax 512 fmol/mg proteinNot directly comparedRat cortical homogenates[3H]MDL 100,907[2]

Note: Ki and Kd are measures of binding affinity, where a lower value indicates a higher affinity. IC50 represents the concentration of a ligand that is required to inhibit a biological process by 50%. Bmax reflects the density of available receptors in a given tissue.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor, based on common practices cited in the literature.

Objective: To determine the Ki of a test compound (e.g., (R)-MDL-100,907 or ketanserin) for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or rodent cortical homogenates.

  • Radioligand: [3H]ketanserin or [3H]MDL 100,907.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: (R)-MDL-100,907, ketanserin, and other competing ligands.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat frontal cortex) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a series of tubes, add a constant concentration of the radioligand (typically at or below its Kd value).

    • Add increasing concentrations of the unlabeled test compound.

    • To determine non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin or MDL 100,907) to a set of tubes.

    • To determine total binding, add only the radioligand and assay buffer.

    • Initiate the binding reaction by adding the membrane preparation to all tubes.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[2]

  • Termination and Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_end Termination & Quantification cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Collect Membrane Pellet Centrifuge2->Pellet Wash Wash Pellet Pellet->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend AssaySetup Prepare Assay Tubes: - Radioligand - Test Compound (varying conc.) - Membranes Resuspend->AssaySetup Incubation Incubate to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc Calculate Specific Binding Counting->Calc Plot Plot Competition Curve Calc->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

A Head-to-Head Comparison of (R)-MDL-100,907 and Altanserin for In Vivo 5-HT2A Receptor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo serotonin 2A (5-HT2A) receptor imaging, the choice of radioligand is paramount. This guide provides an objective comparison of two prominent antagonists, (R)-MDL-100,907 and altanserin, to inform tracer selection for positron emission tomography (PET) studies.

Both (R)-MDL-100,907 and altanserin have been successfully utilized to visualize and quantify 5-HT2A receptors in the living brain. However, their distinct pharmacological profiles, metabolic pathways, and imaging characteristics present different advantages and disadvantages. This comparison delves into these aspects, supported by experimental data, to facilitate informed decision-making in preclinical and clinical research.

Quantitative Comparison of Radioligand Properties

The following table summarizes key quantitative parameters for (R)-MDL-100,907 and altanserin, offering a direct comparison of their performance characteristics for in vivo imaging.

Parameter(R)-MDL-100,907AltanserinKey Considerations
Radiolabel [11C] or [18F][18F]The longer half-life of 18F (109.8 min) compared to 11C (20.4 min) allows for longer scan times and may improve image quality.[1][2]
Binding Affinity (Kd) ~0.3 nM to 0.56 nM[3][4]~0.13 nM to 0.3 nM[3][5]Both exhibit high affinity in the subnanomolar range, suitable for receptor occupancy studies.
Selectivity Highly selective for 5-HT2A receptors with over 100-fold separation from other receptors.[4][6][7]Selective for 5-HT2A receptors, but with some affinity for other receptors like α1-adrenergic receptors.[3][5]The high selectivity of MDL-100,907 is a significant advantage, reducing the risk of off-target binding.[6]
Metabolism Major metabolites do not significantly penetrate the blood-brain barrier.[8]Produces at least four metabolites, some of which can cross the blood-brain barrier and may complicate kinetic modeling.[8][9]The simpler metabolic profile of MDL-100,907 simplifies data analysis and interpretation.
Brain Uptake High uptake in 5-HT2A receptor-rich regions like the neocortex.[10]High uptake in the frontal cortex.[11]Both tracers show a distribution consistent with the known density of 5-HT2A receptors.
Neocortex to Cerebellum Ratio 3.5 - 4.5 in monkeys[10]~11 in rats at 2 hours post-injection[11]This ratio is often used as an index of specific binding.
Binding Potential (BPND) High in cortical regions.[2][6]High in cortical regions.[12]Both are effective in quantifying receptor density.

Experimental Methodologies

The following sections outline typical experimental protocols for in vivo imaging with [18F]MDL-100,907 and [18F]altanserin.

Radiosynthesis

[18F]MDL-100,907: Recent advancements have enabled a more efficient, one-pot, two-step synthesis using a Ni-mediated oxidative fluorination.[1] Another approach involves a copper-mediated radiofluorination of a boron pinacol ester precursor, achieving high radiochemical yields.[13]

[18F]Altanserin: Typically synthesized via nucleophilic substitution of a nitro-precursor with [18F]fluoride.[11] The process involves purification by preparative high-performance liquid chromatography (HPLC).

Animal Studies

Animal Models: In vivo studies for both tracers have been conducted in various species, including rats, baboons, and monkeys.[1][14][15]

Administration: The radioligand is typically administered intravenously (i.v.) as a bolus injection.[13] For some studies with [18F]altanserin, a bolus plus constant infusion paradigm has been used to achieve equilibrium.[16][17]

PET Imaging: Dynamic PET scans are acquired over a period of 90-120 minutes following radiotracer injection.[2][13] Attenuation correction is performed using a transmission scan.

Arterial Blood Sampling: In some studies, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is used as an input function for kinetic modeling.[14]

Data Analysis: Regional time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartment model) or simplified methods using a reference region (like the cerebellum) are employed to estimate binding parameters such as the binding potential (BPND).[6][14]

Key Diagrams

5-HT2A Receptor Signaling Pathway

5-HT2A Receptor Signaling Pathway 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gq/11 α-subunit 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: Simplified 5-HT2A receptor signaling cascade.

In Vivo Imaging Experimental Workflow

In Vivo Imaging Experimental Workflow Typical In Vivo PET Imaging Workflow Radiosynthesis Radioligand Synthesis ([18F]MDL-100,907 or [18F]Altanserin) QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC Injection Intravenous Injection of Radioligand QC->Injection Animal_Prep Animal Preparation (e.g., Anesthesia, Cannulation) Animal_Prep->Injection PET_Scan Dynamic PET Scan Acquisition (e.g., 90-120 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (Optional, for Input Function) Injection->Blood_Sampling Image_Recon Image Reconstruction & Attenuation Correction PET_Scan->Image_Recon Data_Analysis Data Analysis (Kinetic Modeling, Reference Tissue) Blood_Sampling->Data_Analysis Image_Recon->Data_Analysis Quantification Quantification of Receptor Binding (BPND) Data_Analysis->Quantification

Caption: Generalized workflow for in vivo PET imaging studies.

Concluding Remarks

Both (R)-MDL-100,907 and altanserin are valuable tools for the in vivo imaging of 5-HT2A receptors. The choice between them will depend on the specific research question and available resources.

(R)-MDL-100,907 , particularly the 18F-labeled version, stands out for its high selectivity and favorable metabolic profile, which simplifies data analysis and interpretation.[6][8] This makes it an excellent candidate for studies requiring precise quantification of 5-HT2A receptor density and occupancy.

Altanserin , on the other hand, has a longer history of use in human PET studies and is a well-established radioligand.[12][14][18] While its metabolism can be a complicating factor, appropriate kinetic modeling can account for this.[9] The use of a constant infusion paradigm can also help to achieve a state of equilibrium, simplifying quantification.[16][17]

Ultimately, a thorough understanding of the properties of each radioligand is crucial for designing robust in vivo imaging studies and for the accurate interpretation of the resulting data. This guide provides a foundational comparison to aid researchers in making the most appropriate choice for their specific needs.

References

A Comparative Guide to the Selectivity of (R)-MDL-100,907 for the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

(R)-MDL-100,907 (Volinanserin) is a highly potent and selective antagonist for the serotonin 2A (5-HT2A) receptor. Its exceptional selectivity has established it as a critical tool in neuroscience research and as a benchmark for the development of new therapeutics targeting the serotonergic system. This guide provides a comprehensive comparison of (R)-MDL-100,907 with other 5-HT2A receptor antagonists, supported by experimental data and detailed methodologies.

Comparative Selectivity Profile

(R)-MDL-100,907 demonstrates sub-nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. This high degree of selectivity is crucial for minimizing off-target effects in experimental and clinical settings. The table below summarizes the binding affinities (Ki, nM) of (R)-MDL-100,907 and other common 5-HT2A antagonists across various receptors.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)Dopamine D2 (Ki, nM)α1-Adrenergic (Ki, nM)
(R)-MDL-100,907 0.3 - 0.56 >100-fold selectivity vs 5-HT2A>100-fold selectivity vs 5-HT2A>500-fold selectivity vs 5-HT2A>500-fold selectivity vs 5-HT2A
Ketanserin~2.030 - 60~150~3002 - 10
Ritanserin0.5 - 1.52 - 5>1000~200~50
Spiperone0.1 - 0.550 - 100~200.1 - 0.3~20
Clozapine5 - 2010 - 30~250100 - 30010 - 20
Pimavanserin0.08744>3000>20000>3000

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source.

The data clearly illustrates the superior selectivity of (R)-MDL-100,907 for the 5-HT2A receptor compared to other multi-receptor antagonists like ketanserin, spiperone, and clozapine. While pimavanserin also shows high selectivity, (R)-MDL-100,907 remains a widely used standard.

Experimental Methodologies

The validation of (R)-MDL-100,907's selectivity relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two key types of assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of (R)-MDL-100,907 for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-(R)-MDL-100,907 or a standard 5-HT2A radioligand like [3H]ketanserin.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding competitor (e.g., 10 µM unlabeled ketanserin or (R)-MDL-100,907).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor drug ((R)-MDL-100,907).

  • Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Functional assays measure the biological response following receptor activation or blockade, providing insights into a compound's efficacy as an agonist or antagonist.

Objective: To determine the potency of (R)-MDL-100,907 as a 5-HT2A receptor antagonist.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 5-HT (serotonin) as the agonist.

  • (R)-MDL-100,907 as the antagonist.

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the 5-HT2A expressing cells in a 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye and incubate to allow for de-esterification.

  • Antagonist Pre-incubation: Add varying concentrations of (R)-MDL-100,907 to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC50 concentration, which is the concentration that elicits a half-maximal response) to stimulate the 5-HT2A receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The inhibitory effect of (R)-MDL-100,907 is determined by the reduction in the 5-HT-induced calcium signal. The IC50 value for the antagonist is calculated, representing its potency.

Visualizations

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the 5-HT2A receptor. (R)-MDL-100,907 acts by blocking the initial binding of serotonin (5-HT) to the receptor.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (5-HT) Serotonin->Receptor Binds MDL100907 (R)-MDL-100,907 MDL100907->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

5-HT2A Receptor Signaling Pathway.
Experimental Workflow for Radioligand Competition Binding Assay

The diagram below outlines the key steps in a radioligand competition binding assay used to determine the binding affinity of a test compound like (R)-MDL-100,907.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare 5-HT2A Receptor Membranes D Incubate Membranes, Radioligand & Test Compound A->D B Prepare Radioligand ([3H]-Ketanserin) B->D C Prepare Test Compound ((R)-MDL-100,907) dilutions C->D E Separate Bound/Free Ligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot Competition Curve F->G H Calculate IC50 G->H I Calculate Ki Value H->I

(R)-MDL-100,907: A Comparative Guide to its Serotonin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of (R)-MDL-100,907 (also known as Volinanserin or M100907), a potent and highly selective 5-HT2A receptor antagonist. Its exceptional selectivity is critical for its use as a research tool and its potential therapeutic applications. This document compiles quantitative binding data, details of experimental protocols, and visual representations of relevant biological pathways and workflows to offer an objective comparison of (R)-MDL-100,907's performance against other serotonin receptor subtypes.

High Selectivity for the 5-HT2A Receptor

(R)-MDL-100,907 is widely recognized for its high affinity for the serotonin 2A (5-HT2A) receptor, exhibiting sub-nanomolar potency.[1] Crucially, it displays a remarkable selectivity of over 100-fold for the 5-HT2A receptor when compared to a wide range of other serotonin (5-HT) receptor subtypes, as well as other neurotransmitter receptors such as adrenergic and dopamine receptors.[2] This high degree of selectivity minimizes off-target effects, making it an invaluable tool for isolating and studying 5-HT2A receptor function.

Comparative Binding Affinity Profile

The following table summarizes the binding affinities (Ki values) of (R)-MDL-100,907 for various human serotonin receptor subtypes. The data has been compiled from multiple sources, including the NIMH Psychoactive Drug Screening Program (PDSP).[3][4][5] Lower Ki values indicate higher binding affinity.

Receptor Subtype(R)-MDL-100,907 Ki (nM)Reference
5-HT2A 0.36 - 3.0 [1][3]
5-HT1A>1000[6][7]
5-HT2B261[4]
5-HT2C>100[3][8]
5-HT6>100[7]
5-HT7>100[7]

Note: Data for other 5-HT receptor subtypes (5-HT1B, 5-HT1D, 5-HT1E, 5-HT3, 5-HT4, 5-HT5A) is limited, with most studies indicating Ki values significantly above 100 nM, confirming the high selectivity of (R)-MDL-100,907.

Experimental Protocols

The determination of binding affinities and functional activity of (R)-MDL-100,907 relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assays

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound, (R)-MDL-100,907.

Materials:

  • Cell membranes expressing the human serotonin receptor subtype of interest.

  • Radioligand specific to the receptor subtype (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C).[3]

  • (R)-MDL-100,907 at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of (R)-MDL-100,907.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of (R)-MDL-100,907 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay is used to determine the antagonist activity of a compound at Gq-coupled receptors, such as the 5-HT2A receptor.

Objective: To measure the ability of (R)-MDL-100,907 to inhibit serotonin-induced inositol phosphate accumulation.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., NIH 3T3 cells).[2]

  • [3H]myo-inositol.

  • Agonist (Serotonin).

  • (R)-MDL-100,907 at various concentrations.

  • Lithium chloride (LiCl) solution.

  • Dowex anion-exchange column.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Cells are incubated with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of (R)-MDL-100,907.

  • Stimulation: The cells are then stimulated with a fixed concentration of serotonin in the presence of LiCl. LiCl inhibits the breakdown of inositol monophosphates, leading to their accumulation.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Purification: The extracted inositol phosphates are separated from other cellular components using an anion-exchange column.

  • Quantification: The amount of [3H]inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of (R)-MDL-100,907 that inhibits 50% of the serotonin-induced IP accumulation (IC50), which reflects its potency as an antagonist.

Visualizing the Process and Pathway

To further clarify the experimental and biological context, the following diagrams have been generated.

G cluster_0 Radioligand Binding Assay Workflow A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and (R)-MDL-100,907 A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity C->D E Calculate IC50 and Ki values D->E

Radioligand Binding Assay Workflow

G cluster_1 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor MDL100907 (R)-MDL-100,907 (Antagonist) MDL100907->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Simplified 5-HT2A Receptor Signaling Pathway

Conclusion

The experimental data robustly supports the characterization of (R)-MDL-100,907 as a highly potent and selective antagonist of the 5-HT2A receptor. Its minimal cross-reactivity with other serotonin receptor subtypes, as demonstrated by comparative binding affinity studies, underscores its value as a precise pharmacological tool for investigating the physiological and pathological roles of the 5-HT2A receptor. For researchers in drug development, the high selectivity of (R)-MDL-100,907 provides a benchmark for the design of novel therapeutic agents with improved target specificity and reduced potential for off-target side effects.

References

A Comparative Analysis of (R)-MDL-100,907 and Atypical Antipsychotics: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental drug (R)-MDL-100,907, a highly selective 5-HT2A receptor antagonist, with established atypical antipsychotics such as clozapine, risperidone, and olanzapine. The following sections present a comprehensive overview of their receptor binding affinities, preclinical efficacy in a widely used animal model for antipsychotic activity, and the underlying signaling pathways.

Data Presentation

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of (R)-MDL-100,907 and selected atypical antipsychotics for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic medications. Lower Ki values indicate higher binding affinity.

Compound5-HT2A (Ki, nM)D2 (Ki, nM)
(R)-MDL-100,907 0.36[1][2]>1000
Clozapine 5.4[3]160[3]
Risperidone 0.2 - 0.4[4][5]3.13 - 3.2[4][5]
Olanzapine 4[6]11-31[6]
Preclinical Efficacy: Amphetamine-Induced Hyperactivity

The amphetamine-induced hyperactivity model in rodents is a standard preclinical screen for antipsychotic potential. The table below presents the effective dose (ED50 in mg/kg) required for each compound to produce a 50% reduction in amphetamine-induced hyperlocomotion.

CompoundED50 (mg/kg) for inhibition of amphetamine-induced hyperactivity
(R)-MDL-100,907 >10.0[7]
Clozapine 8.8[7]
Risperidone 0.2[7]
Olanzapine 1.5 (inhibited preference at this dose)[8]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the target receptor or from specific brain regions of rodents. The tissue is homogenized in a buffer solution and centrifuged to isolate the membrane fraction. The final pellet is resuspended in an assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the target receptor) and various concentrations of the unlabeled test compound.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[9][10][11][12]

Amphetamine-Induced Hyperactivity

Objective: To assess the potential antipsychotic activity of a compound by its ability to inhibit locomotor hyperactivity induced by amphetamine.

General Protocol:

  • Animals: Male rats or mice are commonly used. They are habituated to the testing environment before the experiment.

  • Drug Administration: Animals are pre-treated with either the test compound or a vehicle control at various doses. After a specific pre-treatment time, they are administered d-amphetamine (typically 1-2.5 mg/kg) to induce hyperactivity.[7][8][13][14]

  • Locomotor Activity Measurement: Immediately after amphetamine administration, the animals are placed in an open-field arena equipped with infrared beams or a video tracking system to automatically record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The total locomotor activity is calculated for each animal. The percentage inhibition of the amphetamine-induced hyperactivity by the test compound is determined by comparing the activity of the drug-treated group to the vehicle-treated control group. The ED50 value is then calculated as the dose of the compound that produces a 50% inhibition of the amphetamine response.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the 5-HT2A and D2 receptors, which are the main targets of (R)-MDL-100,907 and atypical antipsychotics.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Serotonin Serotonin Serotonin->5HT2A Activates MDL_Antipsychotics (R)-MDL-100,907 Atypical Antipsychotics (Antagonists) MDL_Antipsychotics->5HT2A Blocks

5-HT2A Receptor Signaling Pathway

G D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2 D2 Receptor Gi Gi/o D2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) PKA->Cellular_Response Dopamine Dopamine Dopamine->D2 Activates Atypical_Antipsychotics Atypical Antipsychotics (Antagonists) Atypical_Antipsychotics->D2 Blocks

D2 Receptor Signaling Pathway
Experimental Workflow

G Experimental Workflow for Preclinical Antipsychotic Evaluation cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Receptor_Binding Radioligand Binding Assays Functional_Assays Functional Assays (e.g., Calcium mobilization) Receptor_Binding->Functional_Assays Ki_Values Determine Ki Values Functional_Assays->Ki_Values Lead_Optimization Lead Optimization & Further Development Ki_Values->Lead_Optimization Animal_Model Amphetamine-Induced Hyperactivity Model Behavioral_Testing Locomotor Activity Measurement Animal_Model->Behavioral_Testing ED50_Values Determine ED50 Values Behavioral_Testing->ED50_Values ED50_Values->Lead_Optimization Compound_Selection Select Test Compounds ((R)-MDL-100,907, Atypicals) Compound_Selection->Receptor_Binding Compound_Selection->Animal_Model

Preclinical Antipsychotic Evaluation Workflow

References

A Head-to-Head Comparison of MDL 100,907 Enantiomers at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the R-(+)- and S-(-)-enantiomers of the potent and selective 5-HT2A receptor antagonist, MDL 100,907. The R-(+)-enantiomer, known as MDL 100,907 or volinanserin, is the pharmacologically active form, exhibiting high affinity and potent antagonism at the serotonin 5-HT2A receptor.[1][2][3] The S-(-)-enantiomer, also referred to as MDL 100,009, is considered the inactive enantiomer.[4] This document summarizes the available quantitative data, details the experimental protocols for key assays, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

Table 1: 5-HT2A Receptor Binding Affinity of MDL 100,907 Enantiomers

EnantiomerCommon NameReceptorBinding Affinity (Ki/Kd)
R-(+)-enantiomer MDL 100,907, VolinanserinHuman 5-HT2AKd = 0.14-0.19 nM[5]
Monkey 5-HT2AKd = 0.16-0.19 nM[5]
Rat 5-HT2AKd = 0.56 nM[6]
Rat 5-HT2AKd ≈ 0.3 nM[7]
5-HT2AKi ≈ 3 nM[1]
5-HT2AKi ≈ 0.2 nM[8]
S-(-)-enantiomer MDL 100,0095-HT2ASignificantly lower affinity; considered inactive. In vivo studies with the radiolabeled S-(-)-enantiomer show a lack of specific regional brain uptake, in contrast to the R-(+)-enantiomer, which accumulates in 5-HT2A receptor-rich areas.[9]

Table 2: Functional Antagonist Potency of R-(+)-MDL 100,907

EnantiomerAssayPotency
R-(+)-enantiomer Inhibition of 5-HT-stimulated inositol phosphate accumulationSub-nanomolar potency[2]
S-(-)-enantiomer Inhibition of 5-HT-stimulated inositol phosphate accumulationData not available; expected to be inactive.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of the MDL 100,907 enantiomers for the 5-HT2A receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
  • Radioligand: [3H]Ketanserin or [3H]MDL 100,907.
  • Assay buffer: 50 mM Tris-HCl, pH 7.4.
  • Non-specific binding control: 10 µM unlabeled ketanserin or MDL 100,907.
  • Test compounds: R-(+)-MDL 100,907 and S-(-)-MDL 100,907 at various concentrations.
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (MDL 100,907 enantiomer).
  • For total binding wells, add assay buffer instead of the test compound.
  • For non-specific binding wells, add the non-specific binding control.
  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay for Functional Antagonism

This assay measures the ability of the MDL 100,907 enantiomers to block the 5-HT2A receptor-mediated signaling cascade.

1. Materials:

  • A cell line expressing the 5-HT2A receptor (e.g., NIH 3T3 or CHO-K1 cells).
  • Cell culture medium containing [3H]myo-inositol.
  • Assay buffer containing LiCl (e.g., 10 mM).
  • 5-HT (serotonin) as the agonist.
  • Test compounds: R-(+)-MDL 100,907 and S-(-)-MDL 100,907 at various concentrations.
  • Dowex anion-exchange resin.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Culture the cells in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
  • On the day of the assay, wash the cells and pre-incubate them with the assay buffer containing LiCl. LiCl inhibits the breakdown of inositol monophosphates, leading to their accumulation.
  • Add the test compound (MDL 100,907 enantiomer) at various concentrations and incubate for a short period.
  • Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80) and incubate for 30-60 minutes.
  • Terminate the reaction by adding a solution like perchloric acid to lyse the cells and precipitate macromolecules.
  • Neutralize the cell lysates.
  • Separate the accumulated [3H]inositol phosphates from the free [3H]myo-inositol using Dowex anion-exchange chromatography.
  • Quantify the amount of [3H]inositol phosphates in the eluates using a scintillation counter.

3. Data Analysis:

  • Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the antagonist concentration.
  • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the 5-HT-stimulated inositol phosphate accumulation.
  • The pA2 value can also be calculated from a Schild analysis to further characterize the antagonism.

Visualizations

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The following diagram illustrates the canonical signaling cascade that is blocked by MDL 100,907.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5-HT 5-HT (Agonist) 5-HT2A_R 5-HT2A Receptor 5-HT->5-HT2A_R Binds to Gq_protein Gq/11 Protein 5-HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response MDL_100907 MDL 100,907 (Antagonist) MDL_100907->5-HT2A_R Blocks

Figure 1. 5-HT2A receptor Gq signaling pathway blocked by MDL 100,907.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the affinity of the MDL 100,907 enantiomers.

Binding_Assay_Workflow Preparation Prepare Reagents: - 5-HT2A Membranes - [3H]Radioligand - MDL 100,907 Enantiomers Incubation Incubate Components: Membranes + Radioligand + Enantiomer Preparation->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash Filters (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantify bound radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Figure 2. Workflow for the 5-HT2A receptor radioligand binding assay.

References

Validating the Antagonistic Properties of (R)-MDL-100,907 in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-MDL-100,907 , also known as Volinanserin, is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor. Its remarkable selectivity has positioned it as a crucial tool in neuroscience research and a candidate for various therapeutic applications, including the treatment of psychosis and sleep disorders. This guide provides a comprehensive comparison of (R)-MDL-100,907's performance in key functional assays against other well-known 5-HT2A antagonists, supported by experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

The antagonistic properties of (R)-MDL-100,907 are underpinned by its high binding affinity for the 5-HT2A receptor and its potency in functional assays. The following tables summarize the quantitative data, comparing (R)-MDL-100,907 with other reference compounds.

CompoundReceptor Binding Affinity (Ki, nM)Reference
(R)-MDL-100,907 0.36
Ketanserin~2-fold higher KD than [3H]MDL 100,907[1]
RisperidoneHigh affinity for 5-HT2A/2C and D2 receptors[2]
Ritanserin5-HT2A/2C antagonist[2]
SpiperoneLower affinity than (R)-MDL-100,907[3]
MesulergineLow affinity[3]
CompoundIn Vitro Functional Potency (IC50, nM)AssayReference
(R)-MDL-100,907 3.3 - 5.1 Inhibition of 5-HT-stimulated inositol phosphate accumulation
(R)-MDL-100,907 4.8 Inhibition of 5-HT-evoked Ca2+ release[4]
Ketanserin5.7IP1 accumulation assay[5]
Spiperone3.1IP1 accumulation assay[5]
Ritanserin9.2IP1 accumulation assay[5]
Methiothepin1.6IP1 accumulation assay[5]

In Vivo Functional Assays

The antagonistic effects of (R)-MDL-100,907 have been extensively validated in various in vivo models. These assays demonstrate the compound's ability to block behavioral effects mediated by 5-HT2A receptor activation.

AssaySpeciesEffect of (R)-MDL-100,907Comparison with AlternativesReference
Inhibition of 5-HTP-induced head twitchesRatPotent inhibitionSuperior CNS safety index compared to haloperidol, clozapine, risperidone, ritanserin, and amperozide[6]
Inhibition of DOI-induced behaviorsRatEffective blockadeDemonstrates in vivo 5-HT2A antagonism[7]
MDMA-stimulated locomotionRatSignificant reductionOther 5-HT2A antagonists (ritanserin, clozapine) also showed reduction[8]
Sleep architectureRatIncreased non-rapid eye movement (NREM) sleep and delta powerDid not suppress REM sleep unlike zolpidem[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5HT 5-HT 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R Agonist Binding Gq Gq/11 5HT2A_R->Gq Activation MDL (R)-MDL-100,907 MDL->5HT2A_R Antagonist Binding PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates G start Start: CHO-K1 cells stably expressing human 5-HT2A receptor incubate Incubate cells with (R)-MDL-100,907 or other antagonists start->incubate stimulate Stimulate with 5-HT (agonist) incubate->stimulate lyse Lyse cells and add IP1-d2 and anti-IP1 cryptate stimulate->lyse read Read TR-FRET signal lyse->read analyze Analyze data to determine IC50 values read->analyze end End: Comparative potency determined analyze->end

References

A Comparative Analysis of (R)-MDL-100,907 and Newer 5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

(R)-MDL-100,907 (Volinanserin) has long been the benchmark for selective serotonin 2A (5-HT2A) receptor antagonists, widely used in research to probe the receptor's function.[1] Developed in the early 1990s, it demonstrated high potency and over 80- to 100-fold selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.[2] Its characterization as a potential atypical antipsychotic paved the way for the "5-HT2A antagonism hypothesis" of antipsychotic activity.[2] In recent years, a new generation of 5-HT2A antagonists and inverse agonists, such as Pimavanserin, have emerged, reaching clinical approval and prompting a re-evaluation of the pharmacological landscape.[3][4]

This guide provides a comparative overview of (R)-MDL-100,907 against newer 5-HT2A antagonists, focusing on their pharmacological profiles, supported by experimental data.

Quantitative Comparison of 5-HT2A Ligands

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of (R)-MDL-100,907 and the newer antagonist, Pimavanserin, at the 5-HT2A receptor and other relevant off-target receptors.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)α1-adrenergic Ki (nM)Dopamine D2 Ki (nM)5-HT2A Functional IC50 (nM)
(R)-MDL-100,907 0.36 - 0.85[5]88[5]128[5]>100-fold selectivity[2]3.3 - 5.1
Pimavanserin ~0.5 (pKi 9.3)[3]~20 (40-fold selective)[3]No appreciable affinity[6]No appreciable affinity[3][6]Inverse Agonist Activity[7]

(Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro. Lower values indicate higher binding affinity. IC50 values represent the concentration of an antagonist that blocks 50% of the response to an agonist.)

(R)-MDL-100,907 exhibits sub-nanomolar affinity for the 5-HT2A receptor, establishing it as a highly potent antagonist.[8] Its selectivity is a key feature, with significantly lower affinity for 5-HT2C, adrenergic, and dopaminergic receptors, which is thought to contribute to its favorable safety profile in preclinical studies.[2][5]

Pimavanserin, approved for the treatment of Parkinson's disease psychosis, also demonstrates high affinity for the 5-HT2A receptor.[3][6][9] A distinguishing feature of Pimavanserin is its characterization as an inverse agonist.[3][7] While a classical antagonist simply blocks the receptor, an inverse agonist can reduce the basal, constitutive activity of the receptor, which may offer additional therapeutic benefits.[3] Pimavanserin also boasts a high degree of selectivity, with a 40-fold lower affinity for the 5-HT2C receptor and negligible interaction with dopaminergic, muscarinic, adrenergic, or histaminergic receptors, which likely contributes to its tolerability and lack of motor side effects.[3][6]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical 5-HT2A signaling pathway and a typical experimental workflow for antagonist characterization.

G cluster_membrane Cell Membrane cluster_antagonist cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Antagonist MDL-100,907 Pimavanserin Antagonist->5HT2A Blocks PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Serotonin Serotonin Serotonin->5HT2A Binds

Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway and point of antagonist intervention.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[10] Upon activation by serotonin, the receptor activates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[11] This cascade results in the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[10][11] Antagonists like (R)-MDL-100,907 and Pimavanserin prevent this signaling cascade by blocking the receptor.

G A Compound Library B Primary Screen: Radioligand Binding Assay A->B C Determine Ki at 5-HT2A B->C D Secondary Screen: Functional Assay (e.g., Ca²⁺ Flux) C->D E Determine IC50 / Mode of Action (Antagonist vs. Inverse Agonist) D->E F Selectivity Profiling: Binding Assays at Off-Targets (e.g., 5-HT2C, D2, α1) E->F G In Vivo Efficacy Studies (e.g., Head-twitch response) F->G

Caption: A typical experimental workflow for characterizing novel 5-HT2A receptor antagonists.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are generalized protocols for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of test compounds for the 5-HT2A receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[12]

    • A radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [³H]-ketanserin or [¹¹C]MDL 100,907).[13][14]

    • Test compounds (e.g., (R)-MDL-100,907, Pimavanserin) at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]

    • 96-well filter plates (e.g., GF/B or GF/C filters).[13][15]

    • Scintillation counter.

  • Procedure:

    • Preparation: Cell membrane preparations (containing a specific protein concentration) are aliquoted into the wells of a 96-well plate.[13][15]

    • Competition: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are added to the wells.[15] Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[15]

    • Filtration: The incubation is terminated by rapid vacuum filtration through the filter plates, which traps the receptor-bound radioligand while unbound ligand passes through.[15] The filters are then washed with ice-cold buffer.

    • Quantification: After drying the filters, a scintillation cocktail is added, and the radioactivity on the filters is measured using a scintillation counter.[15]

    • Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[15]

Calcium Flux Functional Assay

This assay measures the ability of a compound to block the intracellular signaling (calcium release) that occurs upon receptor activation by an agonist.

  • Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit agonist-induced calcium mobilization.

  • Materials:

    • A cell line expressing the human 5-HT2A receptor (e.g., U2OS or HEK cells).[16][17]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1).[18][19]

    • A known 5-HT2A receptor agonist (e.g., Serotonin).

    • Test compounds (antagonists) at various concentrations.

    • A fluorescence microplate reader (e.g., FLIPR™ or FlexStation).[19][20]

  • Procedure:

    • Cell Plating: Cells are plated in 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.[19][20]

    • Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye. The cells are then incubated (e.g., 30-60 minutes at 37°C) to allow the dye to enter the cells.[19][20]

    • Compound Incubation: The test antagonist at various concentrations is added to the wells and pre-incubated.

    • Signal Measurement: The plate is placed in the fluorescence reader. A baseline fluorescence reading is taken.

    • Agonist Stimulation: The instrument adds a fixed concentration of the 5-HT2A agonist (e.g., serotonin) to all wells to stimulate the receptor.

    • Data Acquisition: The fluorescence intensity is measured over time. Agonist binding to the 5-HT2A receptor will trigger a Gq-mediated release of intracellular calcium, causing a sharp increase in fluorescence.[16]

    • Analysis: The presence of an effective antagonist will block the agonist's effect, resulting in a reduced fluorescence signal. The data are used to generate a dose-response curve, and the IC50 value for the antagonist is calculated.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (R)-MDL-101146

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed framework for the proper disposal of (R)-MDL-101146, a synthetic dipeptide research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling analogous peptide-based and fluorinated organic compounds.

Disclaimer: This information is intended as a guide and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations for chemical waste disposal.

Chemical Profile and Disposal Considerations

This compound is classified as a dipeptide and a fluorinated organic compound[1]. These characteristics necessitate specific disposal considerations to mitigate potential environmental and health risks.

Chemical CharacteristicDisposal ImplicationRationale
Peptide-Based Structure Treat as biologically active chemical waste.Peptides can have unintended biological effects if released into the environment. Incineration is the preferred method to ensure complete destruction[2].
Fluorinated Organic Compound Segregate as halogenated organic waste.Fluorinated compounds are persistent and can be toxic. They require special handling and disposal, typically high-temperature incineration, and must not be mixed with non-halogenated waste[3][4].
Solid/Solution State Handle as solid or liquid chemical waste accordingly.The physical state determines the appropriate container and labeling. Solid waste includes contaminated personal protective equipment (PPE) and lab materials[5].
Research Compound Assume hazardous properties in the absence of complete data.The toxicological properties of many research compounds are not fully known. A cautious approach is necessary to ensure safety.

Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Lab coat

  • Nitrile gloves (consider double-gloving)[6]

  • Closed-toe shoes

B. Waste Segregation and Containment: Proper segregation is critical for safe disposal.

  • Prepare a Designated Waste Container:

    • Use a container specifically designated for "Halogenated Organic Waste"[3][4].

    • The container must be made of a material compatible with the chemical (e.g., avoid metal for acidic solutions) and have a secure, leak-proof cap[5].

    • Ensure the container is clearly labeled with "Halogenated Organic Waste" and a detailed list of its contents, including "this compound".

  • Disposing of Pure Compound and Solutions:

    • Carefully transfer any unused or waste this compound, whether in solid form or in solution, into the designated halogenated waste container.

    • Do not dispose of this compound down the drain[3][4].

    • Do not mix with non-halogenated or other incompatible waste streams.

  • Disposing of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, or pipette tips, should be considered solid chemical waste.

    • Place these items in a sealed bag and then into the designated solid halogenated waste container[5].

C. Storage and Pickup:

  • Store the sealed waste container in a designated satellite accumulation area that is under the direct supervision of laboratory personnel[5].

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. For related peptide and fluorinated compounds, the standard and recommended "protocol" for disposal is high-temperature incineration conducted by a licensed waste disposal facility[2][3]. This method ensures the complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify is_halogenated Is it a Halogenated Organic Compound? identify->is_halogenated segregate_halogenated Segregate into a Designated 'Halogenated Organic Waste' Container is_halogenated->segregate_halogenated Yes label_container Label Container with Contents: 'this compound' segregate_halogenated->label_container no_drain Do NOT Dispose Down Drain segregate_halogenated->no_drain store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup and Incineration store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Protocols for Handling (R)-MDL-101146

Author: BenchChem Technical Support Team. Date: November 2025

Prudent Handling of (R)-MDL-101146 in a Research Environment

I. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential hazards associated with handling this compound. A risk assessment should always be conducted before beginning any procedure.[6]

Minimum PPE Requirements:

  • Body Protection: A flame-resistant lab coat is required for all laboratory work.[7] When there is a potential for splashes, a chemical-resistant apron should be worn over the lab coat.

  • Eye Protection: Chemical splash goggles are mandatory.[2][7][8] For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles.[2][7]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[6][8] For extended handling or when working with higher concentrations, double-gloving or using gloves with higher chemical resistance is recommended.[6][7]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[7][8]

Respiratory Protection:

Work with powdered (lyophilized) this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary. Consultation with your institution's Environmental Health and Safety (EHS) department is required for respirator selection and fit-testing.

PPE Selection Workflow

PPE_Selection_Workflow Workflow for PPE Selection for this compound cluster_assessment Hazard Assessment cluster_actions PPE & Engineering Controls start Start: Handling this compound is_powder Is the compound in powdered form? start->is_powder is_splash_risk Is there a risk of splashing? is_powder->is_splash_risk No fume_hood Work in a chemical fume hood is_powder->fume_hood Yes goggles Wear chemical splash goggles is_splash_risk->goggles No face_shield Wear a face shield over goggles is_splash_risk->face_shield Yes fume_hood->is_splash_risk gloves Wear nitrile gloves goggles->gloves lab_coat Wear a lab coat gloves->lab_coat end End lab_coat->end Proceed with experiment face_shield->goggles

Caption: PPE selection workflow for handling this compound.

II. Operational Plan

A systematic approach to handling this compound is crucial for safety and for maintaining the integrity of the compound.

Storage:

Proper storage is essential to maintain the stability of peptide-based compounds.[9][10][11]

FormStorage TemperatureDurationContainer
Lyophilized Powder-20°C or belowLong-term (years)Tightly sealed vial in a desiccator
In Solution-20°C or belowShort-term (weeks)Aliquoted in tightly sealed vials
  • Lyophilized Form: Store in a cool, dry, and dark place.[9][10] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4][5][11]

  • In Solution: The shelf-life of peptides in solution is limited.[5][9] It is recommended to prepare solutions fresh. If storage is necessary, use a sterile buffer at pH 5-6, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or below.[5][9][12]

Experimental Protocols:

  • Preparation: Always handle the lyophilized powder in a chemical fume hood to minimize inhalation risk. Use appropriate tools for weighing and transferring the powder.

  • Dissolution: Test the solubility of a small amount of the peptide first.[4] Use sterile, high-purity solvents. For peptides with unknown solubility, start with sterile water. If the peptide is insoluble, other solvents such as dilute acetic acid or DMSO may be used.[4][5] Sonication can aid in dissolution.[4]

  • Handling Solutions: When working with solutions of this compound, always wear the minimum required PPE. Avoid direct contact with the solution.

  • Spill Response: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste in a sealed container. For larger spills, evacuate the area and contact your institution's EHS department.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused lyophilized powder, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour any peptide solutions down the drain.[13]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Clearly label all waste containers with the full chemical name "this compound" and any other components of the waste.

  • Follow all institutional and local regulations for the storage and pickup of hazardous waste.[14]

  • Consult with your EHS office for specific guidance on the disposal of peptide-based research compounds, as procedures may vary.[14]

By adhering to these safety and operational protocols, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.